Dimoxamine, (S)-

Catalog No.
S13197273
CAS No.
52881-88-6
M.F
C13H21NO2
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimoxamine, (S)-

CAS Number

52881-88-6

Product Name

Dimoxamine, (S)-

IUPAC Name

(2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m0/s1

InChI Key

MLYCFWZIAJAIGW-NSHDSACASA-N

Canonical SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N

Isomeric SMILES

CC[C@@H](CC1=C(C=C(C(=C1)OC)C)OC)N

Alexander Shulgin synthesis of 4C-D Dimoxamine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis & Nomenclature

Alexander Shulgin first synthesized 4C-D in 1968 [1]. It is a phenethylamine derivative, structurally homologous to 2C-D and DOM [1] [2]. The key structural feature is an α-ethyl group on the phenethylamine side chain, designating it as 4C-D or α-ethyl-2C-D [1].

The synthesis is a multi-step process [3]:

  • Step 1: Formation of Nitro Compound - Reacting 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane yields a nitrostyrene intermediate.
  • Step 2: Reduction - The nitrostyrene intermediate is reduced using lithium aluminum hydride (LiAlH₄) to produce the final amine product, dimoxamine.
  • Step 3: Purification - The final product is purified via recrystallization or chromatography.

Achieving the enantiomerically pure (S)-configuration, which is the active form, requires sophisticated stereocontrolled α-ethylation techniques [3].

Comprehensive Pharmacological Profile

4C-D is a serotonin receptor partial agonist with a distinct profile that separates its psychoactive effects from classic psychedelic hallucinations [1].

Receptor Binding Affinity (Ki) and Functional Activity

The table below summarizes its interactions with key human receptors [1].

Receptor Binding Affinity (Ki, nM) Functional Activity (EC₅₀, nM; Emax, %) Notes
5-HT₂A 120 39–1,300 (EC₅₀); 80–91% (Emax) Primary site of action; partial agonist [1].
5-HT₂B >10,000 217–>32,000 (EC₅₀); 68–85% (Emax) Weak partial agonist [1].
5-HT₂C Not Determined (ND) 120–582 (EC₅₀); 34–93% (Emax) Partial agonist [1].
5-HT₁A >10,000 656 (EC₅₀); 68% (Emax) Low-affinity agonist [1].
Monoamine Transporters (SERT, NET, DAT) >10,000 Half-maximal inhibitory concentration (IC₅₀) >50,000 Essentially no activity [1].
Key Pharmacological Differentiators
  • Non-Hallucinogenic Nature: 4C-D acts as a low-efficacy partial agonist at the 5-HT₂A receptor, particularly in Gq and β-arrestin2 signaling pathways, compared to high-efficacy psychedelics like DOM. This attenuated signaling is believed to prevent full psychedelic effects while retaining other psychoactive properties [1].
  • Dopaminergic Effects: Preclinical studies indicate 4C-D increases dopamine release in mesolimbic pathways, potentially underlying observed reversals of motor deficits in Parkinson's disease models and increased motivation [1].

Documented Effects & Research History

The effects of 4C-D are based on limited human testing and animal studies.

  • Human Effects (Oral Administration): Alexander Shulgin's bioassays reported "the alert of a psychedelic, with none of the rest of the package" at 32 mg [1]. Unpublished clinical trials noted psychoactivity without hallucinations. (R)-Ariadne produced mental alertness and well-being at 25-50 mg, with therapeutic effects on manic depression and Parkinson's symptoms at 50-100 mg/day. Doses up to 300 mg altered consciousness but did not produce psychedelic effects [1].
  • Preclinical Animal Data: 4C-D shows markedly attenuated head-twitch response (a behavioral proxy for psychedelic effects) in rodents [1]. It fully substitutes for MDMA in drug discrimination tests, an effect shared with α-ethyltryptamine but not DOM [1].
  • Clinical Development: Bristol Laboratories developed 4C-D (BL-3912, Dimoxamine) as a potential antidepressant and cognitive enhancer, advancing to Phase III clinical trials before discontinuation for strategic economic reasons [1] [4].

Signaling Pathway Workflow

The following diagram illustrates the theorized mechanism of action for 4C-D, based on its pharmacological profile, leading to its non-hallucinogenic psychoactive and potential therapeutic effects.

G A 4C-D (Ariadne) B 5-HT₂A Receptor A->B Binds as Partial Agonist C Low-Efficacy Gq Signaling B->C Preferentially Activates F Dopamine Release (Nucleus Accumbens) B->F Indirectly Stimulates D Attenuated Neuronal & Network Effects C->D Results in E Non-Hallucinogenic Psychoactive Effects D->E Manifests as G Potential Therapeutic Effects (Antidepressant, Pro-Motivational) E->G Contributes to F->G Underlies

This diagram summarizes the proposed mechanism where 4C-D's low-efficacy partial agonism at the 5-HT₂A receptor results in distinct downstream effects compared to full psychedelic agonists [1].

Key Conclusions & Research Outlook

4C-D (Ariadne, Dimoxamine) represents a significant class of non-hallucinogenic 5-HT₂A receptor agonists [5]. Its development was shelved for economic reasons, not safety or efficacy [1], and it has attracted renewed interest for its therapeutic potential without limiting psychedelic effects [1] [4].

References

BL-3912A Bristol-Myers preclinical development

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of BL-3912A (Ariadne)

BL-3912A is the (R)-enantiomer of the compound Ariadne, a non-hallucinogenic analog of the potent synthetic psychedelic DOM [1]. It belongs to the phenylalkylamine class.

The table below summarizes its core pharmacological characteristics based on recent in vitro and in vivo studies:

Characteristic Description
Drug Class Non-hallucinogenic psychedelic analog; phenylalkylamine [1]
Relation to DOM Differs by one additional methylene group in the α-position [1]
Primary Target Serotonin 5-HT2A receptor agonist [1]
Key Selectivity Modest selectivity over 5-HT1E and 5-HT1F receptors; no substantial activity at other 5-HT receptors, aminergic receptors, or monoamine transporters [1]
Signaling Profile Lower signaling potency and efficacy in Gq, G11, and β-arrestin2 pathways at the 5-HT2A receptor compared to DOM [1]
In Vivo Effect (Mice) Markedly attenuated head-twitch response (HTR) compared to hallucinogenic analogs [1]
Proposed Mechanism for Lack of Hallucinations The 5-HT2A signaling efficacy hypothesis: its lower efficacy at the 5-HT2A receptor explains the lack of hallucinogenic effects [1]

Reported Preclinical and Clinical Findings

Although detailed experimental protocols are not fully disclosed in the available literature, the following key findings from preclinical and historical clinical studies have been reported:

Study Type / Model Reported Findings / Methodology
Clinical Trials (1970s) Lack of hallucinogenic effects up to 100 mg/day; remarkable therapeutic effects including rapid remission of psychotic symptoms in schizophrenia, relaxation in catatonia, and near-complete remission of symptoms in Parkinson's disease [1].
Preclinical (Cats) A multifactorial scale assessed hallucinogenic-like profiles (e.g., hissing, clawing, piloerection). Ariadne showed a low combined score of DOM-like behavioral features [1].
Preclinical (Rabbits) Ariadne showed low hallucinogenic-like effect in a rabbit hyperthermia assay [1].
Preclinical (Mice - Head Twitch Response) The HTR is a behavioral proxy for psychedelic potential in humans. Ariadne acted as a 5-HT2A agonist but induced a markedly attenuated HTR, consistent with its non-hallucinogenic profile in humans [1].
Preclinical (Mice - Parkinson's Model) In an auxilin knock-out model of Parkinson's disease, Ariadne rescued severe motor deficits on par with L-DOPA, despite having no activity at dopamine receptors or transporters [1].

Signaling Pathway and Mechanistic Hypothesis

The available research suggests that the therapeutic potential of BL-3912A, without the hallucinogenic effects, is linked to its specific interaction with the 5-HT2A receptor signaling pathway. The following diagram illustrates the proposed mechanistic hypothesis.

G cluster_receptor 5-HT2A Receptor Activation Ligand Ligand Receptor Receptor Ligand->Receptor  BL-3912A Binding Gq Gq Receptor->Gq  Low Efficacy Activation Arrestin Arrestin Receptor->Arrestin  Low Efficacy Recruitment Thera Therapeutic Effects (Motor, Mood, Cognition) Gq->Thera Hallu Hallucinogenic Effects Arrestin->Hallu

This model positions BL-3912A as a prototype for a new drug class: non-hallucinogenic 5-HT2A agonists [1]. This aligns with broader research efforts to develop 5-HT2A receptor agonists that have a lower threshold for Gq activation, thereby separating therapeutic potential from hallucinogenic effects [2].

Key Takeaways for Researchers

  • Novel Mechanism: BL-3912A demonstrates that signaling efficacy, not just receptor activation, is a critical determinant of the psychedelic response [1] [2].
  • Therapeutic Potential: Its profile suggests considerable potential across psychiatric and neurological indications, supported by historical clinical data and modern preclinical models [1].
  • Modern Context: This compound is part of a growing class of investigational agents, including other non-hallucinogenic 5-HT2A receptor agonists like OSU-6162, being explored for various disorders [3].

References

Structural and Pharmacological Classification of Phenethylamine and Phenylisobutylamine: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Structural Relationship

Phenethylamine serves as the fundamental chemical backbone for a vast class of psychoactive compounds and neurotransmitters. Its structure consists of a phenyl ring attached to an ethylamine side chain ( [1]). Phenylisobutylamine, systematically named α-ethylphenethylamine (AEPEA), is a direct homologue of this core structure. The critical structural distinction lies in the alpha-carbon substitution: whereas amphetamine features an α-methyl group, phenylisobutylamine features an α-ethyl group, extending the side chain by one additional carbon atom ( [2]).

This single carbon addition significantly alters the molecular geometry, bulk, and lipophilicity, which in turn profoundly influences receptor binding affinity, functional efficacy, and ultimately, the pharmacological profile. This guide details how this core structural difference dictates classification and biological activity.

Structural Classification and Nomenclature

The following table systematizes the relationship between these core structures and their derivatives.

Table 1: Structural Classification of Phenethylamine and Analogues

Compound Class Core Structure Alpha-Substituent (Rα) Proto-typical Example Key Structural Feature
Phenethylamine Phenethylamine Hydrogen Phenethylamine (PEA) Basic backbone; no alpha substitution

| Amphetamine (α-Methylphenethylamine) | Phenethylamine | Methyl group | Amphetamine | α-methyl group | | Phenylisobutylamine (α-Ethylphenethylamine) | Phenethylamine | Ethyl group | Phenylisobutylamine (AEPEA) | α-ethyl group |

This hierarchical classification demonstrates that phenylisobutylamine is a subset of the broader phenethylamine chemical class, specifically defined by its alpha-ethyl substitution. The "phenylisobutylamine" name is a recognized common name, though it is technically a misnomer from a strict chemical nomenclature perspective, as the isobutyl group implies a branched chain; the systematic name is α-ethylphenethylamine ( [2]).

Detailed Pharmacological Profiles and Mechanisms of Action

The structural evolution from phenethylamine to phenylisobutylamine results in distinct mechanisms of action, as summarized below.

Table 2: Comparative Pharmacological Profiles of Phenethylamine and Phenylisobutylamine

Pharmacological Parameter Phenethylamine (PEA) Phenylisobutylamine (AEPEA)
Primary Molecular Target Trace amine-associated receptor 1 (TAAR1) agonist [1] Norepinephrine-Dopamine Releasing Agent (NDRA) [2]
Dopaminergic Action Inhibits VMAT2; promotes dopamine release [3] Norepinephrine-dopamine releasing agent; lower potency than amphetamine [2]
Serotonergic Action Minimal direct action Minimal direct action
Psychoactive Properties Mild stimulant; endogenous trace amine [1] Stimulant-like and reinforcing effects in animals [2]
Potency/Power Lower potency; rapidly metabolized by MAO-B [1] Lower potency than dextroamphetamine [2]
Key Pharmacological Implications
  • Phenethylamine (PEA): As an endogenous trace amine, PEA's primary significance lies in its role as a neuromodulator. It binds to TAAR1, which modulates monoaminergic systems, and also inhibits the vesicular monoamine transporter (VMAT2), promoting neurotransmitter release. Its rapid metabolism by MAO-B limits its potency and duration of action when administered exogenously ( [1] [3]).

  • Phenylisobutylamine (AEPEA): The α-ethyl group shifts the primary action towards being a releasing agent of norepinephrine and dopamine. However, it exhibits significantly lower potency compared to its α-methyl analogue (amphetamine) and shows a greater preference for inducing norepinephrine release over dopamine release ( [2]). This altered selectivity can influence its stimulant character and side-effect profile.

Impact of Alpha-Substitution on Psychoactive Properties

A critical consequence of alpha-ethyl substitution is observed in derivatives designed from psychedelic phenethylamines. Extension from a methyl to an ethyl group at the alpha position often abolishes or greatly reduces classical hallucinogenic effects.

Table 3: Effect of Alpha-Alkyl Chain Extension on Psychoactive Derivatives

Psychoactive Drug Alpha-Substituent Primary Activity Alpha-Ethyl Homologue Activity of Homologue
DOM (psychedelic) α-Methyl Potent 5-HT2A agonist; hallucinogen Ariadne (4C-D) Non-hallucinogenic; antidepressant/stimulant [4]
MDMA (entactogen) α-Methyl Serotonin-releasing agent MBDB Selective serotonin-norepinephrine releaser; reduced entactogenicity [2]
αMT (hallucinogen) α-Methyl Serotonergic hallucinogen αET Non-hallucinogenic [2]

The case of Ariadne (4C-D), the α-ethyl homologue of the psychedelic drug DOM, is particularly instructive. Despite being a high-affinity agonist at the serotonin 5-HT2A receptor—the primary target for classic psychedelics—Ariadne is not hallucinogenic in humans. Research indicates this is due to its character as a low-efficacy partial agonist at this receptor. It activates the receptor sufficiently to produce downstream neurochemical changes (such as dopamine release, potentially underlying its antidepressant and anti-parkinsonian effects observed in early trials) but not to the degree required to elicit a full psychedelic experience ( [4]). This separation of therapeutic signaling from hallucinogenic signaling is a major focus of current psychiatric drug development.

Experimental Protocols for Key Assays

In Vitro Dopamine Reuptake Inhibition Assay

This protocol is used to determine a compound's ability to block the dopamine transporter (DAT), a key mechanism for many stimulants. The following diagram outlines the experimental workflow.

G Start Plate HEK-293 cells stably expressing hDAT A Wash cells with uptake buffer Start->A B Pre-incubate with test compound (e.g., β-PEA derivative) (37°C, 20 min) A->B C Add ³H-labeled Dopamine (20 nM, 5 min) B->C D Terminate uptake: Ice-cold buffer wash (x3) C->D E Lyse cells with 1% SDS buffer (Overnight) D->E F Measure radioactivity via scintillation counting E->F End Calculate IC₅₀ value F->End

Diagram 1: Experimental workflow for measuring dopamine reuptake inhibition in vitro.

Detailed Methodology [5]:

  • Cell System: Use HEK-293 cells stably transfected with the human dopamine transporter (hDAT).
  • Uptake Buffer: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM glucose (pH 7.1).
  • Assay Procedure:
    • Culture cells in 24-well plates to appropriate confluence.
    • On the day of the assay, wash cells once with pre-warmed uptake buffer.
    • Pre-incubate cells with the test compound (dissolved in uptake buffer) for 20 minutes at 37°C.
    • Initiate uptake by adding [³H]-DA to a final concentration of 20 nM. Incubate for 5 minutes at 37°C.
    • Terminate the reaction by placing the plate on ice and washing three times with ice-cold uptake buffer.
    • Lyse cells by adding 1% SDS buffer and incubating overnight.
    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify radioactivity using a liquid scintillation counter (e.g., MicroBeta TriLux).
  • Data Analysis: Non-specific uptake should be determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). Specific uptake is total uptake minus non-specific uptake. Data are normalized to vehicle control and analyzed using software like GraphPad Prism to generate dose-response curves and calculate IC₅₀ values.
In Vivo Behavioral Assessment: Conditioned Place Preference (CPP)

The CPP test is a standard model for evaluating the rewarding properties of a substance, which correlates with abuse potential.

Detailed Methodology [3]:

  • Apparatus: A CPP box with two or more distinct compartments differing in visual and tactile cues (e.g., wall colors, floor textures), connected by a neutral area.
  • Pre-conditioning Phase (Day 1): Place mice in the neutral area and allow free access to all compartments for 15 minutes. Time spent in each compartment is recorded. Animals showing a strong innate preference (>15% difference) for one compartment are excluded.
  • Conditioning Phase (Days 2–7):
    • Animals are randomly assigned to receive the test compound (e.g., 50 mg/kg β-PEA or AEPEA, i.p.) or vehicle (saline).
    • On alternating days, mice are confined to one compartment for 30 minutes immediately after drug injection, and to the other compartment after vehicle injection. The order of pairing (drug-paired side vs. non-preferred side) is counterbalanced.
  • Post-conditioning Test (Day 8): Place drug-free mice in the neutral area and allow free access to all compartments for 15 minutes. The time spent in the drug-paired and vehicle-paired compartments is recorded.
  • Data Analysis: The primary dependent measure is the CPP score, calculated as (time spent in the drug-paired compartment on post-test) - (time spent in the drug-paired compartment on pre-test). A significant increase in the CPP score indicates that the drug produces a rewarding effect.

Neuropharmacological Signaling Pathways

The dopaminergic effects of substances like phenethylamine and phenylisobutylamine are mediated through a complex but well-defined signaling pathway in the brain's reward centers. The following diagram visualizes this pathway, from molecular interaction to behavioral output.

G PEA Compound (e.g., PEA, AEPEA) TAAR1 Binds TAAR1 and/or Inhibits DAT PEA->TAAR1 DA_Release ↑ Extracellular Dopamine TAAR1->DA_Release Presynaptic Neuron D1R Activates Post-synaptic Dopamine D1 Receptors DA_Release->D1R Synaptic Cleft Signaling Activation of cAMP/PKA Signaling Pathway D1R->Signaling Behavior Behavioral Output Signaling->Behavior Behavior_Manif Manifests as: • Psychomotor Activation (Circling, Head-twitch) • Rewarding Effect (CPP) • Positive Affect (50-kHz USVs)

Diagram 2: Key neuropharmacological pathway for psychomotor and rewarding effects.

Pathway Mechanism [3]:

  • Initial Action: The compound (e.g., PEA or AEPEA) enters the synaptic space.
  • Presynaptic Activity: PEA acts as an agonist at Trace Amine-Associated Receptor 1 (TAAR1) on the presynaptic neuron. Both PEA and AEPEA can also interact with the Dopamine Transporter (DAT), inhibiting dopamine reuptake and/or promoting reverse transport, leading to increased dopamine efflux.
  • Dopamine Elevation: These actions synergistically cause a significant increase in extracellular dopamine levels in key brain regions like the dorsal striatum and nucleus accumbens.
  • Postsynaptic Activation: The elevated dopamine activates postsynaptic Dopamine D1 Receptors (DAD1R).
  • Intracellular Signaling: DAD1R activation stimulates the cAMP/PKA intracellular signaling cascade, leading to changes in gene expression and neuronal excitability.
  • Behavioral Output: This cascade culminates in observable behaviors such as psychomotor stimulation (e.g., circling, head-twitching), rewarding effects (measured by CPP), and a positive affective state (evidenced by an increase in 50-kHz ultrasonic vocalizations in rats). The critical role of DAD1R is confirmed by the fact that pretreatment with the antagonist SCH23390 attenuates these behaviors.

Conclusion and Research Implications

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

(R)-Ariadne is primarily characterized as a partial agonist of the serotonin 5-HT₂A receptor. Its key differentiator from classic psychedelics like DOM is its low efficacy in activating this receptor's signaling pathways. This functional selectivity is believed to be the reason it can produce therapeutic-like effects without inducing hallucinations [1] [2].

The table below details its binding affinity (Ki) and functional activity at key human serotonin receptors, based on available data.

Receptor Affinity (Ki, nM) Activity / Efficacy (Emax)
5-HT1A >10,000 Agonist (EC₅₀ = 656 nM; 68% Emax)
5-HT2A 120 Partial Agonist (EC₅₀ = 39-1300 nM; 80-91% Emax)
5-HT2B >10,000 Agonist (EC₅₀ = 217->32,000 nM; 68-85% Emax)
5-HT2C Not Disclosed Agonist (EC₅₀ = 120-582 nM; 34-93% Emax)
5-HT6 Not Disclosed Agonist (EC₅₀ = 1038 nM; 42% Emax)

Data consolidated from [1]. Efficacy (Emax) is expressed as a percentage relative to the native neurotransmitter serotonin.

The compound shows essentially no meaningful affinity (Ki >10,000 nM) for a wide range of other targets, including adrenergic (α1A, α2A), dopaminergic (D1, D2), histaminergic (H1, H2), muscarinic (M1-M3) receptors, and the monoamine transporters (SERT, NET, DAT) [1].

This specific mechanism can be visualized as a signaling pathway:

G Compound (R)-Ariadne (Partial Agonist) Receptor 5-HT2A Receptor Compound->Receptor Binds with High Affinity Gq Gq Protein Receptor->Gq Activates with Low Efficacy Effect Sub-maximal Cellular Response Gq->Effect Outcome Non-Hallucinogenic Psychoactive Effects Effect->Outcome

(R)-Ariadne activates the 5-HT2A receptor pathway with lower efficacy than full agonists, leading to a modified physiological response [1] [2].

Synthesis and Analytical Data

The synthesis of (R)-Ariadne typically follows a two-step route from a common precursor.

G Start 2,5-Dimethoxy- 4-methylbenzaldehyde Intermediate Nitrostyrene Intermediate Start->Intermediate Nitroethane Condensation Product Racemic Ariadne Intermediate->Product LiAlH₄ Reduction Final (R)-Ariadne (Resolution) Product->Final Chiral Resolution

Synthesis begins with a condensation reaction, followed by reduction and chiral resolution to isolate the (R)-enantiomer [2].

Key reported physicochemical properties for the compound include:

  • Predicted Boiling Point: 328.4 ± 37.0 °C [3]
  • Predicted pKa: 9.83 ± 0.10 [3]
  • Predicted Density: 0.998 ± 0.06 g/cm³ [3]

Experimental & Therapeutic Insights

Historical and preclinical data suggest several potential therapeutic applications for (R)-Ariadne, though its development was shelved for strategic economic reasons [1] [2].

Therapeutic Area Experimental Model Observed Effect / Outcome
Parkinson's Disease Auxilin-knockout mice (genetic model) Reversal of motor deficits equivalent to L-DOPA [2]
Affective Disorders Human clinical trials (Phase II/III) Rapid antidepressant effects and mood normalization; remission of psychotic symptoms in schizophrenia at 50-100 mg/day [1] [2]
Cognition Geriatric patients; rodent avoidance tasks Improved sociability and pro-cognitive effects [2]

Reported dose ranges from human and animal studies are as follows:

  • Mental Alertness & Well-being: 25 - 50 mg (oral) [1]
  • Antidepressant Effects: 50 - 100 mg/day (oral) [1] [2]
  • Parkinson's Symptom Improvement: 100 mg/day (oral) [1]
  • Altered Consciousness (Non-psychedelic): Up to 300 mg (oral) [1]

Critical Research Considerations

For researchers, the following points are crucial:

  • Non-Hallucinogenic Profile: (R)-Ariadne produces "the alert of a psychedelic, with none of the rest of the package" even at high doses, attributed to its low-efficacy partial agonism at the 5-HT2A receptor [1].
  • Dopaminergic Modulation: Its efficacy in animal models of Parkinson's is likely mediated indirectly via 5-HT2A receptor-dependent dopamine release in the striatum, not through direct interaction with dopamine receptors [1] [2].
  • Legal Status: The compound is not an explicitly controlled substance in the United States [1].
  • Commercial Availability: It is available for research purposes from specialty chemical suppliers, though it is typically sold with the disclaimer "for non-human research only" [2] [3].

References

psychoactive phenethylamine non-hallucinogenic mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

The table below summarizes the core scientific concepts explaining the lack of hallucinogenic activity.

Proposed Mechanism Core Concept Key Supporting Evidence
Reduced Gq Signaling Efficacy [1] [2] Non-hallucinogenic phenethylamines act as low-efficacy agonists at the 5-HT2A receptor's Gq pathway; psychedelic effects require activation above a specific threshold. In vivo mouse HTR studies; correlation between low Gq potency/efficacy and absence of psychedelic effects in humans (e.g., Ariadne) [1].
Putative Protein Monoaminylation [3] Phenethylamines with primary amine groups may be substrates for transglutaminase 2 (TGM2), covalently modifying proteins and potentially altering long-term cell function. Preliminary in vitro studies using click-chemistry with a mescaline analog identified potential protein targets for this "phenethylaminylation" [3].

Quantitative Pharmacological Profiles

The following table compares the signaling profiles of a classic hallucinogenic phenethylamine (DOM) with its non-hallucinogenic analog (Ariadne), illustrating the "Reduced Gq Signaling Efficacy" mechanism.

Compound Psychedelic in Humans? In Vivo Effect (Mouse HTR) 5-HT2A Gq Signaling (Relative to 5-HT) 5-HT2A β-Arrestin2 Recruitment (Relative to 5-HT)
DOM (Hallucinogenic Reference) Yes [1] Potent [1] High efficacy and potency [1] Data not explicitly stated for DOM; classic psychedelics generally activate both pathways [2].
Ariadne (Non-Hallucinogenic) No [1] Markedly attenuated [1] Lower efficacy and potency than DOM [1] Shows a small, consistent drop in efficacy compared to DOM [1].

Detailed Experimental Protocols

To investigate these mechanisms in a research setting, here are detailed methodologies from recent studies.

Protocol 1: Differentiating Agonist Efficacy via Gq/11 Signaling (BRET Assay)

This protocol is used to measure the potency and efficacy of a compound in activating the 5-HT₂A receptor's Gq pathway [2].

  • 1. Objective: To quantify the Gq dissociation activity of test compounds (e.g., Ariadne) relative to a reference agonist (5-HT) and a known psychedelic (DOM).
  • 2. Materials:
    • Cell Line: HEK293 cells (or similar) transiently or stably expressing:
      • The human 5-HT2A receptor.
      • A BRET donor: Gαq-RLuc8.
      • A BRET acceptor: Gγ9-GFP2.
  • 3. Procedure:
    • Seed cells into a white-walled multi-well plate and culture until ~80% confluent.
    • Replace medium with a buffer containing the substrate coelenterazine 400a.
    • Use a plate-reading spectrophotometer to measure the baseline BRET signal.
    • Add increasing concentrations of the test compounds (e.g., Ariadne, DOM, 5-HT) and immediately monitor the BRET signal over time (e.g., up to 300 minutes).
    • The dissociation of Gαq from Gβγ upon receptor activation causes a decrease in the BRET ratio.
  • 4. Data Analysis:
    • Calculate the area under the curve (AUC) for the BRET signal over a defined period for each concentration.
    • Plot the AUC values against the log of compound concentration and fit the data with a non-linear regression curve to determine EC₅₀ and Emax (efficacy) values.
Protocol 2: In Vivo Behavioral Correlation (Mouse Head-Twitch Response)

This protocol assesses the psychedelic potential of a compound in live animals, which correlates with human psychedelic experience [1] [2].

  • 1. Objective: To quantify the head-twitch response (HTR) in mice induced by test compounds.
  • 2. Materials:
    • Subjects: Adult male C57BL/6J mice (commonly used in this assay).
    • Apparatus: A transparent testing cage and a video recording system.
  • 3. Procedure:
    • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
    • Dosing: Administer the test compound (e.g., Ariadne, DOM) or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
    • Recording: Place the mouse in the testing cage and record its behavior for a set period (e.g., 20-30 minutes) post-injection.
    • Scoring: A trained observer, blinded to the treatment groups, reviews the video recordings and counts the number of characteristic head-twitches, which are rapid, involuntary rotational movements of the head.
  • 4. Data Analysis:
    • Compare the average number of head-twitches per group. A significantly lower HTR count for a test compound (like Ariadne) compared to a known psychedelic (like DOM) indicates a lack of psychedelic-like activity.

Signaling Pathway Workflow

The following diagram illustrates the experimental and logical workflow for connecting molecular signaling to observed behavioral effects, based on the described protocols.

G Compound Phenethylamine Compound Gq_Assay In Vitro BRET Assay (5-HT₂A Gq Signaling) Compound->Gq_Assay  Test In Efficacy_Profile Low Gq Efficacy Profile Gq_Assay->Efficacy_Profile  Yields HTR_Assay In Vivo Behavioral Assay (Mouse Head-Twitch Response) Behavioral_Outcome Non-Hallucinogenic Phenotype HTR_Assay->Behavioral_Outcome  Confirms Efficacy_Profile->HTR_Assay  Predicts

This workflow shows how in vitro signaling data predicts and aligns with in vivo behavioral outcomes.

Future Research Directions

Several promising avenues for future investigation emerge from these findings:

  • Refining Signaling Bias: Further exploration of the Gq/β-arrestin signaling dichotomy is needed [2]. The development of Gq-biased agonists with minimal β-arrestin recruitment, or conversely β-arrestin-biased agonists, could help definitively isolate therapeutic from psychedelic effects.
  • Exploring Novel Mechanisms: The "phenethylaminylation" hypothesis represents a frontier in understanding the long-term effects of these compounds [3]. Future work should focus on identifying specific protein targets of this modification in neuronal tissues and determining the functional consequences on cell signaling and gene expression.
  • Clinical Translation: The most critical step is to validate the therapeutic potential of non-hallucinogenic phenethylamines like Ariadne in modern, rigorous clinical trials for conditions such as Parkinson's disease, schizophrenia, and depression [1].

References

Comprehensive Technical Guide: Serotonin 5-HT2 Receptor Partial Agonist Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-HT2 Receptor Pharmacology

The serotonin 5-HT2 receptor family represents a crucial group of G protein-coupled receptors (GPCRs) that play fundamental roles in central nervous system function and numerous physiological processes. As members of the class A rhodopsin-like GPCR family, these receptors share a conserved structure of seven transmembrane α-helices yet exhibit distinct pharmacological profiles and downstream signaling effects. The 5-HT2 receptor subfamily comprises three primary subtypes: 5-HT2A, 5-HT2B, and 5-HT2C, all of which preferentially couple to Gq/G11 proteins upon activation, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium release, and protein kinase C (PKC) activation. [1] [2]

The 5-HT2A receptor has garnered significant research attention due to its dual role as the primary target for serotonergic psychedelics and a key site of action for antipsychotic medications. This receptor is highly expressed in cortical layer V of the brain, particularly on the apical dendrites of pyramidal neurons, where it modulates cognitive processes, working memory, and attention. Beyond the CNS, 5-HT2A receptors are distributed throughout the cardiovascular system, platelets, fibroblasts, and peripheral neurons. [3] [1] [2] The 5-HT2C receptor shares significant sequence homology with 5-HT2A but demonstrates a more restricted expression pattern in the CNS and has been implicated in obesity, substance use disorders, and as a target for novel antipsychotics. In contrast, the 5-HT2B receptor is primarily considered an undesirable off-target due to its association with drug-induced valvular heart disease, making selectivity for 5-HT2A/2C over 5-HT2B a critical consideration in therapeutic development. [4]

Core Concepts in Partial Agonism and Functional Selectivity

Fundamental Principles of Partial Agonism

Partial agonists are ligands that bind to receptors and induce a submaximal biological response compared to a full agonist, even when occupying all available receptors. This pharmacological property arises from the ligand's reduced intrinsic efficacy—its ability to stabilize active receptor conformations that engage downstream signaling machinery. In practical terms, partial agonists can simultaneously act as functional antagonists in the presence of full agonists by competing for receptor binding sites while producing diminished signaling output. The therapeutic value of partial agonists lies in their ability to modulate neuronal activity within a more constrained dynamic range, potentially avoiding the extreme receptor activation or complete blockade that may contribute to side effects associated with full agonists or antagonists. [5]

Functional Selectivity and Biased Signaling

Functional selectivity, also known as biased agonism, represents a paradigm shift in GPCR pharmacology. This concept recognizes that different ligands acting at the same receptor can stabilize distinct receptor conformations that preferentially activate specific downstream signaling pathways while having minimal effects on others. For 5-HT2 receptors, the primary signaling dichotomy involves Gq protein-mediated pathways versus β-arrestin-dependent signaling. A ligand's bias factor quantitatively represents its preference for one signaling pathway over another, calculated by comparing the transducer ratio (log(Emax/EC50) relative to a reference agonist (typically serotonin) across different pathways. [6] [7]

The structural basis for functional selectivity at 5-HT2 receptors involves ligand interactions with both the orthosteric binding pocket and an extended binding pocket, with specific residues in transmembrane helices 3, 5, and 6 determining pathway preference. Recent structural studies using cryo-EM have revealed that psychedelic and non-psychedelic 5-HT2A agonists stabilize different receptor conformations, particularly in the orientation of transmembrane helices 5 and 6, which influences G protein coupling efficiency. [2] [7]

Quantitative Pharmacological Profiling of 5-HT2 Receptor Partial Agonists

Research Compounds with Characterized Bias Profiles

Table 1: Pharmacological Parameters of 5-HT2A Receptor Partial Agonists in Preclinical Development

Compound Chemical Class 5-HT2A EC50 (nM) Gq Efficacy (% 5-HT) β-arrestin2 Efficacy (% 5-HT) Bias Factor Key Characteristics
25CN-NBOH N-benzyl-phenethylamine 0.5-15 [7] ~70-90 [7] ~40-60 [7] Gq-biased [7] High 5-HT2A selectivity; psychedelic in vivo
Lisuride Ergoline ~1-10 [8] ~40-60 [7] ~50-70 [7] Moderate β-arrestin bias [7] Non-psychedelic despite 5-HT2A affinity
Psilocybin/Psilocin Tryptamine ~1-100 [8] [7] ~80-100 [7] ~70-90 [7] Balanced [7] Classical psychedelic; time-dependent superagonism
25N-NB (2) N-benzyl-phenethylamine 8.3 [7] ~75 [7] ~45 [7] Gq-biased [7] 4-fold 5-HT2A/2C selective; scaffold for optimization
Compound 106 Tetrahydro-β-carboline 1.7 [4] Full agonist [4] Not reported Not characterized Potent pan-5-HT2 agonist; derived from natural product scaffold
Clinically Used Partial Agonists at 5-HT2 Receptors

Table 2: Clinically Used Antipsychotics with 5-HT2A Receptor Partial Agonist Activity

Antipsychotic Generation 5-HT2A Binding Ki (nM) Gq Efficacy (% 5-HT) G Protein Selectivity Clinical Correlation
Aripiprazole Third 0.34-3.4 [5] ~30-40 [5] Gαq, Gαi1, GαoA, Gαz [5] Lower incidence of EPS; partial D2 agonism
Cariprazine Third 0.49-2.6 [5] ~25-35 [5] Gαq, Gαi1, Gαz [5] Similar to aripiprazole with mood-stabilizing properties
Clozapine Atypical 0.13-2.5 [5] Inverse agonist [5] Gαq-selective inverse agonism [5] G protein-selective inverse agonist profile
Risperidone Atypical 0.5-5.8 [5] Inverse agonist [5] Gαq, Gαi1, Gαz [5] Potent 5-HT2A inverse agonism with D2 antagonism
Olanzapine Atypical 0.11-4.9 [5] Inverse agonist [5] Gαq, Gαi1, GαoA [5] Multi-receptor inverse agonist/antagonist profile

Experimental Methods for Characterizing Partial Agonism

Bias Factor Calculation Methodology

The determination of biased signaling requires carefully controlled experiments comparing ligand activity across multiple signaling pathways relative to a reference agonist (typically serotonin). The following protocol outlines the standardized approach for calculating bias factors:

  • Cell Line Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors at physiological densities (typically 1675 fmol/mg protein). Transient transfection may introduce receptor overexpression artifacts that complicate efficacy measurements. [5]

  • Pathway-Specific Assays:

    • Gq Activation: Monitor inositol phosphate accumulation or Gq protein dissociation using BRET biosensors (e.g., p63-RlucII translocation).
    • β-arrestin2 Recruitment: Employ β-arrestin2-RlucII recruitment assays with GRK2 co-expression to enhance phosphorylation-dependent recruitment. [5] [7]
  • Data Analysis:

    • Generate concentration-response curves for test and reference agonists
    • Calculate transducer ratios (log(Emax/EC50)) for each pathway
    • Determine ΔΔlog(Emax/EC50) relative to the reference agonist
    • Calculate bias factor as antilog(ΔΔlog(Emax/EC50)) [7]
  • Validation: Include pathway-selective reference compounds (e.g., 25CN-NBOH as Gq-biased; lisuride as slightly β-arrestin-biased) to validate assay sensitivity. [8] [7]

Advanced Functional Characterization Techniques

Bioluminescence Resonance Energy Transfer (BRET) BRET-based biosensors enable real-time monitoring of 5-HT2 receptor signaling events in live cells. The "Effector Membrane Translocation Assay" (EMTA) enhanced bystander BRET (ebBRET) platform can simultaneously track engagement of multiple G protein subtypes (Gαq, Gαi1, GαoA, Gαz) and β-arrestin isoforms. Cells are transfected with receptor, G protein subunits, and translocation sensors (e.g., p63-RlucII for Gαq, Rap1GAP-RlucII for Gαi/o, PDZ-RlucII for Gα12/13, Gαs67-RlucII for Gαs). Following ligand stimulation, BRET signals are measured using coelenterazine 400a as substrate, with readings at 400±70 nm (donor) and 515±20 nm (acceptor). [5]

Simultaneous PET-phMRI in Non-Human Primates This advanced imaging approach combines receptor occupancy measurements with functional hemodynamic responses:

  • Receptor Occupancy: Quantified using [11C]MDL-100907 PET scanning, a selective 5-HT2A antagonist radioligand
  • Hemodynamic Response: Measured via pharmacological MRI (phMRI) monitoring cerebral blood volume (CBV) changes with ferumoxytol (MION) as a contrast agent
  • Experimental Protocol: Anesthetized NHPs receive baseline scanning followed by drug challenge (e.g., psilocybin 30-90 µg/kg, lisuride 5 µg/kg, 25CN-NBOH 15 µg/kg) with simultaneous PET-phMRI acquisition. Data are coregistered to standardized NHP brain templates for regional analysis. [8]

Signaling Pathways and Therapeutic Implications

The signaling behavior of 5-HT2 receptor partial agonists demonstrates remarkable complexity, with different ligands producing distinct physiological and behavioral outcomes based on their pathway preferences. Understanding these relationships is crucial for rational drug design in neuropsychiatric therapeutics.

G cluster_pathways Signaling Pathways cluster_gq_effects Gq-Mediated Effects cluster_arr_effects β-arrestin-Mediated Effects compound 5-HT2A Partial Agonist receptor 5-HT2A Receptor compound->receptor gq Gq/11 Protein Activation receptor->gq arrestin β-arrestin2 Recruitment receptor->arrestin plc PLC Activation gq->plc internalization Receptor Internalization arrestin->internalization tachyphylaxis Tachyphylaxis arrestin->tachyphylaxis erk ERK Signaling arrestin->erk ip3_ca IP3/Ca²⁺ Release plc->ip3_ca dag_pkc DAG/PKC Activation plc->dag_pkc htr Head-Twitch Response (Psychedelic Potential) ip3_ca->htr

Diagram 1: 5-HT2A Receptor Signaling Pathways and Functional Outcomes This diagram illustrates how partial agonists differentially engage Gq versus β-arrestin pathways, leading to distinct physiological effects. Gq activation correlates with psychedelic potential, while β-arrestin recruitment mediates receptor regulation and tachyphylaxis. [7]

Therapeutic Implications of Biased Partial Agonists

The development of biased partial agonists at 5-HT2 receptors represents a promising strategy for improved neuropsychiatric therapeutics with reduced side effects. Key therapeutic implications include:

  • Non-Hallucinogenic 5-HT2A Agonists: Recent research demonstrates that Gq protein activation efficacy strongly predicts psychedelic effects, with a threshold level of Gq activation required to induce head-twitch responses in mice (a behavioral proxy for human psychedelic effects). Partial agonists with limited Gq efficacy (e.g., lisuride) or β-arrestin-biased agonists may provide therapeutic benefits without hallucinogenic effects. [8] [7]

  • Antipsychotic Medications: Third-generation antipsychotics like aripiprazole and cariprazine exhibit G protein-selective partial agonism at 5-HT2A receptors, preferentially engaging specific Gα subunits (Gαq, Gαi1, Gαz) while demonstrating inverse agonism or minimal activity in β-arrestin recruitment pathways. This distinctive signaling signature may contribute to their favorable clinical profiles with reduced extrapyramidal side effects compared to earlier antipsychotics. [5]

  • Novel Antidepressant Approaches: The functional selectivity of certain 5-HT2A partial agonists may enable the development of rapid-acting antidepressants without the therapeutic limitations of classical psychedelics. Compounds that selectively engage specific downstream signaling cascades associated with neuroplasticity (e.g., BDNF expression, mTOR signaling) while minimizing those linked to hallucinations could revolutionize depression treatment. [6]

Conclusion and Future Directions

The pharmacology of 5-HT2 receptor partial agonists reveals remarkable complexity beyond traditional efficacy classifications. The concept of functional selectivity provides a sophisticated framework for understanding how different ligands produce distinct physiological effects through the same receptor. Current evidence strongly indicates that Gq-mediated signaling is the primary determinant of psychedelic effects, while β-arrestin-biased agonists may offer therapeutic benefits without hallucinogenic potential.

Future research directions should focus on structure-based drug design leveraging recent cryo-EM structures of 5-HT2A complexes, development of improved biased ligands with enhanced subtype selectivity, and comprehensive characterization of signaling dynamics in neuronal populations. The continued elucidation of pathway-specific effects will enable the rational design of next-generation 5-HT2-targeted therapeutics for psychiatric and neurological disorders with improved efficacy and reduced adverse effects.

References

early clinical trials Dimoxamine antidepressant pro-cognitive effects

Author: Smolecule Technical Support Team. Date: February 2026

Novel Antidepressant Mechanisms with Pro-Cognitive Potential

Current research is moving beyond monoamine-based drugs to target cognitive impairment in Major Depressive Disorder (MDD). The table below summarizes the most promising mechanisms and agents.

Drug/Target Class Key Pro-Cognitive Findings Proposed Mechanisms for Cognitive Effects
Vortioxetine (Multimodal) FDA-approved for cognitive impairment in MDD; improves executive function, learning, memory; effects partly independent of mood improvement [1]. 5-HT3A receptor antagonism; downstream glutamatergic modulation; increased prefrontal/hippocampal activity on fMRI [1].
Glutamatergic (Ketamine/Esketamine) Rapid-acting; approved for Treatment-Resistant Depression (TRD); improves neuroplasticity [2]. NMDA receptor antagonism; activation of mTORC1 signaling pathway; promotion of synaptogenesis [2].
5-HT1A Receptor Agonists (Buspirone, Tandospirone) Adjunct to escitalopram improved working memory in MDD [1]. Selective agonism of 5-HT1A receptors; potential pro-dopaminergic or indirect glutamatergic effects [1].
Dopaminergic Modulators (Bupropion, Modafinil) Bupropion improved visual/verbal memory and executive function; Modafinil improved episodic memory and executive function [1]. Inhibition of dopamine reuptake; modulation of dopaminergic signaling critical for executive function and motivation [1].
Psychedelics (Psilocin) Investigational; produces long-lasting antidepressant and potential pro-cognitive effects [2]. Activation of 5-HT2A-mGlu2 receptor complex; enhanced glutamate release and neuroplasticity in corticolimbic circuits [2] [3].

Experimental Protocols for Evaluating Pro-Cognitive Effects

A robust clinical trial design for a pro-cognitive antidepressant requires a multi-modal approach to disentangle direct cognitive benefits from secondary effects of mood improvement.

  • Core Trial Design: Use a randomized, double-blind, placebo-controlled design. Include an active reference arm (e.g., an SSRI) to benchmark effects. A study duration of 8 weeks is common for detecting symptomatic and cognitive changes [1].
  • Key Participant Considerations: Recruit patients with confirmed MDD and objectively verified cognitive impairment. Consider biomarker status (e.g., inflammatory markers) for enrichment strategies. Include a healthy control group to control for practice effects from repeated testing [1] [4].
  • Primary and Secondary Outcomes: Co-primary endpoints should include both a standard depression rating scale (e.g., MADRS) and a standardized cognitive battery. Secondary endpoints can include functional capacity measures and patient-reported outcomes on cognitive function [1] [4].
  • Critical Statistical Analyses: Employ path analysis to determine the proportion of the drug's cognitive effect that is direct, versus indirect through the improvement of core depressive symptoms like anhedonia or fatigue [1].

The following diagram illustrates the workflow for a comprehensive clinical trial designed to validate the pro-cognitive effects of an investigational drug.

Start Patient Recruitment (MDD with Cognitive Impairment) Randomize Randomization Start->Randomize Arm1 Active Drug Randomize->Arm1 Arm2 Placebo Randomize->Arm2 Arm3 Active Reference (e.g., SSRI) Randomize->Arm3 Assess Baseline & Endpoint Assessments Arm1->Assess Arm2->Assess Arm3->Assess Cog Cognitive Battery (DSST, etc.) Assess->Cog Mood Mood Scale (MADRS, etc.) Assess->Mood Func Functional & PRO Measures Assess->Func Analyze Statistical Analysis (Path Analysis) Cog->Analyze Mood->Analyze Func->Analyze

A Framework for Your Dimoxamine Research

In the absence of specific data on Dimoxamine, you can use the established frameworks above to guide your investigation.

  • Identify the Mechanism of Action: Determine which pathway(s) Dimoxamine targets (e.g., glutamatergic, serotonergic sub-receptors, dopaminergic). This will inform your hypothesis and trial design [2] [1].
  • Consult with Regulatory Bodies: Early dialogue with agencies like the FDA is crucial to agree on a clinically meaningful cognitive endpoint and a valid trial design for your specific claim [4].
  • Incorporate Patient Perspectives: Engage with individuals with lived experience of MDD to ensure the cognitive domains you are measuring are truly meaningful to their quality of life and functioning [4].

References

Synthesis of (S)-Dimoxamine: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a detailed, multi-step synthesis protocol for the production of the (S)-enantiomer of Dimoxamine. The information is compiled for research and development professionals and emphasizes the critical chiral center introduction [1].

Introduction to (S)-Dimoxamine

(S)-Dimoxamine is an enantiomerically pure phenethylamine derivative. The chiral (S)-configuration at the α-position of the amine side chain is crucial for its specific pharmacological profile, which differs from its (R)-counterpart and related compounds like 2C-D, DOM, and MDMA [1]. The synthesis requires careful stereocontrolled methodologies to achieve high enantiomeric purity, a key concern in pharmaceutical development [2] [3].

Multi-Step Synthetic Route

The synthesis begins with the preparation of the aromatic core and concludes with stereoselective α-alkylation [1].

Workflow: Synthesis of (S)-Dimoxamine

Step 1: Methylation of Toluhydroquinone

  • Objective: Synthesis of 2,5-dimethoxytoluene intermediate.
  • Protocol: Add toluhydroquinone (1.0 equiv) to anhydrous acetone. Add potassium carbonate (K₂CO₃, 2.2 equiv) as a base. Add dimethyl sulfate (2.2 equiv) slowly. Reflux the reaction mixture for 4 days under an inert atmosphere. Upon completion, cool, filter to remove salts, and concentrate the filtrate under reduced pressure. Purify the crude 2,5-dimethoxytoluene via distillation or recrystallization [1].

Step 2: Friedel-Crafts Acylation

  • Objective: Introduction of the ketone side chain.
  • Protocol: Dissolve 2,5-dimethoxytoluene (1.0 equiv) in dry dichloromethane (DCM) under an inert atmosphere. Add aluminum chloride (AlCl₃, 1.1 equiv) and cool the mixture to 0°C. Add acetyl chloride (1.05 equiv) dropwise. Stir the reaction mixture at room temperature for 4-6 hours. Quench carefully with ice-water, separate the organic layer, and wash with water and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the ketone intermediate [1].

Step 3: Formation of Nitrostyrene Intermediate

  • Objective: Create a precursor for the amine side chain.
  • Protocol: Dissolve the ketone intermediate from Step 2 (1.0 equiv) in a suitable solvent (e.g., nitromethane or ethanol). Add nitroethane (1.5 equiv) and a catalytic amount of an amine base (e.g., ammonium acetate). Heat the mixture at reflux for 6-12 hours. Monitor reaction progress by TLC. After completion, cool and pour into ice-water. The nitrostyrene intermediate should precipitate and can be collected by filtration [1].

Step 4: Reduction to Racemic Amine

  • Objective: Reduction of the nitrostyrene to the primary amine.
  • Protocol: Suspend the nitrostyrene intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add zinc borohydride (Zn(BH₄)₂, 2.0 equiv) carefully. Heat the reaction mixture to 90-96°C for 3.5-4.5 hours. Cool to 0°C and carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the racemic phenethylamine precursor [1].

Step 5: Stereocontrolled α-Ethylation This is the critical step for introducing the (S)-configuration. The table below compares established methodologies [1].

Table: Comparison of Stereocontrolled α-Ethylation Methods

Synthetic Method Stereoselectivity (er) Chemical Yield (%) Key Reaction Conditions
Pseudoephedrine Chiral Auxiliary 95:5 78-85 -78°C, THF, 4-6 hours
Palladium-Catalyzed Decarboxylative Alkylation 86:14 73-90 30°C, Diethyl Ether (Et₂O), 2-9 hours
Photo-organocatalytic Enamine Alkylation 91:9 85-98 Room Temperature, Visible Light, 12-24 hours

Step 6: Final Purification

  • Objective: Obtain high-purity (S)-Dimoxamine.
  • Protocol: Purify the crude product from Step 5 using standard techniques such as flash chromatography (on silica gel with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Analyze the final product for chemical and enantiomeric purity [1].
Analysis & Enantiomeric Purity Determination

Ensuring high enantiomeric excess (e.e.) is mandatory. The following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a standard and robust technique. Use a Chiral Stationary Phase (CSP) column, such as cellulose- or amylose-based. Isocratic elution with a solvent like methanol or ethanol, potentially with acidic or basic modifiers, can achieve baseline separation of enantiomers [2] [3].
  • Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency, rapid analysis, and minimal solvent consumption. A chiral selector (e.g., cyclodextrin) is added to the background electrolyte to achieve separation based on differential interaction and electrophoretic mobility [3].
  • Fluorescence-Based High-Throughput Assay: For rapid screening of e.e. during reaction optimization, a fluorescence-based assay can be used. This method involves forming diastereomeric complexes between the chiral amine ((S)-Dimoxamine), 2-formylphenylboronic acid, and an enantiopure diol (e.g., BINOL), which exhibit distinct fluorescence properties [4].

Workflow: Analysis of (S)-Dimoxamine

Key Reagents & Safety Notes

Table: Key Reagents for the Synthesis of (S)-Dimoxamine

Reagent Role Hazard Considerations
Dimethyl Sulfate Methylating Agent Highly toxic, corrosive, carcinogen. Use in a fume hood with appropriate PPE.
Acetyl Chloride Acylating Agent Corrosive, lachrymator, reacts violently with water.
Aluminum Chloride Lewis Acid Catalyst Corrosive, moisture-sensitive, releases HCl upon hydrolysis.
Zinc Borohydride Reducing Agent Flammable, may react vigorously with water.
Lithium Aluminum Hydride Alternative Reducing Agent Highly reactive, flammable, can ignite upon contact with water.

Important Limitations & Future Research

The provided protocol is based on a commercial supplier's data sheet and general chiral synthesis reviews. Key information gaps remain:

  • Lack of Experimental Spectroscopic Data: No NMR, IR, or mass spectrometry data for intermediate or final product verification is available.
  • Unknown Pharmacological Profile: The specific biological activity, target receptors, and signaling pathways for (S)-Dimoxamine are not described in the sourced information.
  • Opportunity for Optimization: Future work could focus on developing greener solvents, more sustainable catalysts, and even more enantioselective and atom-economical routes.

References

analytical methods for Dimoxamine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Related Compounds

Analytical Technique Related Compound Key Parameters Performance & Application Reference
LC-Tandem MS (LC-MS/MS) 2C-B (a phenethylamine) Column: C18; Mobile Phase: Water/Acetonitrile + 0.1% formic acid; Detection: ESI-MS/MS High accuracy/precision for pharmacokinetics in human plasma [1]
HPLC with Single Quad MS Nitrosamine Impurities (NTTP) Instrument: Single quadrupole MS (e.g., Waters QDa); Focus: HPLC parameter optimization Achieved LOQ of 0.5 ng/mL (0.1 ppm); suitable for routine impurity testing [2] [3]
HPLC with UV/Vis Detection (HPLC-DAD) Diosmin (a flavonoid) Column: C18; Detection: 270 nm; Mobile Phase: Methanol/Water + 0.1% H3PO4 Used for quantification of active ingredient in pharmaceutical tablets [4]
UV-Vis Spectrophotometry Phenolic Compounds N/A Used for identity confirmation and purity assessment per pharmacopeia (e.g., USP, EP) [5]

Proposed Workflow for Dimoxamine Method Development

Given the lack of direct data, developing a method for Dimoxamine would likely follow a systematic workflow. The diagram below outlines this proposed process.

Start Start: Define Analytical Goal MC Method Choice Start->MC LCMS LC-MS/MS for high sensitivity/bioanalysis MC->LCMS HPLCUV HPLC-UV for routine quality control MC->HPLCUV Dev Method Development & Optimization LCMS->Dev HPLCUV->Dev Val Method Validation Dev->Val End Deploy Validated Method Val->End

Detailed Protocol for an LC-MS/MS Method (Proposed)

Based on the method used for the phenethylamine 2C-B, here is a detailed protocol that could be adapted for Dimoxamine [1].

1. Sample Preparation

  • Plasma/Serum Samples: Precipitate proteins by adding a volume of ice-cold acetonitrile (e.g., 3:1 ratio) to the sample. Vortex mix and centrifuge (e.g., 13,000 × g for 10 minutes). Collect the supernatant for analysis.
  • Pharmaceutical Formulations: For tablets, powder them and dissolve/sonicate an exact weight in a suitable solvent like methanol or a methanol-water mixture. Dilute to volume and filter before analysis [4].

2. Instrumentation and Chromatography

  • LC System: UHPLC or HPLC system capable of handling gradient elution.
  • Column: A reverse-phase C18 column (e.g., 100-150 mm x 2.1-4.6 mm, 2.6-5 µm particle size) is recommended [1] [2].
  • Mobile Phase: A binary gradient is typically used.
    • Mobile Phase A: Water with 0.1% (v/v) formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
    • Example Gradient: Start at 5% B, increase to 95% B over 5-10 minutes, hold, then re-equilibrate.
  • Flow Rate: 0.2 - 0.7 mL/min (adjust based on column dimensions) [1] [4].
  • Injection Volume: 1-10 µL.
  • Column Temperature: Maintained at 30-40°C.

3. Mass Spectrometry Detection

  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Operation Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Dimoxamine would need to be determined experimentally.
  • Source Parameters: Gas flows and temperatures should be optimized for the specific instrument.

4. Method Validation Once a method is developed, it must be validated per ICH or FDA guidelines. Key parameters to evaluate include [1] [2]:

  • Linearity and Range: A minimum of 5 calibration standards to establish a linear range.
  • Accuracy and Precision: Assessed using quality control samples at low, medium, and high concentrations.
  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
  • Specificity: Demonstrate that the method can unequivocally quantify Dimoxamine in the presence of excipients or potential metabolites.
  • Stability: Evaluate the stability of Dimoxamine in the sample matrix and in solution under various storage and handling conditions.

Important Notes and Recommendations

  • Lack of Direct Data: The information provided is an extrapolation from analyses of compounds that are structurally related or share similar analytical challenges. The exact conditions for Dimoxamine must be empirically determined.
  • Structural Considerations: Dimoxamine's structure suggests it should be amenable to analysis by LC-MS with ESI in positive mode and by HPLC-UV, likely with strong UV absorption around 280 nm, similar to other phenolic compounds [6].
  • Recommended Path Forward: To obtain specific information, I suggest you:
    • Search specialized scientific databases like SciFinder or Reaxys using the CAS Number 52881-88-6.
    • Review the patent literature for the synthesis or application of Dimoxamine, as these documents often include analytical methods.
    • Adapt one of the general protocols above (preferably the LC-MS/MS method) and begin systematic optimization in your laboratory.

References

Comprehensive Application Notes and Protocols for Serotonin 5-HT2 Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-HT2 Receptor Binding Assays

The serotonin 5-HT2 receptor family comprises three subtypes—5-HT2A, 5-HT2B, and 5-HT2C—that belong to the G protein-coupled receptor (GPCR) superfamily. These receptors share significant sequence homology and primarily couple to Gq proteins, activating phospholipase C (PLC) upon stimulation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and protein kinase C activation [1]. The 5-HT2A receptor has been extensively studied due to its implication in various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety, as well as its role as the primary target for psychedelic compounds [2]. More recently, 5-HT2 receptors have gained attention for their potential in developing novel therapeutics through biased signaling approaches, which aim to selectively activate beneficial pathways while minimizing adverse effects [3].

Binding assays for 5-HT2 receptors provide critical information about ligand-receptor interactions, including binding affinity (Kd), maximal binding capacity (Bmax), and inhibition constants (Ki). These assays are essential for drug discovery efforts aimed at developing subtype-selective compounds or biased ligands with tailored signaling profiles [4]. The development of robust binding assays for 5-HT2 receptors presents particular challenges due to the high homology between subtypes, necessitating careful experimental design to ensure subtype selectivity and accurate pharmacological characterization [5].

Scintillation Proximity Assay (SPA) Protocol

Principle and Advantages

Scintillation Proximity Assay (SPA) represents a homogeneous assay format that eliminates the need for separation steps typically required in traditional filtration assays. This technology relies on microsphere beads impregnated with scintillant that emit light when excited by radioactive decay in close proximity [6]. When a radiolabeled ligand binds to a receptor captured on these beads, the radioactive source comes close enough to generate a detectable signal. Unbound radioligand remains too distant to excite the scintillant, effectively creating a self-separation system that streamlines the assay process [5]. The homogeneous nature of SPA makes it particularly suitable for high-throughput screening applications, as it reduces hands-on time and minimizes artifacts associated with separation steps.

Reagents and Materials
  • SPA beads: Wheat germ agglutinin (WGA)-coated polyvinyltoluene (PVT) or yttrium silicate (YSi) beads (0.1-1 mg/well)
  • Source of 5-HT2 receptors: Cell membranes expressing specific 5-HT2 receptor subtypes
  • Radioligands: [³H]ketanserin (5-HT2A antagonist), [¹²⁵I]DOI (5-HT2A/2C agonist), or [³H]mesulergine (5-HT2B/2C antagonist)
  • Assay buffer: 25-100 mM HEPES or Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA
  • Detection equipment: Microplate scintillation counter
  • Labware: 96- or 384-well microplates (preferably non-binding surface plates)
Step-by-Step Procedure
  • Bead Preparation: Resuspend SPA beads in assay buffer to create a homogeneous suspension. The optimal bead concentration (typically 0.5-1 mg/well) should be determined empirically to maximize signal-to-background ratio while minimizing non-proximity effects [6].

  • Reaction Setup:

    • Add test compounds (dissolved in DMSO, final concentration ≤1%) to appropriate wells
    • Add radioligand at concentrations at or below its Kd value (determined in preliminary experiments)
    • Add membrane preparation (5-20 μg protein/well)
    • Add SPA bead suspension
    • Incubate with gentle shaking for 60-120 minutes at room temperature to reach equilibrium
  • Signal Detection:

    • Allow beads to settle for 2-4 hours (or centrifuge briefly at 500 × g)
    • Count plates in a microplate scintillation counter according to manufacturer's instructions
  • Controls and Normalization:

    • Total binding: Wells containing radioligand and membranes without competitor
    • Non-specific binding: Wells with excess unlabeled ligand (10 μM final concentration)
    • Specific binding: Calculated as total binding minus non-specific binding

Table 1: Optimal Radioligand Concentrations for 5-HT2 Receptor SPA Binding Assays

Receptor Subtype Recommended Radioligand Concentration Range Reference Kd Values
5-HT2A [¹²⁵I]DOI 0.1-1 nM ~1 nM [5]
5-HT2A [³H]ketanserin 0.5-2 nM ~0.5 nM [1]
5-HT2B [³H]lysergic acid diethylamide 1-5 nM ~2 nM [5]
5-HT2C [¹²⁵I]DOI 0.1-1 nM ~1 nM [5]
5-HT2B/2C [³H]mesulergine 1-3 nM ~1 nM [5]
Data Analysis
  • Calculate specific binding as total binding minus non-specific binding
  • For competition experiments, fit data to a four-parameter logistic equation to determine IC₅₀ values
  • Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
  • For saturation experiments, plot specific binding versus radioligand concentration and analyze using nonlinear regression to determine Kd and Bmax values

Filtration Binding Assay Protocol

Traditional Filtration Method

The filtration binding assay represents the classical approach for studying receptor-ligand interactions and remains valuable for detailed kinetic studies and validation of SPA results. This method involves separation of bound and free radioligand through rapid filtration under vacuum, followed by washing to remove unbound ligand and quantification of membrane-associated radioactivity [6]. While offering excellent signal-to-noise ratios and sensitivity, filtration assays require more handling steps and generate significantly more radioactive waste compared to homogeneous formats.

Reagents and Materials
  • Source of 5-HT2 receptors: Cell membranes expressing specific receptor subtypes
  • Radioligands: As described for SPA protocols
  • Assay buffer: As described for SPA protocols
  • Filtration equipment: Cell harvester with vacuum source
  • Filter type: Glass fiber filters (GF/B or GF/C), typically pre-treated with 0.1-0.5% polyethyleneimine (PEI) to reduce nonspecific binding
  • Scintillation cocktail: Compatible with aqueous samples
Step-by-Step Procedure
  • Reaction Setup:

    • Incubate membranes (50-100 μg protein/tube) with radioligand and test compounds in a total volume of 0.5-1 mL assay buffer
    • Conduct incubation for 30-90 minutes at room temperature or 37°C with gentle shaking
    • Include appropriate controls for total and non-specific binding as described for SPA
  • Separation and Washing:

    • Terminate reactions by rapid filtration under vacuum
    • Immediately wash filters with 2 × 4 mL ice-cold assay buffer (without BSA)
    • Maintain consistent washing time and volume across all samples
  • Radioactivity Quantification:

    • Transfer filters to scintillation vials
    • Add appropriate scintillation cocktail
    • Allow extraction for several hours before counting in a liquid scintillation counter
  • Data Analysis: As described for SPA protocols

Table 2: Comparison of SPA and Filtration Binding Assay Formats

Parameter SPA Format Filtration Format
Throughput High (amenable to automation) Moderate (more manual steps)
Separation Required No Yes
Radioactive Waste Minimal Significant
Liquid Scintillation Cocktail Not required Required
Sensitivity Good (lower counting efficiency) Excellent
Kinetic Studies Difficult Well-suited
Reagent Cost Higher (beads) Lower
Non-Specific Binding Bead-dependent Filter-dependent

Ligand Selection and Assay Conditions

Radioligand Considerations

Appropriate radioligand selection is critical for successful 5-HT2 receptor binding assays. Both agonists and antagonists can be used, but they may recognize different receptor populations due to the existence of receptor states with varying affinities. Agonists typically label the high-affinity state of receptors coupled to G proteins, while antagonists generally bind with equal affinity to all receptor conformations [5]. For the 5-HT2A receptor, the agonist [¹²⁵I]DOI labels approximately 4.0% of the total receptor population in the high-affinity state, while for 5-HT2B, [³H]lysergic acid diethylamide labels about 22% of receptors in this state [5]. This differential representation of receptor states must be considered when interpreting binding data, particularly for functional selectivity studies.

Buffer and Incubation Conditions

Optimal assay conditions must be determined empirically for each receptor preparation, but general guidelines include:

  • Buffer composition: 25-100 mM HEPES or Tris-HCl, pH 7.4
  • Cations: Inclusion of MgCl₂ (10 mM) and CaCl₂ (1 mM) to support receptor-G protein interactions
  • Osmolarity agents: NaCl (120 mM) may be included but should be optimized
  • Protease inhibitors: Leupeptin (1-10 μM), pepstatin (1 μM), and PMSF (0.1 mM) to prevent receptor degradation
  • Incubation time: 60-120 minutes at room temperature or 37°C, determined through kinetic experiments
  • Protein concentration: Optimized to ensure ≤10% radioligand bound (Zone A condition) for accurate determination of binding parameters [6]

Data Analysis and Interpretation

Calculation of Binding Parameters

Robust data analysis requires appropriate curve fitting and statistical methods. For saturation binding experiments, nonlinear regression analysis of specific binding versus radioligand concentration should be performed using a one-site binding model to determine Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites) values. Competition experiments yield IC₅₀ values (concentration of competitor that inhibits specific binding by 50%), which can be converted to Ki values using the Cheng-Prusoff equation to account for radioligand concentration and affinity [6].

Statistical Considerations and Quality Control

Assay quality assessment should include calculation of Z' factor values, which provide a measure of assay robustness suitable for high-throughput screening:

  • Z' > 0.5 indicates an excellent assay
  • Z' > 0.7 has been reported for optimized 5-HT2 receptor binding assays [5]

Additional quality control measures include:

  • Inter-assay variability: ≤15% coefficient of variation for replicate determinations
  • Signal window: Specific binding should be ≥80% of total binding at radioligand Kd concentration
  • Positive controls: Reference compounds with known binding parameters should be included in each experiment

Technical Considerations and Troubleshooting

Assay Optimization Strategies

Comprehensive assay optimization requires systematic evaluation of multiple parameters. A statistically designed experimental approach (e.g., factorial design) can efficiently identify optimal conditions and potential interactions between variables [6]. Key parameters to optimize include:

  • Membrane protein concentration: Titrate to achieve linear binding with protein concentration
  • Radioligand concentration: Use concentrations at or below Kd for competition experiments
  • Incubation time: Conduct kinetic experiments to establish time to equilibrium
  • Bead concentration (SPA): Titrate to maximize signal-to-background while minimizing cost
  • Filter treatment (filtration): Optimize PEI concentration and pre-treatment time to minimize nonspecific binding
Troubleshooting Common Issues
  • High nonspecific binding: Evaluate different bead types (SPA) or filter treatments (filtration); include additives such as 0.1% BSA or 0.01% ascorbic acid
  • Low specific binding: Verify receptor expression and membrane preparation quality; confirm radioligand integrity
  • High variability: Standardize membrane preparation and handling procedures; ensure consistent timing across manipulations
  • Shallow competition curves: Consider potential multiple binding sites or allosteric interactions; verify competitor solubility and stability

Signaling Pathways and Experimental Workflow

The following diagrams visualize the intracellular signaling pathways of 5-HT2 receptors and the experimental workflow for receptor binding assays using Graphviz DOT language.

5-HT2 Receptor Signaling Pathways

G 5-HT2 Receptor Signaling Pathways cluster_GPCR 5-HT2 Receptor (GPCR) cluster_Gq Gq Protein Pathway cluster_Arrestin β-Arrestin Pathway Receptor 5-HT2A/2B/2C Receptor Gq Gq Protein Receptor->Gq Activation Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG CaRelease Calcium Release IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Ligand Serotonin/Agonist Ligand->Receptor

Receptor Binding Assay Workflow

G Receptor Binding Assay Workflow cluster_SPA SPA Method cluster_Filtration Filtration Method SPA1 Combine Reagents (Membranes, Radioligand, Test Compound, SPA Beads) SPA2 Incubate to Equilibrium SPA1->SPA2 SPA3 Bead Settlement SPA2->SPA3 SPA4 Direct Measurement in Scintillation Counter SPA3->SPA4 DataAnalysis Data Analysis SPA4->DataAnalysis F1 Combine Reagents (Membranes, Radioligand, Test Compound) F2 Incubate to Equilibrium F1->F2 F3 Vacuum Filtration F2->F3 F4 Wash Filters F3->F4 F5 Add Scintillation Cocktail F4->F5 F6 Measure Radioactivity F5->F6 F6->DataAnalysis Start Assay Setup Start->SPA1 Start->F1

Conclusion

The protocols described herein provide comprehensive methodologies for conducting robust and reproducible binding assays for serotonin 5-HT2 receptor subtypes. The SPA format offers advantages for high-throughput applications, while filtration assays remain valuable for detailed mechanistic studies. Recent advances in understanding biased signaling at these receptors highlight the importance of carefully considering experimental conditions and ligand selection to accurately characterize compound pharmacology [4] [3]. These binding assays provide fundamental tools for advancing drug discovery efforts targeting 5-HT2 receptors for various therapeutic applications.

References

stereoselective synthesis alpha-ethyl phenethylamines

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Cross-Coupling for Core Assembly

A highly modular method for constructing the β-phenethylamine scaffold involves a nickel/photoredox dual-catalytic cross-electrophile coupling between aliphatic aziridines and (hetero)aryl iodides. This strategy is particularly valuable for accessing α-substituted derivatives, which are challenging to make with traditional methods [1].

Protocol: Ni/Photoredox Cross-Electrophile Coupling

Reaction Setup:

  • Charge a flame-dried vial containing a magnetic stir bar with aliphatic aziridine (e.g., 2-methyl-1-tosylaziridine, 0.1 mmol, 1.0 equiv) and aryl iodide (e.g., 4-iodoacetophenone, 0.15 mmol, 1.5 equiv).
  • Add catalysts and solvent: NiBr₂•DME (5 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy, 6 mol%), and 4CzIPN (2 mol%). Purge the vial with nitrogen and add degassed triethylamine (2.0 equiv) as a reductant in anhydrous THF (0.1 M concentration).
  • Stir the reaction mixture under irradiation from 34 W blue LEDs at room temperature for 24 hours, monitoring progress by TLC or LC-MS.

Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer three times with ethyl acetate.
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to isolate the linear β-phenethylamine product.

Key Considerations:

  • Regioselectivity: Terminal aliphatic aziridines yield the linear regioisomer exclusively (>10:1 l:b) [1].
  • Stereochemistry: Coupling of an enantiopure aziridine proceeds with minimal erosion of enantiomeric excess, indicating the reaction occurs at the less-substituted C–N bond [1].
  • Scope: The protocol tolerates diverse functional groups, including nitriles, boronate esters, chlorides, and carbonyls on the aryl iodide, and esters, chlorides, and phthalimides on the aziridine ring [1].

Table 1: Selected Substrate Scope and Yields for Ni/Photoredox Coupling [1]

Aziridine Type Aryl Iodide Product Structure Yield (%)
2-Methyl substituted 4-Acetylphenyl Amphetamine derivative 59
2-Methyl substituted 4-(Trifluoromethoxy)phenyl Amphetamine derivative 63
Ethylene-derived Phenyl Phenethylamine 67
Cyclic (Cyclopentyl) 4-Cyanophenyl trans-2,3-Disubstituted product 55

Chiral Induction with 1-Phenylethylamine

Enantiopure (R)- or (S)-1-phenylethylamine (α-PEA) is a privileged, low-cost chiral auxiliary for creating quaternary stereocenters. It can be used in stoichiometric chiral reagent control or incorporated into modular organocatalysts [2].

Protocol: Michael Addition for Quaternary Stereocenter Formation

This protocol describes the stereoselective creation of a quaternary carbon, a key step in complex molecule synthesis [3].

Reaction Setup:

  • Synthesize the chiral ketimine: Add (R)-1-phenylethylamine (15 mmol) to a solution of racemic 2-methylcyclohexanone (15 mmol) in dry toluene (2 mL) with activated 5 Å molecular sieves. Stir under reflux for 24 hours under nitrogen [3].
  • Filter and concentrate: Cool the mixture, filter off the molecular sieves, and remove toluene under reduced pressure. The imine can be used crude or distilled for higher purity [3].
  • Perform Michael addition: Dissolve the pure imine (12.5 mmol) in dry THF (36 mL) and add ethyl 2-(phenylthio)-2-propenoate (12.5 mmol). Stir at room temperature for 24 hours [3].
  • Hydrolyze the imine: Treat the reaction mixture with 20% aqueous acetic acid (20 mL) and stir for 2 hours to hydrolyze the imine and liberate the ketone [3].

Work-up and Purification:

  • Extract the product with ethyl acetate (3 × 10 mL).
  • Wash the combined organic phases with saturated sodium bicarbonate solution, dry over Na₂SO₄, and concentrate.
  • Purify the crude Michael adduct by flash chromatography (eluent: Ethyl Acetate/Petroleum Ether 1:9) to obtain the desired α-thiophenyl-δ-keto ester [3].
  • Recover the chiral auxiliary: Neutralize the acidic aqueous phase to recover (R)-1-phenylethylamine in near-quantitative yield without loss of optical purity [3].

Key Considerations:

  • Selectivity: The reaction proceeds with high regio- and stereoselectivity, governed by a cyclic transition state that minimizes steric interactions [3].
  • Utility: The thiophenyl group in the Michael adduct serves as a handle for further functionalization, enabling conversion to the title α,δ-dioxoester with 95% enantiomeric excess [3].

The workflow below illustrates the steps and decision points in the chiral auxiliary-based protocol.

G Start Start Protocol: Chiral Induction ImineFormation Imine Formation (R)-α-PEA + 2-Methylcyclohexanone Toluene, 5Å MS, Reflux, 24h Start->ImineFormation MichaelAddition Michael Addition Imine + Ethyl 2-(Phenylthio)-2-propenoate Dry THF, RT, 24h ImineFormation->MichaelAddition Hydrolysis Hydrolysis & Work-up 20% Aq. Acetic Acid, 2h Extract with Ethyl Acetate MichaelAddition->Hydrolysis Purification Purification Flash Chromatography (Silica Gel) Hydrolysis->Purification AuxiliaryRecovery Chiral Auxiliary Recovery Neutralize Aqueous Phase Quantitative Recovery of (R)-α-PEA Hydrolysis->AuxiliaryRecovery Aqueous Phase Product Michael Adduct Quaternary Stereocenter Formed High ee Purification->Product

Diagram 1: Experimental workflow for stereoselective synthesis using a chiral auxiliary, showing key steps from imine formation to product isolation and auxiliary recovery.

Experimental Design & Data Presentation

Proper data documentation is essential for reporting and reproducibility. The following tables provide templates for summarizing key experimental details.

Table 2: Reagent Table for Ni/Photoredox Cross-Coupling Protocol

Reagent/Catalyst Molecular Weight Moles Mass/Mol Equivalents Role
2-Methyl-1-tosylaziridine 211.28 g/mol 0.1 mmol 21.1 mg 1.0 Alkyl Electrophile
4-Iodoacetophenone 246.04 g/mol 0.15 mmol 36.9 mg 1.5 Aryl Electrophile
NiBr₂•DME 308.56 g/mol 0.005 mmol 1.5 mg 5 mol% Cross-Coupling Catalyst
dtbbpy 248.39 g/mol 0.006 mmol 1.5 mg 6 mol% Ligand
4CzIPN 754.81 g/mol 0.002 mmol 1.5 mg 2 mol% Photoredox Catalyst
Triethylamine 101.19 g/mol 0.2 mmol 20.2 mg 2.0 Reductant

| THF | 72.12 g/mol | - | 1.0 mL | Solvent | -

Strategic Application Notes

  • Selecting a Synthetic Strategy: The optimal synthetic route depends on project goals. The Ni/Photoredox cross-coupling is ideal for rapidly generating diverse compound libraries from readily available aziridines and aryl halides [1]. The chiral auxiliary approach using α-PEA provides precise control over challenging quaternary stereocenters and is easily integrated into multi-step syntheses [2] [3].

  • Optimization Insights: For the Ni/Photoredox reaction, key parameters include using aryl iodides (bromides are ineffective) and ensuring an oxygen-free environment with degassed solvents [1]. In the chiral auxiliary method, achieving high stereoselectivity relies on forming a well-defined cyclic transition state; using high-purity, enantiopure (R)- or (S)-1-phenylethylamine is critical [3]. The auxiliary can be recovered and reused [3].

I hope these detailed Application Notes and Protocols provide a solid foundation for your research in stereoselective synthesis. Should you require further elaboration on any of the techniques, feel free to ask.

References

pharmacokinetic studies Dimoxamine hydrochloride salt

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of Dimoxamine

The table below summarizes the core identification and known properties of Dimoxamine for researcher reference.

Property Description
Systematic Name 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine [1]
Other Names Ariadne; BL-3912; 4C-D; 4C-DOM [1]
Molecular Formula C₁₃H₂₁NO₂ (Free base) [1]
Molecular Weight 223.316 g/mol (Free base) [1]
Hydrochloride Salt Formula C₁₃H₂₂ClNO₂ [2]
Drug Class Serotonin 5-HT₂ receptor partial agonist; Non-hallucinogenic phenethylamine [1] [3]
Therapeutic Interest Antidepressant; potential treatment for Parkinson's disease and schizophrenia (based on historical clinical observations) [3]

Known Pharmacological Mechanisms

Dimoxamine acts as a partial agonist at serotonin receptors, with a primary affinity for the 5-HT₂A receptor. Its key differentiator from related compounds (like DOM) is its lower signaling efficacy, which is believed to be the reason for its lack of hallucinogenic effects despite engaging the same primary receptor [3]. The following diagram illustrates its core signaling mechanism.

dimoxamine_mechanism compound Dimoxamine receptor 5-HT2A Receptor compound->receptor gq Gq/11 Protein receptor->gq Low-efficacy activation arrestin β-arrestin2 receptor->arrestin Low-efficacy recruitment effect1 Weak Head-Twitch Response (in vivo) gq->effect1 effect2 Therapeutic Potential (Motor, Mood) arrestin->effect2

The pharmacological profile is further detailed by its binding affinity (Ki) for various receptors. The following table provides quantitative data from a 2023 study.

Table 2: In Vitro Receptor Binding Affinity and Functional Activity of Dimoxamine (Ariadne) [3]

Receptor / Transporter Affinity (Ki, nM) Functional Activity (EC₅₀, nM) Notes
5-HT₂A 120 39 - 1,300 Partial agonist; primary target [3].
5-HT₂B >10,000 217 - >32,000 Agonist [3].
5-HT₂C Not Disclosed (ND) 120 - 582 Agonist [3].
5-HT₁A >10,000 656 Agonist [3].
Monoamine Transporters (SERT, NET, DAT) >10,000 >50,000 (IC₅₀) Essentially no activity [3].

Proposed Protocol for Pharmacokinetic Studies

Since specific PK data for Dimoxamine hydrochloride in the public domain is scarce, this protocol is constructed based on standard pharmacokinetic principles and the general research approach for CNS-active small molecules [4].

Analytical Method Development and Validation
  • Objective: To develop a sensitive, specific, and validated bioanalytical method for quantifying Dimoxamine in biological matrices (e.g., plasma, brain tissue).
  • Suggested Technique: Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), following approaches used for similar amines [5].
  • Key Parameters: Validate for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and stability under storage and processing conditions.
Preclinical Pharmacokinetic Study Design
  • Objective: To characterize the basic ADME properties of Dimoxamine hydrochloride in relevant animal models.
  • Species: Typically one rodent (e.g., rat) and one non-rodent (e.g., minipig or non-human primate) species [4].
  • Dosing: Administer via the intended clinical route (e.g., oral) and intravenously (IV) to determine absolute bioavailability. The IV dose is critical for calculating fundamental PK parameters [4].
  • Sample Collection: Collect serial blood/plasma samples at predetermined time points post-dose. For CNS-targeted drugs, collect brain tissue at various times to determine brain-to-plasma ratio.
  • Data Analysis: Use non-compartmental analysis (NCA) to determine key parameters as outlined below.

Table 3: Key Pharmacokinetic Parameters to Assess in Preclinical Studies

Parameter Description Significance
Cₘₐₓ Maximum observed plasma concentration Indicates peak exposure and potential for acute effects/toxicity.
Tₘₐₓ Time to reach Cₘₐₓ Reflects the rate of absorption.
AUC₀–t Area under the concentration-time curve from zero to last time point Measure of total systemic exposure.
t₁/₂ Terminal elimination half-life Informs dosing frequency.
Vd Volume of Distribution Indicates extent of tissue distribution outside the central compartment.
CL Clearance Indicates the body's efficiency in eliminating the drug.
F Bioavailability Fraction of the administered dose that reaches systemic circulation.
Proposed Experimental Workflow

The overall flow of a comprehensive PK study program can be visualized as follows.

pk_workflow start Method Development & Validation step1 In Vitro ADME (Stability, Permeability) start->step1 step2 Preclinical PK (Single & Multiple Dose) step1->step2 step3 Tissue Distribution (Brain, etc.) step2->step3 step4 Human Clinical Trials (Phase I PK) step3->step4

Important Considerations for Researchers

  • Re-Establishing Research: As Dimoxamine is an older investigational compound, researchers must essentially restart its pharmacological profiling. The available historical data from the 1970s trials provides a strong rationale but requires modern validation [1] [3].
  • Focus on PK/PD Relationship: Given its unique mechanism (non-hallucinogenic 5-HT₂A agonism), it is crucial to link PK data with PD endpoints. In animal models, this could include measuring its effects on the head-twitch response (minimal expected) and in models of Parkinson's disease or depression [3].
  • Metabolite Identification: The metabolism of Dimoxamine is not detailed in the available literature. Early-stage PK studies should include efforts to identify major metabolites and assess their potential activity.

References

Application Notes: Behavioral and Pharmacokinetic Profile of Methoxphenidine (MXP) in Wistar Rats

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Objective Methoxphenidine (MXP) is a new psychoactive substance (NPS) classified as a dissociative anesthetic. The objective of this study was to characterize its acute behavioral effects, pharmacokinetic profile, and systemic toxicity in a Wistar rat model to assess its psychotropic effects and potential risks for recreational use [1].

2. Summary of Key Findings The study demonstrated that MXP rapidly crosses the blood-brain barrier, exhibiting a dose-dependent biphasic effect on locomotion and a significant disruption of sensorimotor gating. The table below summarizes the core quantitative findings:

Table 1: Key Quantitative Findings from Acute MXP Administration in Wistar Rats

Parameter Finding Details / Dosages
Pharmacokinetics
Tmax (Serum & Brain) 30 min Time to peak concentration
Half-life (Elimination) 2.15 h Follows first-order kinetics
Behavioral Effects (Open Field)
Low-Moderate Dose Effect Increased locomotion 10-20 mg/kg (subcutaneous)
High Dose Effect Decreased locomotion 40 mg/kg (subcutaneous)
Behavioral Effects (PPI)
Sensorimotor Gating Significant disruption All tested doses (10, 20, 40 mg/kg); effects immediate and persistent at 60 min
Systemic Toxicity
LD50 (Acute) 500 mg/kg Estimated lethal dose (subcutaneous)

Experimental Protocols

1. Pharmacokinetics Profile Assessment

  • Objective: To determine the time course of MXP concentration in serum and brain tissue.
  • Animals: Adult Wistar rats.
  • Dosing and Sampling: MXP is administered subcutaneously. Blood and whole brain tissue samples are collected at multiple time points post-administration (e.g., 15, 30, 60, 120 min).
  • Analysis: Drug concentrations in serum and brain homogenate are quantified using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters (Cmax, Tmax, half-life) are calculated using non-compartmental analysis [1].

2. Behavioral Profiling A. Open Field Test

  • Objective: To assess locomotor activity and anxiolytic/anxiogenic effects.
  • Apparatus: A square, open-top arena.
  • Procedure:
    • Rats are acclimatized to the testing room for at least 1 hour.
    • Rats are administered MXP (0, 10, 20, 40 mg/kg, s.c.) and placed in the center of the arena.
    • Behavior is recorded for a standard period (e.g., 30-60 min).
    • Parameters Measured: Total distance traveled, time spent in the center vs. periphery of the arena, and rearing frequency [1].

B. Prepulse Inhibition (PPI) Test

  • Objective: To evaluate sensorimotor gating and information processing.
  • Apparatus: Sound-attenuating chambers with a speaker and a platform connected to a transducer.
  • Procedure:
    • Rats are placed in a restrictive tube on the platform.
    • The test session consists of multiple trial types: a pulse (a loud, startling sound, e.g., 120 dB), a prepulse (a weaker, non-startling sound, e.g., 70-80 dB), and a prepulse+pulse trial (where the prepulse precedes the pulse by a short interval, e.g., 100 ms).
    • The startle response is measured for each trial.
    • Calculation: PPI % = [1 - (startle response on prepulse+pulse trial / startle response on pulse-alone trial)] × 100. A lower PPI percentage indicates a deficit in sensorimotor gating [1].

3. Systemic Toxicity and Histopathology

  • Objective: To determine the acute lethal dose (LD50) and examine tissue damage.
  • LD50 Determination: Groups of rats are administered increasing doses of MXP subcutaneously. Mortality is recorded over 24 hours, and the LD50 is calculated using a standard statistical method (e.g., probit analysis) [1].
  • Histopathology: Following the study or upon death, parenchymal organs (e.g., liver, kidney, heart, lungs, brain) are harvested, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of lesions [1].

Experimental Workflow and Dose-Response Relationship

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key findings related to MXP's dose-dependent effects.

Diagram 1: Experimental Workflow for MXP Profiling

The diagram below outlines the sequential phases of a comprehensive MXP study [1].

MXP_Workflow Start Study Start PK Pharmacokinetic Study Start->PK MXP Administration Behavior Behavioral Profiling PK->Behavior Tox Toxicity Assessment Behavior->Tox Analysis Data Analysis Tox->Analysis End Report Findings Analysis->End

Diagram 2: MXP Dose-Response Behavioral Effects

This diagram summarizes the biphasic effect of MXP on locomotor activity observed in the open field test [1].

MXP_DoseResponse Dose MXP Dose (s.c.) Low Low Dose (10 mg/kg) Dose->Low Moderate Moderate Dose (20 mg/kg) Dose->Moderate High High Dose (40 mg/kg) Dose->High Effect1 Increased Locomotor Activity Low->Effect1 Moderate->Effect1 Effect2 Decreased Locomotor Activity (Sedative Effect) High->Effect2

Discussion and Conclusion

The data indicates that MXP acts as a typical dissociative anesthetic, with stimulant and anxiogenic effects at lower doses and sedative effects at higher doses [1]. The significant disruption of prepulse inhibition suggests its potential to induce psychosis-like states, a concern for recreational users. The moderate acute toxicity (LD50 of 500 mg/kg) and the rapid accumulation of MXP in the brain highlight the risk of acute intoxication and negative psychological experiences [1].

References

Comprehensive Application Notes and Protocols for Neurochemical Analysis of Monoamine Turnover in Neuroscience Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neurochemical Analysis of Monoamine Neurotransmitters

The precise measurement of monoamine neurotransmitters—particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—is fundamental to understanding brain function in both healthy and pathological states. These neurotransmitters regulate critical processes including mood, cognition, reward, stress response, and motor control. Disruptions in monoamine systems have been implicated in numerous neurological and psychiatric disorders, including major depressive disorder (MDD), Parkinson's disease, anxiety disorders, and post-traumatic stress disorder (PTSD). Consequently, accurate assessment of monoamine turnover provides valuable insights into neuronal activity and neurotransmitter dynamics in various behavioral and disease states [1] [2].

Neurochemical analysis faces unique challenges due to the complexity of brain tissue, low concentrations of neurotransmitters, and rapid temporal dynamics of release and reuptake. Additionally, the blood-brain barrier and compartmentalization of metabolites require specialized sampling techniques to accurately reflect central nervous system activity rather than peripheral contributions. This document provides comprehensive application notes and detailed protocols for assessing monoamine turnover, integrating both established and emerging methodologies to address these challenges [3] [4] [5].

Analytical Methods for Monoamine Detection

Core Analytical Techniques
  • Microdialysis: This well-established technique involves implanting a probe with a semi-permeable membrane into specific brain regions for continuous sampling of extracellular fluid. Microdialysis allows in vivo monitoring of neurotransmitter release in awake, behaving animals with picomolar sensitivity. The method excels at measuring basal concentrations and can detect multiple neurochemicals simultaneously when coupled with appropriate analytical platforms. Recent advancements include optogenetic-microdialysis probes that combine optical stimulation with chemical monitoring, enabling precise investigation of specific neural circuits. However, traditional microdialysis suffers from limited temporal resolution (minutes) compared to the millisecond-scale dynamics of synaptic transmission [5].

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: HPLC separation coupled with electrochemical or fluorometric detection remains a gold standard for precise quantification of monoamines and their metabolites. The method offers excellent sensitivity and specificity for measuring these compounds in tissue homogenates, with detection limits in the low picogram range. Fluorometric methods dating to the 1970s enable simultaneous measurement of norepinephrine, dopamine, and serotonin from the same brain region by combining different extraction and detection strategies [6] [7].

  • Mass Spectrometry (MS)-Based Approaches: Advanced MS techniques provide unprecedented capability for comprehensive neurochemical analysis with high molecular specificity. MS methods enable simultaneous detection of multiple neurotransmitter systems and their metabolites, along with discovery of novel signaling molecules. Recent innovations address the challenge of separating polar neurotransmitters under MS-compatible conditions, expanding the range of measurable compounds. MS has become particularly valuable for neuropeptide analysis and biomarker discovery, offering rich structural information that facilitates identification of novel signaling molecules [3].

Specialized Sampling Methods
  • Internal Jugular Vein Sampling: This innovative approach in human subjects measures trans-cerebral plasma concentration gradients of monoamine metabolites to estimate brain monoamine turnover. The technique leverages the Fick principle, calculating metabolite flux from arteriovenous concentration differences and cerebral blood flow measurements. This method has revealed that conventional measurements of monoamine metabolites in peripheral plasma or urine primarily reflect peripheral rather than central nervous system activity, highlighting the importance of direct cerebral sampling [4].

  • Brain Tissue Dissection and Homogenization: For post-mortem studies, precise dissection of brain regions followed by tissue homogenization and extraction enables detailed mapping of neurotransmitter distribution. This approach has revealed striking regional variations in monoamine concentrations, with implications for understanding both normal brain function and pathological changes in neurological disorders [7].

Table 1: Comparison of Major Analytical Methods for Monoamine Detection

Method Sensitivity Temporal Resolution Spatial Resolution Key Applications
Microdialysis Picomolar range Minutes to hours Regional (mm) Basal neurotransmitter levels, drug effects
HPLC-ECD/FLD Low picogram Hours (offline) Tissue region Tissue content, metabolite ratios
Mass Spectrometry Attomole to femtomole Minutes to hours Regional to subregional Comprehensive profiling, novel biomarker discovery
Jugular Venous Sampling Nanomolar Single time point Whole-brain Cerebral monoamine turnover in humans
Fast-Scan Cyclic Voltammetry Nanomolar Subsecond Micrometer Real-time release and uptake kinetics

Experimental Protocols

Protocol 1: Simultaneous Determination of Norepinephrine, Dopamine, and Serotonin in Brain Tissue Using Fluorometric Analysis
3.1.1 Principle and Scope

This protocol combines methods for catecholamine analysis with the o-phthaldialdehyde serotonin reaction to enable simultaneous measurement of three key monoamines from a single brain region sample. The method is particularly valuable for studies requiring correlation of multiple neurotransmitter systems with behavioral outcomes while conserving limited tissue samples [6].

3.1.2 Materials and Reagents
  • Tissue Homogenization Buffer: 0.1 M perchloric acid containing 0.1 mM EDTA and 0.1% sodium metabisulfite as antioxidant
  • Catecholamine Extraction Reagents: Acid-washed alumina, 2 M Tris-HCl buffer (pH 8.5)
  • Detection Reagents: o-Phthaldialdehyde (OPT) solution for serotonin detection; iodine solution for oxidation of catecholamines
  • Standard Solutions: Prepare fresh standard solutions of norepinephrine, dopamine, serotonin, and their metabolites in perchloric acid
3.1.3 Procedure
  • Tissue Preparation: Rapidly dissect brain regions of interest and homogenize in ice-cold 0.1 M perchloric acid (1:10 w/v ratio)
  • Sample Clearification: Centrifuge homogenates at 12,000 × g for 15 minutes at 4°C and collect supernatant
  • Catecholamine Extraction:
    • Adjust supernatant pH to 8.5 with 2 M Tris-HCl buffer
    • Add acid-washed alumina and shake vigorously for 10 minutes
    • Wash alumina twice with ice-cold deionized water
    • Elute catecholamines with 0.1 M perchloric acid
  • Serotonin Measurement:
    • Incubate portion of original supernatant with OPT reagent at 100°C for 10 minutes
    • Cool rapidly and measure fluorescence at excitation 360 nm/emission 470 nm
  • Catecholamine Detection:
    • Perform iodine oxidation for norepinephrine and dopamine
    • Measure fluorescence at appropriate wavelengths
3.1.4 Calculation and Data Analysis
  • Calculate neurotransmitter concentrations using standard curves run with each assay
  • Express results as ng neurotransmitter per g wet tissue weight
  • Include internal quality control samples to monitor assay performance

The experimental workflow for this protocol can be visualized as follows:

G Brain Brain Region Dissection Homogenize Tissue Homogenization in 0.1M Perchloric Acid Brain->Homogenize Centrifuge Centrifugation 12,000×g, 15min, 4°C Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant CATsep Catecholamine Separation (Alumina Extraction) Supernatant->CATsep Split Sample SERassay Serotonin Assay (OPT Fluorescence) Supernatant->SERassay CATassay Catecholamine Assay (Iodine Oxidation) CATsep->CATassay Results Quantification Standard Curve Analysis SERassay->Results CATassay->Results

Figure 1: Experimental workflow for simultaneous determination of norepinephrine, dopamine, and serotonin from brain tissue using fluorometric analysis.

Protocol 2: Assessment of Brain Monoamine Turnover Using Internal Jugular Vein Sampling in Humans
3.2.1 Principle and Scope

This protocol describes the assessment of brain monoamine turnover in human subjects through simultaneous sampling from arterial and internal jugular venous blood. The method is based on the measurement of trans-cerebral concentration gradients of monoamine metabolites, providing a quantitative index of overall brain monoamine synthesis. This approach has been validated in studies of major depressive disorder and panic disorder, revealing significant alterations in serotonin turnover [4].

3.2.2 Materials and Specialized Equipment
  • Catheterization Supplies: 7F coronary sinus thermodilution catheters for high internal jugular venous access
  • Blood Collection: Heparinized syringes for arterial and venous sampling
  • Flow Measurement: Thermodilution system for internal jugular blood flow quantification
  • Imaging: Technetium-99 SPECT scanning to characterize cerebral venous drainage patterns
3.2.3 Procedure
  • Subject Preparation: After an overnight fast, insert venous sheath in antecubital vein under local anesthesia
  • Catheter Placement: Advance thermodilution catheter under fluoroscopic guidance to high internal jugular position
  • Venous Characterization: Perform Technetium-99 SPECT scan to confirm venous drainage pattern
  • Blood Sampling: Simultaneously collect arterial and jugular venous blood samples
  • Flow Measurement: Determine internal jugular plasma flow using thermodilution technique
  • Sample Processing: Immediately centrifuge blood and store plasma at -80°C until analysis
  • Metabolite Analysis: Quantify DHPG, MHPG (NE metabolites), and 5-HIAA (5-HT metabolite) using HPLC-MS
3.2.4 Calculations
  • Calculate metabolite flux using Fick principle: Flux = Flow × (Cv - Ca)
  • Where Flow = plasma flow, Cv = venous concentration, Ca = arterial concentration
  • Express results as pmol/min for individual metabolites
Protocol 3: Microdialysis for In Vivo Monitoring of Extracellular Monoamines
3.3.1 Principle and Scope

This protocol describes the implementation of in vivo microdialysis for monitoring dynamic changes in extracellular monoamine concentrations in specific brain regions of awake, behaving animals. The technique involves implanting a semi-permeable membrane probe that allows continuous sampling of brain interstitial fluid [5].

3.3.2 Materials and Equipment
  • Microdialysis Probes: Customizable membranes with 20-60 kDa molecular weight cutoff
  • Perfusion System: Precision syringe pump capable of low flow rates (0.1-2.0 μL/min)
  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with physiological ion composition
  • Collection System: Refrigerated fraction collector for maintaining sample integrity
  • Analytical Platform: HPLC-ECD or LC-MS for dialysate analysis
3.3.3 Procedure
  • Probe Implantation: Stereotaxically implant guide cannula targeting brain region of interest
  • Recovery Period: Allow 24-48 hours for surgical recovery before experimentation
  • Probe Insertion: Insert microdialysis probe through guide cannula
  • System Equilibration: Perfuse with aCSF at 1.0-2.0 μL/min for 1-2 hours to establish baseline
  • Sample Collection: Reduce flow rate to 0.3-1.0 μL/min and collect dialysate fractions
  • Experimental Manipulation: Administer drugs or behavioral tests during sampling
  • Sample Analysis: Analyze dialysate fractions immediately or store at -80°C
3.3.4 Data Analysis and Calibration
  • Relative Recovery: Determine recovery efficiency using retrodialysis with standard compounds
  • Normalization: Express data as percentage of baseline values for within-subject comparisons
  • Absolute Concentration: Calculate using no-net-flux method for quantitative assessments

Research Applications and Key Findings

Monoamine Alterations in Psychiatric Disorders

Recent applications of these neurochemical techniques have revealed important insights into monoamine dysfunction across psychiatric disorders. Studies employing internal jugular venous sampling have demonstrated a 3-4 fold increase in serotonin turnover in both major depressive disorder and panic disorder patients compared to healthy controls, challenging simplistic deficiency models of these conditions. Interestingly, this abnormality normalized following successful treatment with SSRIs, suggesting that increased serotonin turnover may represent a compensatory adaptation rather than a primary deficit [4].

In animal models, predator scent stress exposure in female rats—a model relevant to PTSD—revealed stress-susceptibility associated with distinct monoamine alterations across brain regions. Susceptible animals showed increased dopamine and serotonin turnover in the medial prefrontal cortex, elevated dopamine turnover in the nucleus accumbens, and increased norepinephrine in the ventral hippocampus. These findings highlight the complex, region-specific nature of monoamine dysregulation in stress-related disorders and suggest potential therapeutic targets [8].

Table 2: Key Findings from Monoamine Turnover Studies in Psychiatric Disorders

Disorder/Model Brain Region Norepinephrine Changes Dopamine Changes Serotonin Changes
Major Depressive Disorder (Human) Whole-brain No significant change Not reported 3-4 fold increase in turnover (5-HIAA overflow)
Panic Disorder (Human) Whole-brain No significant change Not reported 3-4 fold increase in turnover (5-HIAA overflow)
PTSD Model (Female Rats) Medial Prefrontal Cortex No significant change Increased turnover Increased turnover
PTSD Model (Female Rats) Nucleus Accumbens Not reported Increased turnover No significant change
PTSD Model (Female Rats) Ventral Hippocampus Increased concentration Not reported Not reported
Parkinson's Disease (Human) Neostriatum Reduced in caudate Severe reduction (esp. putamen) Uneven reduction
Monoamine Topography in Normal and Diseased Brain

Detailed mapping of monoamine distribution in human brain reveals striking regional variations with functional implications. In normal human neostriatum, dopamine is the most abundant monoamine (approximately 3500 ng/g), distributed fairly evenly except for the caudal tail region which contains only 20% of the dopamine found elsewhere. Norepinephrine is virtually absent from most striatal regions except the inferior head of the caudate nucleus (262 ng/g), while serotonin maintains a relatively even distribution at approximately 800 ng/g throughout the neostriatum [7].

In Parkinson's disease, post-mortem studies demonstrate differential reduction of all three monoamines, with the most severe dopamine depletion in the putamen. The uneven pattern of monoamine loss suggests region-specific vulnerability of monoaminergic neurons rather than a generalized defect in synthesis or transport mechanisms. These topographic studies highlight the importance of region-specific analysis when investigating monoamine function in neurodegenerative disorders [7].

The relationship between monoamine systems and their functional roles can be visualized as follows:

G Monoamines Monoamine Neurotransmitters NE Norepinephrine Monoamines->NE DA Dopamine Monoamines->DA FiveHT Serotonin (5-HT) Monoamines->FiveHT NEPath Alertness Arousal Stress Response Blood Pressure Regulation NE->NEPath DAPath Reward Motivation Motor Control Cognition DA->DAPath FiveHTPath Mood Regulation Sleep Appetite Pain Perception FiveHT->FiveHTPath NEDis Anxiety Disorders Depression PTSD NEPath->NEDis DADis Parkinson's Disease Schizophrenia Addiction DAPath->DADis FiveHTDis Depression Anxiety Disorders Chronic Pain FiveHTPath->FiveHTDis

Figure 2: Monoamine neurotransmitters, their primary functions, and associated disorders. Each monoamine system regulates distinct physiological processes and demonstrates unique involvement in neuropsychiatric conditions.

Technical Considerations and Methodological Advances

Optimization Strategies for Improved Analysis

Recent technological advances have addressed several limitations in neurochemical analysis. For microdialysis, efforts to improve temporal resolution have included:

  • Segmented-flow microfluidics: Collecting samples in nanoliter droplets reduces mixing and improves temporal resolution to seconds
  • Antibody-coated magnetic nanoparticles: Enhance recovery of neuropeptides, reducing required sampling time
  • Online analysis systems: Direct coupling to analytical platforms minimizes sample degradation and enables near real-time monitoring

For mass spectrometry-based methods, improvements in chromatographic separation of polar compounds under MS-compatible conditions have expanded the range of measurable neurochemicals. Additionally, enhanced sensitivity now allows detection of low-abundance neurotransmitters and neuromodulators in small volume samples [3] [5].

Interpretation Challenges and Validation

Accurate interpretation of monoamine turnover data requires careful consideration of several factors:

  • Metabolite Source Specificity: Early assumptions that peripheral MHPG measurements reflect brain norepinephrine turnover have been disproven, with studies showing <10% of plasma MHPG originates from the brain
  • Compartmentalization: Neurotransmitters and their metabolites may be differentially distributed between intracellular and extracellular compartments
  • Functional vs. Metabolic Pools: Vesicular versus cytosolic neurotransmitter pools may show different turnover kinetics
  • Probe Placement Effects: Microdialysis probe implantation causes temporary disruption of the blood-brain barrier, requiring appropriate recovery periods

Validation studies using multiple complementary methods are essential for confirming findings and ensuring that measured changes reflect true alterations in neuronal activity rather than methodological artifacts [4].

Conclusion and Future Directions

The protocols and application notes presented here provide comprehensive guidance for assessing serotonin, dopamine, and norepinephrine turnover in both clinical and preclinical settings. The continued refinement of these methodologies—particularly improvements in temporal resolution, spatial precision, and molecular specificity—will further enhance our understanding of monoamine function in health and disease.

Emerging technologies including genetically-encoded fluorescent sensors, optogenetic compatibility, and multimodal integration with other physiological measures represent the next frontier in neurochemical analysis. These advances will enable researchers to address increasingly sophisticated questions about the dynamic regulation of monoamine systems and their roles in complex behaviors, ultimately facilitating the development of more targeted and effective treatments for neuropsychiatric disorders.

References

Comprehensive Application Notes and Protocols: Evaluating Dimoxamine (Ariadne) in Parkinson's Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimoxamine (Ariadne) as a Potential Parkinson's Disease Therapeutic

Dimoxamine (development code BL-3912, commonly known as Ariadne or 4C-D) is a psychoactive phenethylamine compound that represents a novel approach to addressing Parkinson's disease symptomatology. First synthesized by Alexander Shulgin in 1968, this compound is characterized as a non-hallucinogenic serotonin receptor agonist with demonstrated therapeutic potential for neurodegenerative disorders [1] [2]. Unlike classical psychedelics such as DOM, to which it is structurally related, Dimoxamine produces antidepressant and mild stimulant effects without inducing hallucinations, making it particularly suitable for therapeutic applications in vulnerable populations [1]. The compound has previously reached Phase 3 clinical trials for other indications before being shelved for strategic economic reasons rather than safety concerns, providing a substantial foundation for its reinvestigation in Parkinson's disease contexts [1] [2].

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to the characteristic motor symptoms of bradykinesia, resting tremor, rigidity, and postural instability [3]. Current treatments primarily focus on dopamine replacement therapy, but these approaches often lose efficacy over time and produce significant side effects [4]. Dimoxamine represents an innovative approach through its serotonergic mechanism with downstream effects on dopaminergic signaling, potentially offering a novel therapeutic strategy that may circumvent limitations of current Parkinson's disease pharmacotherapies [1] [2].

Pharmacological Mechanism of Action

Primary Receptor Interactions

Dimoxamine functions primarily as a selective serotonin 5-HT2 receptor partial agonist, with particular activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes [1] [2]. Unlike full psychedelic agonists such as DOM, Dimoxamine exhibits reduced signaling efficacy at these receptors while maintaining binding affinity, resulting in its characteristic non-hallucinogenic profile [2]. Specifically, Dimoxamine demonstrates a Ki of 120 nM at the human 5-HT2A receptor, with EC50 values ranging from 39 to 1,300 nM across various signaling pathways (Gq, G11, and β-arrestin2) [1]. This represents a consistently lower signaling potency and efficacy compared to hallucinogenic analogs, which is the proposed molecular basis for its lack of psychedelic effects [2].

Table 1: Primary Receptor Binding Profile of Dimoxamine

Receptor Target Affinity (Ki, nM) Signaling Efficacy Functional Activity
5-HT2A 120 80-91% (Emax) Partial agonist
5-HT2B >10,000 68-85% (Emax) Partial agonist
5-HT2C Not determined 34-93% (Emax) Partial agonist
5-HT1A >10,000 68% (Emax) Weak agonist
Dopamine D1/D2 >10,000 Not determined Inactive
SERT >10,000 Not determined Inactive
Proposed Mechanism for Parkinson's Disease Benefits

The therapeutic effects of Dimoxamine in Parkinson's disease models are proposed to occur through 5-HT2A receptor-mediated dopamine release in strategic brain regions [1] [2]. Research indicates that serotonin 5-HT2A receptor agonists can increase dopamine levels in the nucleus accumbens and other mesolimbic areas, potentially compensating for the dopaminergic deficits characteristic of Parkinson's disease [1]. This indirect modulation of dopaminergic signaling without direct receptor activation may provide symptomatic benefits while avoiding complications associated with direct dopamine agonists [2].

The molecular signaling hypothesis suggests that Dimoxamine's partial agonist profile generates sufficient 5-HT2A receptor activation to trigger beneficial dopamine release while avoiding the excessive receptor stimulation associated with hallucinogenic effects [2]. This signaling efficacy threshold model represents a novel approach to Parkinson's disease treatment, distinguishing it from both classical psychedelics and conventional dopaminergic medications [1] [2].

Parkinson's Disease Models for Evaluating Dimoxamine

In Vivo Models

Various animal models have been employed to study Parkinson's disease pathology and evaluate potential therapeutics like Dimoxamine. These models generally fall into two categories: neurotoxin-based models and genetic models [3] [4]. The most well-established neurotoxin models utilize MPTP, 6-hydroxydopamine (6-OHDA), rotenone, or paraquat to induce selective dopaminergic neuron loss [3]. More recently, genetic models based on Parkinson's disease-associated genes such as α-synuclein, LRRK2, and PINK1 have provided insights into familial forms of the disease [3] [4].

Table 2: Parkinson's Disease Animal Model Characteristics

Model Type Inducing Agent/Gene αS Pathology Dopaminergic Neuron Loss Motor Deficits
Neurotoxin MPTP No Yes Yes
Neurotoxin 6-OHDA No Yes Yes
Neurotoxin Rotenone Yes Yes Yes
Neurotoxin Paraquat/Maneb Yes Yes Yes
Genetic α-synuclein mutations Yes Variable Variable
Genetic LRRK2 mutations Sometimes Yes Yes
Genetic Auxilin knockout Not specified Not specified Yes

Dimoxamine has demonstrated particular efficacy in the auxilin knockout mouse model of Parkinson's disease, where it rescued severe motor deficits with comparable effectiveness to L-DOPA [2]. This is notable considering Dimoxamine's lack of direct activity at dopamine receptors and transporters, supporting its unique mechanism of action [2]. Additionally, in non-human primate studies, Dimoxamine appeared to increase motivation, causing monkeys that had stopped running mazes to resume this activity [1].

In Vitro Models

Cellular models provide valuable platforms for initial screening of Parkinson's disease therapeutics and investigating molecular mechanisms. The most commonly used cell lines include:

  • SH-SY5Y: A human-derived neuroblastoma cell line with catecholaminergic neuronal properties that expresses dopamine neuron markers and can be differentiated into neuron-like cells [4].
  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in response to nerve growth factor (NGF) [4].
  • LUHMES: A human mesencephalic cell line capable of differentiating into dopaminergic-like neurons with various Parkinson's disease-associated phenotypes [4].

These cellular models can be subjected to various Parkinson's disease-relevant insults including neurotoxins (MPP+, 6-OHDA, rotenone) or genetic manipulations (α-synuclein mutations) to model specific aspects of Parkinson's disease pathology [4]. While Dimoxamine's specific effects in these cellular models haven't been extensively documented in the available literature, these systems represent appropriate platforms for initial mechanistic studies.

Experimental Protocols for Evaluating Dimoxamine in Parkinson's Disease Models

Head Twitch Response (HTR) Assay (Hallucinogenic Potential Assessment)

Purpose: To quantify the hallucinogenic potential of Dimoxamine compared to reference compounds by measuring the head twitch response in mice, a behavioral proxy of psychedelic effects [2].

Materials:

  • C57BL/6 mice (8-12 weeks old, 20-25 g)
  • Dimoxamine (Ariadne)
  • Reference compounds (DOM, DOI)
  • Saline solution (vehicle control)
  • Transparent observation chambers (20 × 20 × 30 cm)
  • Video recording system

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes prior to experimentation.
  • Administer compounds intraperitoneally:
    • Vehicle control group: saline injection
    • Experimental group: Dimoxamine at 1, 5, 10, and 25 mg/kg
    • Positive control: DOM or DOI at 1-3 mg/kg
  • Place mice individually in observation chambers immediately following injection.
  • Record behavior for 30 minutes post-injection.
  • Count head twitch responses by reviewing video recordings by an observer blinded to treatment groups.
  • Analyze data by comparing treatment groups to controls using one-way ANOVA with post-hoc testing.

Expected Results: Dimoxamine should show markedly attenuated head twitch responses compared to reference psychedelics like DOM, consistent with its reported non-hallucinogenic profile [2]. At higher doses (25 mg/kg), a weak HTR may be observed, but it should remain significantly lower than full psychedelic agonists [1] [2].

Motor Deficit Rescue in Auxilin Knockout Mice

Purpose: To evaluate Dimoxamine's ability to rescue motor deficits in a genetic model of Parkinson's disease [2].

Materials:

  • Auxilin knockout mice and wild-type littermates
  • Dimoxamine
  • L-DOPA (positive control)
  • Saline (vehicle control)
  • Rotarod apparatus
  • Open field arena
  • Video tracking system

Procedure:

  • Subject mice to baseline motor function assessment using rotarod performance and open field locomotor activity.
  • Randomly assign auxilin knockout mice to treatment groups:
    • Vehicle control (saline)
    • Dimoxamine (10, 25, 50 mg/kg)
    • L-DOPA (25 mg/kg, positive control)
  • Administer compounds intraperitoneally.
  • Assess motor performance at 30, 60, and 120 minutes post-administration using:
    • Rotarod test: Measure latency to fall from an accelerating rotating rod
    • Open field test: Quantify total distance traveled, rearing episodes, and movement patterns
  • Compare performance to wild-type mice and pre-treatment baselines.
  • Use appropriate statistical analyses (two-way repeated measures ANOVA) to determine treatment effects.

Expected Results: Dimoxamine should significantly improve motor performance in auxilin knockout mice, with effects comparable to L-DOPA at higher doses [2]. The minimum effective dose is expected to be approximately 25 mg/kg, with maximal effects at 50-100 mg/kg [2].

In Vivo Dopamine Release Microdialysis

Purpose: To measure striatal dopamine release following Dimoxamine administration [1] [2].

Materials:

  • Rats or mice with guide cannulas implanted in the striatum
  • Dimoxamine and reference compounds
  • Microdialysis system and HPLC apparatus
  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Implant guide cannulas stereotaxically targeting the striatum and allow 5-7 days for recovery.
  • Insert microdialysis probes and perfuse with aCSF at 1.0 μL/min for 2 hours to establish baseline.
  • Collect dialysate samples every 20 minutes.
  • After establishing stable baseline dopamine levels, administer Dimoxamine (10, 25, 50 mg/kg, i.p.) or vehicle.
  • Continue collecting samples for 3 hours post-administration.
  • Analyze dopamine content in dialysate samples using HPLC with electrochemical detection.
  • Normalize data to baseline levels and compare across treatment groups.

Expected Results: Dimoxamine should produce a dose-dependent increase in extracellular dopamine in the striatum, consistent with its proposed mechanism of 5-HT2A receptor-mediated dopamine release [1].

Data Presentation and Analysis

Quantitative Efficacy Data

Table 3: Dimoxamine Efficacy Across Parkinson's Disease Models

Model System Test/Endpoint Minimum Effective Dose Maximal Effect Reference Compound Comparison
Auxilin KO mice Rotarod performance 25 mg/kg Complete rescue of deficit Comparable to L-DOPA
Auxilin KO mice Open field activity 25 mg/kg Significant improvement Comparable to L-DOPA
Monkey motivation Maze running Not specified Restored motivated behavior Not specified
Human Parkinson's Symptom improvement 100 mg/day Complete remission Not specified
Head twitch response Behavior >25 mg/kg Markedly attenuated Significantly less than DOM
Dosing and Pharmacokinetic Parameters

Table 4: Dimoxamine Dosing and Administration Guidelines

Parameter In Vivo (Mice/Rats) Human Equivalent (Estimated) Notes
Minimal active dose 25 mg/kg ~100 mg Based on motor effects
Therapeutic range 25-100 mg/kg 100-300 mg Dose-dependent response
Route of administration Intraperitoneal, oral Oral (in historical trials) Good oral bioavailability reported
Testing duration Acute administration Up to 300 mg single dose (historical trials) No hallucinations even at high doses
Onset of action 30 minutes Not specified Based on animal behavior tests

Signaling Pathway and Experimental Workflow

G Dimoxamine (Ariadne) Signaling Pathway in Parkinson's Models Dimoxamine Dimoxamine HT2A 5-HT2A Receptor Dimoxamine->HT2A Partial Agonism Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces CaRelease Calcium Release IP3->CaRelease Triggers PKC PKC Activation DAG->PKC Activates DARelease Dopamine Release CaRelease->DARelease Facilitates MotorImprovement Motor Improvement DARelease->MotorImprovement Results in

Diagram 1: Proposed molecular signaling pathway of Dimoxamine-mediated motor improvement in Parkinson's disease models. Dimoxamine acts as a partial agonist at 5-HT2A receptors, initiating a signaling cascade that ultimately enhances dopamine release and improves motor function.

H Experimental Workflow for Dimoxamine Evaluation in PD Models Start Study Initiation ModelSelection Model Selection (Auxilin KO, MPTP, 6-OHDA) Start->ModelSelection GroupAssignment Randomized Group Assignment ModelSelection->GroupAssignment Dosing Compound Administration (Dimoxamine, Vehicle, L-DOPA) GroupAssignment->Dosing HTR HTR Assay (Hallucinogenic Potential) Dosing->HTR MotorTests Motor Function Assessment (Rotarod, Open Field) Dosing->MotorTests Microdialysis Microdialysis (Dopamine Release) Dosing->Microdialysis DataAnalysis Data Analysis (ANOVA, Post-hoc Tests) HTR->DataAnalysis MotorTests->DataAnalysis Microdialysis->DataAnalysis Conclusion Conclusions & Next Steps DataAnalysis->Conclusion

Diagram 2: Comprehensive experimental workflow for evaluating Dimoxamine in Parkinson's disease models, from model selection through data analysis.

Conclusion and Future Directions

Dimoxamine (Ariadne) represents a promising therapeutic candidate for Parkinson's disease with a unique mechanism of action centered on 5-HT2A receptor partial agonism leading to enhanced dopaminergic signaling without hallucinogenic effects [1] [2]. The comprehensive application notes and protocols provided here offer researchers a framework for evaluating this compound in appropriate Parkinson's disease models.

The distinct advantage of Dimoxamine lies in its demonstrated efficacy in reversing motor deficits in Parkinson's disease models without producing the hallucinations typical of classical 5-HT2A receptor agonists [2]. This profile, combined with its historical progression to advanced clinical trials for other indications, suggests a favorable safety profile for further investigation [1]. Future research should focus on chronic dosing studies, combination therapies with existing Parkinson's disease medications, and more detailed mechanistic studies to fully elucidate its site-specific effects on dopaminergic circuitry.

References

Application Note: A Proposed Framework for Assessing a Novel Nootropic, 'Dimoxamine'

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

The development of novel cognitive enhancers (CEs), or nootropics, is a growing field aimed at addressing cognitive deficits in neurological disorders and, contentiously, at enhancing mental performance in healthy individuals [1] [2]. The demand for CEs is booming, driven largely by academic and workplace pressure, with common substances including methylphenidate, modafinil, amphetamine-based compounds, and various natural supplements [1] [2]. This application note proposes a detailed experimental protocol for the preclinical evaluation of a hypothetical novel cognitive enhancer, "Dimoxamine." The protocol is designed to systematically investigate its effects on learning, memory, and executive functions, while also probing potential neurophysiological mechanisms of action. The framework integrates established behavioral models with advanced neural recording techniques, providing a robust template for initial efficacy and safety screening of a new nootropic entity.

2. Proposed Pharmacological Profile of Dimoxamine

While the exact structure of Dimoxamine is undefined for this protocol, we hypothesize it possesses a multi-target mechanism of action to enhance cognitive function. Proposed mechanisms, which require empirical validation, may include:

  • Facilitation of Metabolic Pathways: Similar to piracetam, Dimoxamine may enhance brain energy metabolism by increasing glucose utilization and oxygen supply under metabolically challenging conditions [1].
  • Modulation of Neurotransmitter Systems: It may act on cholinergic, dopaminergic, noradrenergic, or serotonergic pathways, which are commonly implicated in the mechanism of action of popular CEs like methylphenidate and modafinil [2]. For instance, it could increase levels of noradrenaline and dopamine in the prefrontal cortex to improve attention [2].
  • Neuroprotective Effects: As is characteristic of many nootropics, Dimoxamine may provide anti-hypoxic effects, protect against neurotoxicity, and facilitate the elimination of oxygen-free radicals [1].

3. Experimental Protocols

The following protocols are designed for a rodent model (e.g., C57BL/6 mice or Sprague Dawley rats), with appropriate control groups (e.g., vehicle) and dose-ranging studies.

3.1. Behavioral Assessment of Learning and Memory

Morris Water Maze (MWM) Protocol

  • Objective: To assess spatial learning and long-term memory.
  • Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with opaque water, equipped with a hidden escape platform and a video tracking system.
  • Procedure:
    • Acquisition Phase (Days 1-5): Rats are administered Dimoxamine or vehicle 30 minutes before four daily training trials. They are placed in the pool from different starting points to find the hidden platform. The trial ends when the rat finds the platform or after 60 seconds.
    • Probe Trial (Day 6): The platform is removed. Rats are allowed to swim for 60 seconds while the system tracks the time spent in the target quadrant where the platform was previously located, indicating memory retention.
  • Data Analysis: Escape latency during acquisition, path efficiency, and time spent in the target quadrant during the probe trial.

Novel Object Recognition (NOR) Protocol

  • Objective: To evaluate episodic-like memory and recognition memory.
  • Apparatus: An open-field arena.
  • Procedure:
    • Habituation (Day 1): Rats freely explore the empty arena.
    • Familiarization (Day 2): Two identical objects are placed in the arena. Rats explore them for a set time (e.g., 10 minutes).
    • Test Trial (Day 2, 1-24 hours post-familiarization): One familiar object is replaced with a novel object. Rats explore for 5 minutes. Dimoxamine is administered between the familiarization and test phases.
  • Data Analysis: Discrimination index calculated as (Time with Novel - Time with Familiar) / (Total exploration time).

3.2. Neurophysiological Characterization

High-Density Electroencephalography (EEG) Protocol

  • Objective: To characterize dose-dependent changes in functional brain network organization induced by Dimoxamine, inspired by protocols used for psychedelics like psilocybin [3].
  • Surgical Procedure: Rats are surgically implanted with a array of screw electrodes (e.g., 27 sites) across the cortex and an in-dwelling venous catheter for intravenous drug infusion [3].
  • Experimental Design:
    • Habituation & Baseline: Rats are connected to the EEG system and habituated for at least 1 hour. Baseline EEG is recorded for 20 minutes.
    • Drug Infusion: Dimoxamine (e.g., 0.1, 1.0, and 10 mg/kg) or vehicle is delivered intravenously over 60 minutes in a randomized, cross-over design with 5-7 days between sessions.
    • Data Acquisition: EEG signals (0.1–300 Hz, sampling rate 1 kHz) are recorded throughout the infusion and recovery period. A gyroscope can be used to concurrently monitor behavioral activity [3].
  • Data Analysis:
    • Spectral Analysis: Decompose the EEG to identify oscillatory changes in key frequency bands (e.g., Theta: 4-10 Hz; Gamma: 70-150 Hz).
    • Network Analysis: Calculate node degree (network density) and connection strength (e.g., using weighted phase-lag index) to infer changes in functional connectivity [3].
    • Cross-Frequency Coupling: Determine changes in theta-gamma phase-amplitude coupling, a marker of cognitive processing [3].

The following workflow diagram illustrates the integrated experimental design from behavioral testing to neural mechanism analysis:

G Integrated workflow from behavior to neural analysis. cluster_analysis Analysis Modules Start Animal Subjects (Grouped: Control, Treatment) Behavior Behavioral Assays (MWM, NOR) Start->Behavior Implant Surgical Implantation (EEG electrodes, IV catheter) Start->Implant Analysis Data Analysis Behavior->Analysis Baseline EEG Baseline Recording Implant->Baseline Infusion Dimoxamine/Vehicle IV Infusion Baseline->Infusion DataAcquisition Data Acquisition (EEG, Gyroscope, Video) Infusion->DataAcquisition DataAcquisition->Analysis A1 Spectral Analysis (Theta, Gamma Power) Analysis->A1 A2 Network Connectivity (Node Degree, wPLI) Analysis->A2 A3 Cross-Freq. Coupling (Theta-Gamma PAC) Analysis->A3 A4 Behavioral Scoring (Memory, Locomotion) Analysis->A4

4. Quantitative Data & Safety Profiling

Table 1: Proposed Primary Efficacy Endpoints

Experimental Paradigm Key Metric Hypothesized Dimoxamine Effect Cognitive Domain
Morris Water Maze Escape Latency (Acquisition) Decrease Spatial Learning
Time in Target Quadrant (Probe) Increase Long-Term Memory
Novel Object Recognition Discrimination Index Increase Recognition Memory
EEG Network Analysis Frontal High Gamma Connectivity Increase (Dose-Dependent) Executive Function / Arousal [3]
Theta-Gamma Coupling Disruption (Dose-Dependent) Altered Information Processing [3]

Table 2: Proposed Preliminary Safety & Tolerability Assessment

Assessment Category Method Parameters
Acute Toxicity Irwin's Test or Modified SHIRPA Neurological, Autonomic, Motor reflexes
Locomotor Activity Open Field Test Total distance traveled, Rearing
Cardiovascular Safety Non-invasive Blood Pressure Heart Rate, Systolic/Diastolic Pressure
Potential for Dependence Drug Discrimination / Self-Administration Assessment of abuse liability

5. Discussion and Future Directions

This protocol provides a foundational framework for characterizing Dimoxamine. A critical consideration in this research is the nature of individual differences. Effects may be quantitative (varying in strength on a continuum) or qualitative (representing a fundamental difference in response, potentially via different neural mechanisms) [4]. EEG and behavioral data should be analyzed for such sub-groups, as this impacts the interpretation of efficacy and safety.

Future work would involve:

  • Molecular Mechanism Studies: Identifying specific molecular targets (e.g., receptors, enzymes) using binding assays and molecular docking analysis, similar to approaches used for natural products like Gelsemium alkaloids [5].
  • Advanced Causal Modeling: Employing methods like Mendelian Randomization or Bayesian networks on 'omics' data to infer causal relationships between drug exposure, molecular phenotypes, and cognitive outcomes [6] [7].
  • Chronic Dosing Studies: To evaluate long-term efficacy, the development of tolerance, and potential for withdrawal, which are significant concerns with stimulant CEs [1] [2].

6. References

  • Schifano et al. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and "Smart Drug" Use and Misuse. Biology. 2025. [1]
  • Li et al. Dihydrokoumine, a dual-target analgesic with reduced side effects. Journal of Advanced Research. 2024. [5]
  • Morris et al. A review of causal discovery methods for molecular networks. Molecular Genetics & Genomic Medicine. 2022. [6]
  • Maqbool et al. The Use and Impact of Cognitive Enhancers among University Students: A Systematic Review. Brain Sciences. 2021. [2]
  • Graphviz. DOT Language Documentation. Graphviz.org. [8]
  • Google News Initiative. Color Palette. Partner Marketing Hub. [9]
  • Senzai et al. Intravenous psilocybin induces dose-dependent changes in functional network organization in rat cortex. Translational Psychiatry. 2025. [3]
  • Rouder & Haaf. Qualitative Versus Quantitative Individual Differences in Cognitive Neuroscience. Journal of Cognition. 2021. [4]

References

Dimoxamine solubility stability issues hydrochloride salt

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Known Data

Dimoxamine hydrochloride (also known as BL-3912A, 4C-D) is a phenethylamine derivative first synthesized by Alexander Shulgin [1].

The table below summarizes its key identifiers and available data relevant to its physical properties:

Property Description / Value
CAS Number 52663-86-2 (hydrochloride salt) [1]
Molecular Formula C₁₃H₂₁NO₂·HCl [1]
Molecular Weight 259.77 g/mol [1]
IUPAC Name (R)-1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride [1]
Mechanism of Action Serotonin 5-HT₂ receptor partial agonist [1]
Reported Solubility Expected to be soluble in water (as a hydrochloride salt) [1]
Reported Stability Should be evaluated in laboratory settings for specific conditions (light, heat, moisture) [1]

Troubleshooting Guide & FAQs

Solubility

Q: What is the best solvent for dissolving Dimoxamine hydrochloride? A: While direct data is unavailable, the hydrochloride salt form suggests good water solubility [1]. For initial experiments, start with purified water or standard aqueous buffers. If solubility is insufficient, you may carefully explore co-solvents like ethanol, PEG-300, or DMSO, noting that these may affect subsequent biological assays [2].

Q: The compound does not fully dissolve in my aqueous buffer. What should I do? A:

  • Confirm pH: The stability and solubility of many amine-containing compounds are pH-dependent. A moderately acidic pH (e.g., 4-6) may enhance stability and solubility for the protonated form [3].
  • Use Sonication: Briefly sonicate the mixture in a water bath to help disperse and dissolve the solid.
  • Consider Solubilizers: For highly concentrated solutions, consider adding solubilizers or surfactants such as Tween 80, Kolliphor series, or Labrasol, which can improve dissolution of poorly soluble drugs [2].
Stability

Q: Under what conditions is Dimoxamine hydrochloride most stable? A: Although specific studies on Dimoxamine are not available, its structure suggests general stability best practices [1] [4] [3]:

  • Temperature: Store at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures for long-term stability.
  • pH: Maintain a slightly acidic environment, as alkaline conditions can accelerate the degradation of similar compounds.
  • Light: Protect from light, especially UV/VIS light, by using amber glass vials or wrapping containers in aluminum foil.
  • Humidity: Store the solid powder in a desiccator to prevent moisture absorption, which can catalyze degradation.

Q: How can I monitor the chemical stability of my Dimoxamine solution over time? A: You can adapt the following detailed High-Performance Liquid Chromatography (HPLC) protocol, which is standard for stability-indicating assays [5] [4].

Stability-Indicating HPLC Protocol This method can be used to quantify Dimoxamine and monitor its degradation.

  • Equipment & Reagents:

    • HPLC system with UV detector.
    • C18 column (e.g., 3 µm, 100 Å, 4.6 x 150 mm).
    • Mobile Phase: Water:Acetonitrile (63:37) with 0.1% Trifluoroacetic Acid (TFA). The acidic TFA improves peak shape for amines.
    • Diluent: Water or a mixture matching the initial mobile phase.
    • Standard: High-purity Dimoxamine hydrochloride for calibration.
  • Chromatographic Conditions [5]:

    • Flow Rate: 0.6 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 µL
    • Detection Wavelength: 220 nm (typical for compounds with aromatic rings)
    • Run Time: Adjust to ensure all peaks elute (e.g., 15-20 minutes).
  • Procedure:

    • System Suitability: Inject the standard solution. The method is suitable if the peak is sharp and the baseline is stable.
    • Calibration Curve: Prepare and analyze a series of standard solutions (e.g., 0.16, 0.18, 0.20, 0.22, 0.24 mg/mL) to create a calibration curve.
    • Forced Degradation (Stress Testing): To validate that the method can detect degradation, subject a sample of Dimoxamine to stress conditions [5] [4]:
      • Acidic Hydrolysis: Add 1M HCl and incubate at 60°C.
      • Alkaline Hydrolysis: Add 1M NaOH and incubate at 60°C.
      • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and incubate at 60°C.
      • Photodegradation: Expose a solution to direct sunlight.
    • Sample Analysis: At predetermined time points, withdraw samples from your stability study, inject them into the HPLC, and calculate the percentage of Dimoxamine remaining against the initial concentration.

The diagram below illustrates this experimental workflow:

G Start Start Stability Study Prep Prepare Dimoxamine Solution Start->Prep Store Store under Test Conditions (Refrigerated, Ambient, etc.) Prep->Store Store->Store Wait Withdraw Withdraw Sample at Time Point Store->Withdraw Analyze HPLC Analysis Withdraw->Analyze Compare Compare Peak Area to Initial Standard Analyze->Compare Result Determine % Dimoxamine Remaining Compare->Result

Critical Considerations for Researchers

  • Limited Direct Data: Please be aware that the solubility and stability information provided is based on the compound's salt form and general principles for similar molecules, not direct experimental data on Dimoxamine itself [1].
  • Research-Only Status: This product is sold for non-human research only and is not for therapeutic or veterinary use [1].
  • Conduct Baseline Characterization: It is highly recommended that you first establish your own baseline stability data under your specific experimental conditions using the HPLC protocol described.

References

separation techniques (R) and (S) enantiomers resolution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Chiral Separation Issues

The table below summarizes frequent problems, their potential causes, and recommended solutions.

Problem Possible Causes Suggested Solutions
Insufficient Resolution (Rs) Incorrect Chiral Stationary Phase (CSP), non-optimal mobile phase, low column efficiency, unsuitable additive [1]. Screen a broader range of CSPs (e.g., Polysaccharide, Pirkle-type) [1] [2]. Optimize mobile phase composition, organic modifier, and additive type/conc. [2] Adjust column temperature [1].
No Separation CSP lacks selectivity for the analyte, mobile phase causing poor chiral recognition, analyte may require derivatization [1]. Switch CSP selector class (e.g., from polysaccharide to macrocyclic glycopeptide) [1]. Change mobile phase from reversed-phase to normal-phase or polar organic mode. Consider a different technique (e.g., Capillary Electrophoresis) [2].
Poor Peak Shape (Tailing/Splitting) Secondary interactions (e.g., silanol effects), incompatible additive, column overloading [2]. Use mobile phase additives (e.g., acids/bases like TFA/DEA) to mask silanol groups [2]. Reduce injection volume or sample concentration. Ensure column is not damaged.
Long Retention Times Analyte has overly strong interaction with CSP, mobile phase too weak [1]. Increase strength of organic modifier in mobile phase. For SFC, increase modifier percentage in CO₂ [3]. Use a shorter column or UHPLC with sub-2µm particles for faster analysis [4].
Irreproducible Results Inconsistent mobile phase preparation, column degradation, temperature fluctuations [2]. Standardize mobile phase preparation. Confirm column is not expired or contaminated; flush/regenerate if needed. Use a column oven for stable temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient strategy for initial method development? A tiered screening strategy is the most efficient. Start with a Tier 1 set of 3-5 CSPs that offer broad selectivity and complementary mechanisms (e.g., popular polysaccharide-based columns like Chiralpak IA/IB/IC or Chiralcel OD/OJ) [1] [2]. Simultaneously, screen 2-3 different mobile phase modes (normal-phase, reversed-phase, polar organic). This approach resolves most enantiomers. If Tier 1 fails, proceed to a Tier 2 screen with more specialized CSPs (e.g., cyclodextrin, macrocyclic glycopeptide, or brush-type) [1].

Q2: When should I choose HPLC over SFC or other techniques?

  • HPLC/UHPLC: The most common and versatile technique. Ideal for a wide polarity range, method transfer from analytical to preparative scale, and when you need high robustness and reproducibility [2] [4].
  • Supercritical Fluid Chromatography (SFC): A cost-effective alternative for preparative-scale separations due to lower solvent consumption. Best for compounds with moderate polarity that are soluble in supercritical CO₂ [3].
  • Capillary Electrophoresis (CE): Excellent for high-efficiency separations with minimal sample and solvent consumption, aligning with green chemistry principles. Particularly useful for charged analytes [2].

Q3: Why is my chiral separation method not scaling up successfully? Preparative-scale success depends on more than just resolution. Key considerations include:

  • Sample Loadability: The CSP must maintain enantioselectivity at high sample loads. Polysaccharide-based CSPs are often favored for their high load capacity [3].
  • Solubility: The analyte must have good solubility in the mobile phase to avoid precipitation and enable concentrated feeding.
  • Cost: SFC is often preferred for large-scale purification due to lower operational costs from reduced solvent use [3].

Q4: Are there any emerging technologies that can predict successful separation? Yes, machine learning (ML) is a rapidly advancing area. A 2025 study demonstrated a physics-based ML model that predicts successful resolving agents for diastereomeric salt crystallization with a 4-6x higher hit rate than traditional trial-and-error. These models use molecular dynamics and transformer neural networks to learn the interaction patterns that drive successful crystal formation [5].

Experimental Protocol: A Standard Workflow for Analytical Chiral HPLC Method Development

This protocol provides a step-by-step guide for developing a robust analytical chiral separation method [1] [2].

1. Sample Preparation

  • Dissolve the racemic analyte in a suitable solvent (preferably the mobile phase or a weaker solvent) at a concentration of 0.5-1.0 mg/mL.
  • Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulates.

2. Tier 1 CSP and Mobile Phase Screening

  • Columns: Select 3-5 complementary CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA, and a Pirkle-type column like Whelk-O1).
  • Mobile Phase Conditions:
    • Normal-Phase Mode: Use hexane with 10-30% of a polar modifier (isopropanol or ethanol). Add 0.1% acid (e.g., TFA) or base (e.g., DEA) as needed.
    • Reversed-Phase Mode: Use water/acetonitrile or water/methanol mixtures, with 0.1% additive.
    • Polar Organic Mode: Use 100% methanol or ethanol with 0.1% additive.
  • Chromatographic Parameters:
    • Flow rate: 1.0 mL/min
    • Column temperature: 25-30°C
    • Detection: UV at appropriate wavelength
    • Injection volume: 1-5 µL

3. Data Analysis and Optimization

  • Evaluate chromatograms for resolution (Rs > 1.5 is ideal), retention time, and peak shape.
  • If a promising condition is found, fine-tune it by varying the organic modifier percentage (±5-10%), changing the additive concentration, or adjusting the column temperature (±5-10°C).

4. Method Validation Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to your laboratory's quality control standards [2].

Key Decision Workflows

The following diagrams outline the logical process for selecting and troubleshooting chiral separation methods.

D start Start Chiral Method Development analyze Analyze Molecule Structure start->analyze decision_acidbase Does it have an acidic/basic group? analyze->decision_acidbase tech_crys Consider Diastereomeric Salt Crystallization decision_acidbase->tech_crys Yes tech_chrom Proceed with Chromatographic Methods decision_acidbase->tech_chrom No success Method Validated tech_crys->success decision_scale What is the goal? tech_chrom->decision_scale scale_prep Preparative Scale decision_scale->scale_prep Production scale_analytical Analytical Scale decision_scale->scale_analytical Analysis tech_sfc Evaluate SFC for cost & speed scale_prep->tech_sfc tech_hplc Use HPLC/UHPLC for robustness scale_analytical->tech_hplc screen Run Tier-1 CSP Screen tech_sfc->screen tech_hplc->screen outcome Separation Successful? screen->outcome optimize Optimize Method (Mobile Phase, Temp.) outcome->optimize Yes tier2 Run Tier-2 Screen with Specialized CSPs outcome->tier2 No optimize->success tier2->success

D start Troubleshoot Poor Separation check_rs Check Resolution (Rs) start->check_rs low_rs Low or No Resolution check_rs->low_rs Rs < 1.5 bad_peak Bad Peak Shape check_rs->bad_peak Tailing long_rt Long Retention Time check_rs->long_rt Retention > 30 min action1 Action: Switch CSP Class or Mobile Phase Mode low_rs->action1 action2 Action: Add/Change Additive (e.g., TFA, DEA) bad_peak->action2 action3 Action: Increase Organic Modifier Percentage long_rt->action3 result Re-evaluate Separation action1->result action2->result action3->result

I hope this technical support center provides a clear path forward for your chiral separation experiments. The field is advancing rapidly, with machine learning and greener techniques like SFC offering promising avenues for increased efficiency [5] [3].

References

reducing non-specific binding receptor affinity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Mechanisms

This section explains the fundamental principles behind non-specific binding and affinity optimization.

  • Energy Landscape Theory: Molecular binding is best understood not as a simple "lock and key" but as a dynamic process on an energy landscape. Specific, high-affinity interactions are represented as deep, narrow energy wells, characterized by a strong negative ΔG, extensive non-covalent interactions, and slow dissociation rates (k_off). In contrast, non-specific binding corresponds to broad, shallow energy basins on the same landscape, resulting from weaker, less complementary interactions and faster dissociation rates [1].
  • Non-Equilibrium Kinetic Sorting: Some signaling systems actively use non-equilibrium mechanisms to discriminate between ligands. In these models, receptors undergo sequential phosphorylation. High-affinity ligand-receptor complexes are often kinetically sorted toward degradation-prone states, limiting their signaling. Conversely, low-affinity complexes may dissociate too quickly to signal effectively. This can result in maximal signaling output from ligands with intermediate affinity, a phenomenon observed in receptor tyrosine kinase (RTK) signaling [2].

Methods for Affinity Measurement & Optimization

The following table summarizes key techniques for measuring and analyzing binding interactions.

Method Key Principle Application in Affinity Optimization
Native Mass Spectrometry (MS) [3] [4] Measures mass-to-charge ratio of intact protein-ligand complexes under non-denaturing conditions. Label-free screening and affinity (Kd) determination, even from complex mixtures like cell lysates or direct tissue samples [3].
Affinity Selection MS (AS-MS) [4] Selects ligands bound to a target from a mixture, followed by MS identification. High-throughput screening of compound libraries, fragment-based drug discovery, and ranking ligand affinities (Kd, ACE50) [4].
Glyco-Engineering [5] Introduces N-linked glycosylation sites (NxT motifs) onto a protein. Shields hydrophobic patches to reduce aggregation, masks protease cleavage sites to improve serum stability, and can extend half-life [5].
Structure-Based Engineering [5] Uses structural data (e.g., X-ray crystallography) to guide mutations. Optimizes binding site interactions to increase receptor binding affinity and employs Fc-fusion technologies (e.g., knob-into-hole) to extend half-life and prevent multimerization [5].
Detailed Protocol: Native MS Dilution Method for Kd Determination

This protocol, adapted from Yan and Bunch (2025), allows estimation of the dissociation constant (Kd) without prior knowledge of protein concentration, directly from biological tissues [3].

  • Sample Preparation: Extract target protein from a tissue section using a surface sampling solvent (e.g., via liquid extraction surface analysis, LESA) that is doped with the ligand of interest [3].
  • Serial Dilution: Transfer the extracted protein-ligand mixture to a well plate. Perform a serial dilution using the same ligand-doped solvent, maintaining a fixed final ligand concentration while reducing the protein concentration [3].
  • MS Measurement & Analysis: Infuse the diluted samples for native ESI-MS analysis. The key insight is that when the protein-bound fraction (R) remains constant upon dilution, Kd can be determined using a simplified calculation that does not require the absolute protein concentration [3].

The workflow for this method is as follows:

Start Start A Extract Protein from Tissue with Ligand-Doped Solvent Start->A B Perform Serial Dilution (Fixed Ligand Concentration) A->B C Incubate for Equilibrium (30 minutes) B->C D Native ESI-MS Measurement C->D E Calculate Bound/Free Ratio (R) Across Dilutions D->E F Determine Kd via Simplified Model E->F

Troubleshooting Guide: FAQs

Here are answers to common experimental problems presented in a question-and-answer format.

Problem & Question Possible Cause Recommended Solution
High Non-Specific Binding in Assay Low-affinity, transient interactions with shallow energy wells on the energy landscape [1]. Include competitive or non-specific binding inhibitors in the buffer. For antibodies, consider engineering the CDR loops to deepen the energy well and enhance specificity [1].
How to interpret paradoxical data where intermediate-affinity ligands give the strongest signal? The system may be using a non-equilibrium kinetic sorting mechanism, where high-affinity ligands are routed toward degradation [2]. Do not assume highest affinity is always best. Analyze signaling output across a range of ligand affinities. Model your system to include parameters for receptor degradation and multi-site phosphorylation [2].
Leads with good affinity show poor solubility or stability. The protein may have surface hydrophobic patches prone to aggregation or be susceptible to serum proteases [5]. Utilize glyco-engineering to introduce N-linked glycans, which can shield hydrophobic patches and protease sites, thereby improving solubility and stability [5].
Need to measure affinity from a complex sample like cell lysate. Traditional methods (ITC, SPR) require pure, immobilized protein. Interfering compounds can skew results [3] [4]. Use Affinity Selection Mass Spectrometry (AS-MS) or the Native MS dilution method. These techniques are designed to work in complex mixtures and can isolate and quantify specific binding events [3] [4].

To visualize the non-equilibrium kinetic sorting mechanism that can explain paradoxical signaling, the following diagram illustrates the pathway:

R Receptor (R) RL R-L Complex R->RL  Binds L Ligand (L) L->RL  Binds P1 Phospho-State 1 RL->P1 Phosphorylation P2 Phospho-State 2 P1->P2 Phosphorylation Inactive Inactivated State P1->Inactive Low-Affinity Path P_max Maximal Signaling P2->P_max Intermediate-Affinity Path Degrade Degradation P2->Degrade High-Affinity Path

I hope this structured information provides a solid foundation for your technical support center. The integration of recent research should give your users access to current strategies and concepts.

References

improving blood-brain barrier penetration Dimoxamine analogs

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary strategies to improve BBB penetration for small molecules? The main strategies involve structural modification of the lead compound to exploit specific transport mechanisms across the BBB [1]. The key approaches are:

    • Improving Passive Diffusion: Optimizing lipid solubility and molecular size to enhance diffusion across endothelial cell membranes [2] [3].
    • Reducing Active Efflux: Designing analogs that are not substrates for efflux transporters like P-glycoprotein (P-gp) [3] [1].
    • Utilizing Influx Transporters: Creating prodrugs that are substrates for endogenous nutrient transporters (e.g., for glucose, amino acids) [2] [3].
  • FAQ 2: What molecular properties are critical for passive diffusion across the BBB? Passive diffusion is the most common pathway for small-molecule CNS drugs [1]. The ideal properties are summarized in the table below [2] [4] [1].

Property Target Range or Characteristic Rationale & Considerations
Lipid Solubility Log P (octanol/water) ~ 10-100 [2] Crucial for transcellular diffusion; balance needed as excessive lipophilicity can trap molecules in the membrane and reduce systemic bioavailability [2].
Molecular Weight < 400-600 Da [4] [1] Lower molecular weight favors easier passage; some peptides up to several thousand Da can cross if sufficiently lipid-soluble [2].
Hydrogen Bonding < 5 H-bond donors; < 10 H-bond acceptors [2] High hydrogen bonding reduces permeability by increasing desolvation energy [2].
Charge Neutral or low charge at physiological pH Charged molecules have difficulty crossing the lipid bilayer [2].
  • FAQ 3: How can I assess if my compound is a substrate for efflux transporters? Problem: A compound shows good permeability in simple models but poor brain exposure in vivo. Troubleshooting: This is a classic sign of active efflux. Key transporters to investigate include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs) [5] [1] [6]. Experimental Protocol:

    • In Vitro Assays: Use transfected cell lines (e.g., MDCK-MDR1, LLC-PK1-MDR1) to measure bidirectional transport (A-to-B vs. B-to-A). An efflux ratio (B-to-A/A-to-B) > 2.5 suggests active efflux [3].
    • In Vivo Validation: Co-administer the compound with a selective efflux transporter inhibitor (e.g., Elacridar for P-gp) in animal models. A statistically significant increase in the brain-to-plasma ratio compared to the compound alone confirms it as a substrate [3].
  • FAQ 4: What are the main experimental methods for predicting BBB permeability? The choice of assay depends on the stage of discovery and the question being asked. Below is a comparison of common methods [7] [1].

Assay Type Throughput Cost Key Measurement Best Use Case
PAMPA-BBB [8] [7] High Low Passive permeability (Pe) Early-stage, rank-ordering of compound libraries.
Cell-Based (e.g., MDCK, hCMEC/D3) Medium Medium Apparent permeability (Papp) & Efflux Ratios Mechanistic studies, including active transport and efflux.
In Vivo (Rodent) Low High Brain/Plasma Ratio (Kp) Definitive assessment of brain exposure, required for lead optimization.

Troubleshooting Guides

  • Problem: Compound has high lipid solubility but low brain uptake.

    • Potential Cause 1: The compound is too lipophilic (Log P > 5), leading to high plasma protein binding or sequestration in other tissues, reducing the free fraction available to cross the BBB [2].
    • Solution: Synthesize analogs with reduced Log P (e.g., by introducing polar groups) while maintaining activity. Aim for the optimal range [2] [3].
    • Potential Cause 2: The compound is a substrate for efflux transporters [3] [1].
    • Solution: Refer to the experimental protocol in FAQ 3 to confirm efflux. Modify the structure to remove hydrogen bond donors or specific chemical groups that are recognition elements for transporters like P-gp [3].
  • Problem: Compound shows good brain uptake in vitro but is ineffective in disease models.

    • Potential Cause: The compound may be metabolically unstable within the brain or lack sufficient potency on the target [2].
    • Solution:
      • Conduct brain homogenate stability studies.
      • Use in vivo systems pharmacology models to determine if the achieved brain concentration is above the therapeutic window for the target.
      • Consider developing a prodrug strategy. For example, acylation (like in heroin) can dramatically increase BBB penetration, with the active form being generated in situ by brain enzymes [2].

Experimental Workflows & Strategies

The following diagrams outline the core experimental and strategic concepts for optimizing BBB penetration.

G Start Lead Compound Step1 In Silico Screening • Calculate Log P • Molecular Weight • H-bond Count Start->Step1 Step1->Start Poor Properties Step2 In Vitro Permeability Assay (PAMPA-BBB) Step1->Step2 Promising Properties Step2->Start Poor Permeability Step3 In Vitro Efflux Assay (MDCK-MDR1 cells) Step2->Step3 Good Passive Permeability Step3->Start High Efflux Ratio Step4 In Vivo Validation (Rodent Brain/Plasma Kp) Step3->Step4 Low Efflux Ratio End Candidate with Improved Brain Exposure Step4->End

Diagram 1: Key steps in a screening workflow to identify compounds with improved BBB penetration.

G Lead Lead Compound with Poor BBB Penetration Strat1 Strategy 1: Improve Passive Diffusion Lead->Strat1 Strat2 Strategy 2: Reduce Efflux Lead->Strat2 Strat3 Strategy 3: Utilize Influx Transport Lead->Strat3 Mod1 • Reduce MW • Reduce H-bonds • Optimize Log P Strat1->Mod1 Mod2 • Remove H-bond donors • Introduce shielding groups • Reduce flexibility Strat2->Mod2 Mod3 • Create prodrug conjugate for nutrient transporters (e.g., glucose, amino acids) Strat3->Mod3

Diagram 2: Core structural modification strategies for enhancing brain delivery of small molecules [2] [3] [1].

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to specific issues you might encounter during experiments.

Q1: Why is my HPLC method failing to separate two closely eluting impurities?

  • Potential Cause: Inadequate chromatographic resolution due to non-optimal mobile phase composition, column type, or gradient profile.
  • Troubleshooting Steps:
    • Modify the Gradient: Gradually adjust the ratio of organic to aqueous mobile phase. A slower, more gradual gradient can improve separation.
    • Change Mobile Phase pH: Altering the pH can significantly impact the ionization state of ionic or ionizable impurities, changing their retention times. Ensure the pH is compatible with your column's specifications.
    • Consider a Different Column: Switch to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl), smaller particle size (e.g., sub-2μm for UPLC), or different surface chemistry [1].

Q2: How do I identify an unknown degradation product formed during stress testing?

  • Potential Cause: The impurity is a new molecule formed under stress conditions (e.g., hydrolysis, oxidation) for which no reference standard is available.
  • Troubleshooting Steps:
    • Hyphenated Techniques: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the unknown impurity [1] [2].
    • Structural Elucidation: For further structural information, couple LC with tandem mass spectrometry (LC-MS/MS) to fragment the molecule and analyze its breakdown pattern. Techniques like Nuclear Magnetic Resonance (NMR) can provide definitive structural elucidation, though this requires isolating the impurity [1].

Q3: My analytical method fails to detect a genotoxic nitrosamine impurity at the required low threshold. What should I do?

  • Potential Cause: The method lacks the necessary sensitivity and specificity for trace-level analysis of potent genotoxic impurities.
  • Troubleshooting Steps:
    • Increase Sensitivity: Employ more sensitive techniques like LC-MS/MS or LC-UHPLC-MS/MS, which are capable of detecting and quantifying genotoxic impurities like N-nitrosamines at the parts-per-billion (ppb) level [1].
    • Validate Method Sensitivity: Ensure the method is rigorously validated for Limit of Detection (LOD) and Limit of Quantification (LOQ) to prove it can meet the strict regulatory thresholds set for these impurities [1].

Q4: How do I set the right acceptance criteria (specification limits) for a newly identified impurity?

  • Solution: Follow the ICH Q3A and Q3B guidelines. The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug product. The following table summarizes these thresholds [1]:
Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day (whichever is lower) 0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Note: These are general ICH thresholds. Specific impurities, such as genotoxic nitrosamines, have much stricter limits and require a separate risk-based approach [1].

Experimental Protocols for Key Analyses

Here are detailed methodologies for critical experiments cited in the FAQs and regulatory guidance.

Protocol 1: Development and Validation of a Stability-Indicating HPLC/UV Method

This protocol outlines the process for developing a method that can accurately quantify the active pharmaceutical ingredient (API) and resolve it from its degradation products and impurities [1] [2].

  • Column Selection: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 μm).
  • Mobile Phase: A mixture of a water-miscible organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate). The buffer concentration and pH should be optimized for peak shape and separation.
  • Detection: Ultraviolet (UV) detection at a wavelength specific to the API and its impurities, often determined by a DAD (Diode Array Detector) scan.
  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters including:
    • Accuracy (through spike recovery experiments)
    • Precision (repeatability and intermediate precision)
    • Specificity (ability to assess the analyte unequivocally in the presence of other components)
    • Linearity and Range
    • LOD and LOQ
    • Robustness (ability to remain unaffected by small variations in method parameters)

Protocol 2: Identification of Unknown Degradation Products Using LC-MS/MS

This protocol is used when a new degradation product is observed during stability studies [1] [2].

  • Sample Preparation: Analyze the stress sample (e.g., after forced degradation by acid, base, oxidation, etc.) directly.
  • Chromatographic Separation: Use a UPLC or HPLC method that provides good separation of the degradation product from other components.
  • Mass Spectrometric Analysis:
    • Ionization: Introduce the LC eluent into the mass spectrometer using an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
    • Full Scan: First, run the MS in full scan mode to determine the molecular weight (m/z of the molecular ion, [M+H]⁺ or [M-H]⁻) of the unknown impurity.
    • Fragmentation (MS/MS): Select the molecular ion as the precursor ion and fragment it using collision-induced dissociation (CID). The resulting product ion spectrum provides structural information about the impurity.
  • Data Interpretation: Interpret the MS/MS spectrum to propose a structure for the degradation product, often by comparing the fragmentation pattern with that of the API or known pathways.

Impurity Profiling Workflow

The following diagram illustrates the logical workflow for impurity profiling, from detection to control, integrating the techniques and protocols discussed.

Start Start: Drug Substance/Product Detection Detection & Separation Techniques: HPLC/UPLC Start->Detection Data1 Data: Impurity Peak Observed Detection->Data1 Identification Identification Techniques: LC-MS/MS, NMR Data1->Identification Data2 Data: Impurity Structure Identification->Data2 Quantification Quantification Technique: Validated HPLC/UV Data2->Quantification Data3 Data: Impurity Concentration Quantification->Data3 Toxicological Toxicological Assessment Data3->Toxicological Decision Impurity > ICH Threshold? Toxicological->Decision Control Implement Control Strategy Decision->Control Yes Monitor Routine Monitoring Decision->Monitor No Control->Monitor

References

overcoming rapid metabolism glucuronidation Dimoxamine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Glucuronidation & Dimoxamine

What is glucuronidation and why is it a major challenge in drug development?

Glucuronidation is a primary Phase II metabolic pathway where uridine diphosphate-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to drugs, making them more hydrophilic for excretion [1] [2]. While it's a key detoxification mechanism, it can severely limit a drug's oral bioavailability and therapeutic efficacy if it occurs too rapidly during the first pass through the liver and intestines [3]. For many drugs, glucuronidation is the dominant clearance mechanism [2].

Is Dimoxamine (Ariadne) known to undergo glucuronidation?

The search results do not provide explicit data on Dimoxamine's glucuronidation. However, its chemical structure and the broader context of drug metabolism suggest it is a candidate for this pathway.

  • Chemical Class: Dimoxamine (also known as Ariadne or 4C-D) is a phenethylamine derivative [4] [5]. Glucuronidation is a common fate for compounds with phenolic hydroxy groups (O-glucuronidation), which are typical in this chemical family [1] [2].
  • Oral Administration: As an orally administered drug candidate, Dimoxamine is susceptible to first-pass metabolism in the liver and intestines, where UGT enzymes are highly expressed [3].

The diagram below outlines the core metabolic pathway and the primary organs involved in the glucuronidation of an orally administered drug.

glucuronidation_pathway cluster_liver Liver Cell OralDose Oral Drug Dose GIT Gastrointestinal Tract (GIT) OralDose->GIT PortalVein Portal Vein GIT->PortalVein Drug Absorption Liver Liver PortalVein->Liver DrugIn Parent Drug PortalVein->DrugIn Uptake SystemicCirculation Systemic Circulation Liver->SystemicCirculation Parent Drug UGTs UGT Enzymes Glucuronide Glucuronide Metabolite UGTs->Glucuronide EffluxTrans Efflux Transporters EffluxTrans->SystemicCirculation Systemic Glucuronide Bile Bile EffluxTrans->Bile Biliary Excretion Glucuronide->EffluxTrans DrugIn->UGTs

Experimental Protocols for Metabolism Studies

Here are detailed methodologies for key experiments to assess and characterize glucuronidation.

Protocol 1: In Vitro Glucuronidation Assay using Liver Microsomes

This protocol is used to obtain initial kinetic data on UGT-mediated metabolism [2] [6].

  • Objective: To determine the intrinsic clearance (CLint) of a drug candidate via glucuronidation.
  • Materials:
    • Test compound (e.g., Dimoxamine)
    • Pooled human or rat liver microsomes
    • UDPGA (co-factor)
    • MgCl2
    • Tris-HCl or phosphate buffer (pH 7.4)
    • Pre-chilled acetonitrile or methanol (for reaction termination)
    • LC-MS/MS system
  • Workflow:

microsome_workflow Start 1. Prepare Reaction Mixture Incubate 2. Pre-incubate (3-5 min, 37°C) Start->Incubate Initiate 3. Initiate reaction with UDPGA Incubate->Initiate Quench 4. Quench with cold ACN/MeOH Initiate->Quench Centrifuge 5. Centrifuge Quench->Centrifuge Analyze 6. Analyze supernatant via LC-MS/MS Centrifuge->Analyze Model 7. Model metabolite formation kinetics Analyze->Model

  • Procedure:
    • Incubation: In a final volume of 100-200 µL, combine microsomal protein (e.g., 0.1-0.5 mg/mL), test compound (at least 8 concentrations), MgCl2 (e.g., 5 mM), and buffer. Pre-incubate for 3-5 minutes at 37°C.
    • Reaction Start: Add UDPGA (final ~5 mM) to start the reaction.
    • Reaction Stop: At predetermined time points, transfer an aliquot (e.g., 50 µL) to a tube containing a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate proteins and stop the reaction.
    • Sample Prep: Centrifuge at high speed (e.g., 10,000 x g) to remove precipitated protein.
    • Analysis: Inject the supernatant into an LC-MS/MS system to quantify the parent drug and glucuronide metabolite.
  • Data Analysis: Plot the rate of glucuronide formation vs. substrate concentration. Fit the data to a Michaelis-Menten model to obtain Km and Vmax. Calculate CLint as Vmax/Km and scale it using physiological parameters [2].
Protocol 2: Analytical Method for Glucuronide Quantification (HPLC-UV/FLD)

This method, adapted from food science research, is robust for quantifying amines and their metabolites [7].

  • Objective: To separate and quantify a drug and its glucuronide metabolite in biological samples.
  • Materials:
    • HPLC system with UV or Fluorescence Detector
    • C18 column (e.g., 150 mm x 3.9 mm, 4 µm)
    • Dansyl chloride (for derivatization)
    • Perchloric acid, Sodium hydroxide, Acetonitrile, Ammonium acetate
  • Procedure:
    • Extraction: Homogenize your sample (e.g., plasma, microsomal incubation) with 0.4 M perchloric acid. Centrifuge and collect the supernatant [7].
    • Derivatization:
      • Mix 1 mL of extract with 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate.
      • Add 2 mL of dansyl chloride solution (10 mg/mL in acetone).
      • Incubate at 40°C for 45 minutes.
      • Add 100 µL of 25% ammonium hydroxide to remove residual dansyl chloride.
      • Adjust the volume to 5 mL with acetonitrile, centrifuge, and filter the supernatant [7].
    • Chromatography:
      • Column: C18, 4 µm, 150 mm x 3.9 mm.
      • Mobile Phase A: 0.1 M Ammonium Acetate. B: Acetonitrile.
      • Gradient: Linear from 50% B to 90% B over 19 minutes.
      • Flow Rate: 1.0 mL/min.
      • Detection: UV at 254 nm [7].
  • Validation: Ensure the method is validated for precision, accuracy, LOD, and LOQ in your specific matrix [7].

Strategies to Overcome Rapid Glucuronidation

The following table summarizes key strategies to improve the bioavailability of drugs susceptible to rapid glucuronidation.

Strategy Mechanism Example Approach
Prodrug Design Mask the metabolically labile site (e.g., hydroxyl group) with a promoisty that is cleaved after absorption to release the active parent drug. Develop ester or carbonate prodrugs that are substrates for hydrolyzing enzymes in systemic circulation [3].
UGT Inhibition Co-administer a substance that competitively or non-competitively inhibits the responsible UGT enzyme(s). Use specific inhibiting excipients in formulations or evaluate clinical UGT inhibitors (e.g., probenecid) for DDI potential [3].
Nanoformulations Use nanocarriers to protect the drug from metabolism and alter its absorption pathway. Encapsulate the drug in polymeric nanoparticles or liposomes to promote lymphatic absorption, bypassing first-pass liver metabolism [3].

Troubleshooting Common Experimental Problems

Problem: In vitro-in vivo correlation (IVIVC) for glucuronidation clearance is poor; in vitro data underestimates in vivo clearance.

  • Potential Causes & Solutions:
    • Cause 1: Neglecting Transporter Effects. Microsomal assays only measure enzymatic formation, but efflux transporters (e.g., MRPs, BCRP) are critical for excreting glucuronides from cells. Their activity controls the overall elimination rate [1] [2].
    • Solution: Move to more integrated systems like suspended or sandwich-cultured hepatocytes, which contain both UGT enzymes and relevant transporters, for a more accurate prediction [2].
    • Cause 2: Enterohepatic Recycling. Glucuronides excreted in bile can be hydrolyzed back to the parent drug by gut bacteria (deglucuronidation), allowing reabsorption and prolonging exposure, which complicates clearance predictions [1].
    • Solution: Incorporate this possibility into PBPK models and design studies to detect the parent drug in plasma after initial elimination [1] [2].

Problem: High variability in glucuronidation rates between different batches of hepatocytes or microsomes.

  • Potential Cause & Solution:
    • Cause: Inter-individual genetic polymorphisms and variability in UGT expression levels [1] [2].
    • Solution: Use pooled donor matrices to obtain an average metabolic rate. For targeted drugs, consider genotyping donors or using characterized recombinant UGT isoforms to identify the primary enzyme responsible [2].

References

Troubleshooting Guide: Preclinical Dosing Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their underlying causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Poor translation between animal PK and human predictions Ignoring metabolic differences between species; using only toxicology dose data for PK analysis [1]. Conduct dedicated PK studies in the pharmacologically active dose range; use allometric scaling for human prediction [1].
Inability to define a therapeutic window Comparing efficacy and toxicity based only on dose level, not exposure-time profiles [1]. Model exposure-response relationships for both efficacy and safety; define window using relevant PK parameters (e.g., AUC, Cmax) [1].
Unexpected toxicity at high doses Saturation of ADME processes (e.g., metabolism, excretion) leading to nonlinear PK and altered exposure [1]. Investigate PK parameters at high doses for saturation; do not assume linear extrapolation from lower doses [1].
Inefficient or erroneous dose selection for FIH trials Relying solely on toxicology data without integrating PK and PD information from efficacious doses [1] [2]. Use a structured dose finding framework that integrates knowledge from biology, PK, PD, and statistics [2].
Failure to demonstrate efficacy in proof-of-concept studies The drug does not reach the target site in sufficient concentrations (e.g., failing to cross the blood-brain barrier) [3]. Conduct tissue distribution studies (e.g., measure drug levels in brain/spinal cord); adjust route of administration (e.g., switch from oral to intraperitoneal) [3].

Experimental Protocols for Key Assessments

Here are detailed methodologies for critical experiments in optimizing preclinical dosing.

Protocol 1: Determining Pharmacokinetics in the Therapeutically Active Range

This protocol aims to define key ADME parameters at dose levels relevant for efficacy, not just toxicity [1].

  • Study Design: Use a single-dose or multiple-dose design. Include at least three dose levels within the anticipated pharmacologically active range, determined from prior in vivo efficacy models.
  • Dosing and Sampling: Administer the compound via the intended clinical route (e.g., oral, intravenous). Collect blood plasma samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). For tissue distribution, collect target tissues (e.g., brain, liver) at sacrifice.
  • Bioanalysis: Use validated analytical methods (e.g., LC-MS/MS) to determine the concentration of the parent drug and major metabolites in plasma and tissue homogenates.
  • Data Analysis: Use non-compartmental analysis (NCA) in specialized software (e.g., Certara Phoenix WinNonlin) to calculate PK parameters:
    • Cmax: Maximum observed concentration.
    • Tmax: Time to reach Cmax.
    • AUC0-t: Area under the concentration-time curve from zero to the last measurable time point.
    • t1/2: Apparent terminal elimination half-life.
    • CL: Clearance.
    • Vd: Volume of distribution.
Protocol 2: Establishing a Pharmacodynamic (PD) Marker

This protocol confirms the drug is engaging its target and having the intended biological effect [3].

  • Identify a Marker: Select a measurable biomarker directly linked to the drug's mechanism of action (MoA). Examples include:
    • Levels of a specific protein or phospho-protein.
    • Quantification of a misfolded protein (e.g., misfolded SOD1 for ALS) [3].
    • Changes in gene expression.
  • Conduct a Pilot PD Study: Administer the drug at a dose known from PK studies to achieve target exposure. Include a vehicle control group.
  • Sample Collection: Collect relevant tissues (e.g., blood, target organs) at baseline and several time points post-dosing.
  • Biomarker Assay: Use a specific assay (e.g., ELISA, Western Blot, qPCR) to quantify the PD marker.
  • Data Integration: Plot the PD response against the drug concentration or time to establish a PK/PD relationship. This confirms target engagement and helps model the effect over time.
Protocol 3: Allometric Scaling for First-in-Human (FIH) Dose Estimation

This methodology uses preclinical PK data to predict a safe starting dose in humans [1].

  • Data Collection: Obtain clearance (CL) and volume of distribution (Vd) data from PK studies in at least two, preferably three or more, animal species (e.g., mouse, rat, dog).
  • Allometric Scaling:
    • Plot the PK parameter (e.g., CL) against body weight for each species on a log-log scale.
    • Fit a power function: ( Y = a \times W^b ), where Y is the PK parameter, W is body weight, "a" is the allometric coefficient, and "b" is the allometric exponent.
    • Use the fitted equation to extrapolate the parameter value for a standard human (e.g., 70 kg).
  • Calculate HED and MSSD:
    • Determine the Human Equivalent Dose (HED) from the No Observed Adverse Effect Level (NOAEL) in the most sensitive species, often using body surface area conversion [1].
    • Apply a safety factor (e.g., 10x or 100x) to the HED to establish the Maximum Safe Starting Dose (MSSD) for the FIH clinical trial [1].

Visual Workflows for Preclinical Dosing

The following diagrams, created with Graphviz, illustrate the logical workflow and key relationships in preclinical dosing optimization.

Start Preclinical Drug Candidate PK Pharmacokinetic (PK) Studies Start->PK PD Pharmacodynamic (PD) Studies Start->PD Tox Toxicology & Safety Start->Tox Integrate Integrate PK, PD, & Tox Data PK->Integrate PD->Integrate Tox->Integrate Window Define Therapeutic Window Integrate->Window FIH Predict FIH Dose & Regimen Window->FIH

Dose Administered Dose ADME ADME Processes Dose->ADME PK PK Parameters (Cmax, AUC, t½) ADME->PK Exposure Target Site Exposure PK->Exposure PD PD Effect (Target Engagement) Exposure->PD Outcome Therapeutic Outcome PD->Outcome

Advanced Strategies and Tools

The field is moving beyond traditional methods to increase efficiency and success rates:

  • Adopt a Structured Framework: Implement a dose finding framework to systematically organize knowledge, identify gaps, and build a robust strategy across all development phases. This facilitates collaboration among biologists, pharmacologists, statisticians, and clinicians [2].
  • Leverage Model-Informed Drug Development (MIDD): Use computational modeling to integrate PK/PD data, quantitatively predict human dose-response, optimize trial designs, and replace certain clinical trials. This can save significant time and resources [4] [5].
  • Explore Artificial Intelligence (AI): AI and machine learning can automate PK/PD model development, analyze unstructured data for novel insights, and predict drug exposure more efficiently than some traditional methods [4] [6].

References

addressing serotonergic system differential effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the primary signaling pathways activated by different 5-HT receptors? The 5-HT receptor family is diverse, and its members signal through different G proteins and effectors. The table below summarizes the primary coupling and key signaling molecules for major receptor subtypes [1] [2] [3].
Receptor Subtype Primary G Protein Coupling Key Effectors & Second Messengers Major Downstream Pathways
5-HT1, 5-HT5 Gi/o Inhibits Adenylyl Cyclase (↓cAMP) MEK/MAPK, PI3K/AKT [1]
5-HT2 Gq/11 Activates PLCβ → IP3, DAG → Ca2+ release, PKC; Activates PLA2 [2] [3] MEK/MAPK, PI3K/AKT, RhoA/ROCK [1]
5-HT4, 5-HT6, 5-HT7 Gs Stimulates Adenylyl Cyclase (↑cAMP) → PKA cAMP response element-binding protein (CREB) pathway
5-HT3 Ligand-gated ion channel Na+, K+, Ca2+ influx Membrane depolarization, neuronal excitation
  • Q2: Why do some 5-HT2A receptor agonists have psychedelic effects while others show therapeutic potential without them? The key differentiator is signaling bias. Psychedelic effects are strongly linked to the Gq pathway, while therapeutic antidepressant effects may be achievable with weaker Gq activation or through other pathways [4] [5] [6].

    • Psychedelic Agonists (e.g., LSD, psilocin): These are typically full or high-efficacy agonists for the 5-HT2A-Gq/11 pathway. A threshold level of Gq activation is required to induce psychedelic-like effects in preclinical models [5].
    • Non-Psychedelic/Therapeutic Agonists (e.g., IHCH-7086, (R)-69): These are often partial agonists with lower efficacy in the Gq pathway (Emax <70% relative to serotonin) or may be biased agonists that favor β-arrestin2 recruitment over Gq signaling [5] [6].
  • Q3: How do serotonin and dopamine differentially modulate reward and punishment learning? A recent meta-analysis of pharmacological studies in healthy humans revealed distinct roles [7]:

    • Dopaminergic manipulations are primarily associated with enhanced reward learning and sensitivity, increased reward response vigor, and altered reward discounting [7].
    • Serotonergic manipulations are more strongly linked to punishment learning and sensitivity and aversive Pavlovian processes [7].

Troubleshooting Common Experimental Challenges

  • Challenge 1: Interpreting complex in vivo behavioral data.

    • Problem: A compound targeting the 5-HT2A receptor shows efficacy in an antidepressant model (e.g., forced swim test) but also induces the head-twitch response (HTR), a predictor of psychedelic potential.
    • Troubleshooting Guide:
      • Quantify Gq Efficacy: Determine the compound's intrinsic efficacy (Emax) for Gq signaling relative to 5-HT. An Emax above ~70% is likely to produce psychedelic effects [5].
      • Check for Polypharmacology: The behavioral outcome may result from activity at other receptors. Use selective antagonists (e.g., a 5-HT1A antagonist) to isolate the contribution of the 5-HT2A receptor [8] [6].
      • Consider Dose: The therapeutic window may be narrow. Conduct a full dose-response study to see if you can identify a dose that separates the therapeutic effect from the unwanted HTR [6].
  • Challenge 2: A 5-HT receptor agonist produces unexpected or conflicting cellular responses.

    • Problem: A 5-HT1A agonist, known to inhibit adenylyl cyclase, unexpectedly activates a downstream kinase like AKT.
    • Troubleshooting Guide:
      • Confirm Receptor Specificity: Use a selective antagonist (e.g., WAY100635 for 5-HT1A) to verify the effect is mediated by the intended receptor [8].
      • Map the Full Pathway: Recognize that receptors couple to multiple pathways. The 5-HT1A receptor can also activate MEK/MAPK and PI3K/AKT modules through Gi/o proteins or β-arrestins, independently of cAMP [1].
      • Validate Your Model: Signaling pathways are cell-type and context-dependent. Confirm findings in multiple cell lines or primary neurons.

Core Experimental Protocols

Protocol 1: Profiling Ligand Bias at the 5-HT2A Receptor

This protocol outlines a standardized approach using BRET assays to quantify a ligand's activity toward Gq versus β-arrestin2 pathways, which is critical for identifying biased agonists [5].

  • Cell Preparation:
    • Culture HEK293T or similar cells.
    • Co-transfect with plasmids expressing:
      • 5-HT2A receptor tagged with a donor (e.g., Rluc8).
      • For Gq assay: Gαq-Rluc8 and Gγ-GFP10.
      • For β-arrestin2 assay: Rluc8-β-arrestin2 and the 5-HT2A receptor.
  • Ligand Stimulation:
    • Seed transfected cells into a white-walled microplate.
    • On the day of the assay, replace medium with a recording solution.
    • Inject increasing concentrations of the test ligand, reference agonist (5-HT), and a negative control.
  • BRET Measurement:
    • Add the Rluc substrate, coelenterazine H.
    • Measure both donor and acceptor emission simultaneously using a plate reader.
    • Perform measurements at multiple time points (e.g., 5, 15, 30 minutes) to account for kinetic differences.
  • Data Analysis:
    • Calculate the BRET ratio (acceptor emission / donor emission).
    • Plot concentration-response curves for each ligand in both assays.
    • Determine Emax and EC50 values.
    • Calculate a Bias Factor using operational model-based methods to quantify the ligand's signaling preference.

Protocol 2: Assessing the Role of 5-HT in Reinforcement Learning in Humans

This meta-analysis framework summarizes how to systematically evaluate the differential effects of serotonin and dopamine on specific components of reinforcement learning [7].

  • Literature Search:
    • Databases: Search Ovid MEDLINE/PubMed, Embase, and PsycInfo.
    • Terms: Use combinations of ("dopamine" OR "seroton" OR "tryptophan") AND ("reward" OR "punish" OR "reinforce" OR "learn") AND ("human" OR "healthy*").
    • Limits: Include randomized, placebo-controlled studies in healthy volunteers.
  • Study Selection & Data Extraction:
    • Screen titles/abstracts and then full texts against predefined eligibility criteria.
    • Extract data on the behavioral task used (e.g., probabilistic learning, effort expenditure) and the primary outcome measure for each RL component (reward learning, punishment learning, discounting, etc.).
    • Calculate standardized mean difference (SMD) scores for drug vs. placebo comparisons.
  • Data Synthesis & Meta-Analysis:
    • Group studies by neuromodulator (dopamine/serotonin) and RL component.
    • Use random-effects models to pool SMDs for each category.
    • Statistically compare the pooled effect sizes to determine if dopamine and serotonin have distinct associations with different RL processes.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the core signaling pathways of the serotonergic system and the logic for probing differential receptor effects.

Diagram 1: Simplified Serotonin Receptor Signaling

cluster_1 5-HT1 & 5-HT5 Receptors (Gi/o-coupled) cluster_2 5-HT2 Receptors (Gq/11-coupled) cluster_3 5-HT4, 5-HT6, 5-HT7 Receptors (Gs-coupled) cluster_4 5-HT3 Receptor (Ligand-gated Ion Channel) Serotonin Serotonin G_i Gi/o Protein Serotonin->G_i G_q Gq/11 Protein Serotonin->G_q G_s Gs Protein Serotonin->G_s IonChannel Cation Channel (Na⁺, K⁺, Ca²⁺) Serotonin->IonChannel AC1 Adenylyl Cyclase G_i->AC1 Inhibits cAMP1 ↓ cAMP AC1->cAMP1 PLC Phospholipase C (PLC) G_q->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC Activation DAG->PKC Ca Ca²⁺ Release IP3->Ca AC2 Adenylyl Cyclase G_s->AC2 Stimulates cAMP2 ↑ cAMP AC2->cAMP2 Depolarization Neuronal Depolarization IonChannel->Depolarization

Diagram 2: Decision Logic for 5-HT2A Receptor Agonist Effects

Start Test 5-HT2A Agonist HighGq High Gq/11 efficacy? (Emax > ~70%) Start->HighGq Psychedelic Predicted: Psychedelic (Head-Twitch Response) HighGq->Psychedelic Yes OtherPathways Significant activity in β-arrestin or other pathways? HighGq->OtherPathways No CheckPolypharm Significant activity at other 5-HT or monoamine receptors? OtherPathways->CheckPolypharm No NonPsychedelic Predicted: Non-Psychedelic Therapeutic potential OtherPathways->NonPsychedelic Yes CheckPolypharm->NonPsychedelic No TheraWindow Narrow therapeutic window. Requires careful dosing. CheckPolypharm->TheraWindow Yes

References

Technical Support Center: Troubleshooting Neurochemical Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a structured approach to identifying and mitigating sources of variability in neurochemical assays, which is critical for ensuring data reliability and reproducibility in neuroscience research and drug development [1].

Troubleshooting Guide: Common Sources of Assay Variability

The table below categorizes common issues, their potential impact on data variability, and recommended corrective actions.

Variability Source Specific Issue Impact on Data Corrective Action
Biological Sample Degradation of analytes (e.g., monoamine metabolites) in CSF/serum [1] Altered concentration measurements, loss of signal Standardize collection tubes, implement rapid freezing protocols (e.g., liquid N₂), use protease inhibitors
Reagents & Kits Lot-to-lot variability in antibody affinity or enzyme activity Inter-assay variability, shifted calibration curves Perform batch testing of new lots, use single large lot per study, include internal controls in each run
Instrumentation Drift in detector sensitivity (fluorescence/UV-Vis) Altered peak areas/heights, affecting quantification Adhere to strict calibration schedules, run system suitability tests before each batch
Operator Technique Inconsistent pipetting during serial sampling or dilution [1] High well-to-well or sample-to-sample variability Implement mandatory pipette training, use reverse pipetting for viscous liquids, utilize multi-channel pipettes
Data Analysis Inconsistent baseline correction or peak integration Altered calculated concentrations, introduces bias Validate and standardize analysis parameters, perform manual review of a data subset, ensure blinding

Frequently Asked Questions (FAQs)

Q1: Our multiplex assay results show high cross-talk. How can we mitigate this? Cross-talk in multiplex assays often arises from non-specific binding or spectral overlap. To address this [2]:

  • Optimize Antibody Panels: Carefully titrate all capture and detection antibodies to find concentrations that maximize specific signal and minimize background.
  • Use Validated Panels: Whenever possible, use pre-validated multiplex panels from reputable vendors.
  • Include Controls: Always include single-analyte controls and blank controls to identify the source of any cross-reactivity.

Q2: What are the best practices for handling cerebrospinal fluid (CSF) for monoamine metabolite analysis? Time-series data from serial CSF sampling is sensitive to pre-analytical variables [1]. Key practices include:

  • Standardized Collection: Collect serial samples at consistent time intervals (e.g., every 10 minutes) and in pre-chilled collection tubes [1].
  • Immediate Processing: Centrifuge samples promptly to remove cells and aliquot the supernatant into low-protein-binding tubes.
  • Stable Storage: Flash-freeze aliquots at -80°C or lower, and avoid repeated freeze-thaw cycles.

Q3: How can we distinguish true biological variability from experimental noise? This is a central challenge. The following approach can help:

  • Incorporate Technical Replicates: Run multiple replicates of the same sample to measure the baseline noise of your assay.
  • Use Reference Materials: Include well-characterized control samples or pooled matrix in every experiment to track variability over time.
  • Apply Statistical Tools: Utilize power analysis during experimental design and consider advanced analyses like wavelet decomposition to parse different frequencies of variability in time-series data [1].

Experimental Protocol: Assessing Variability via Serial Sampling

This protocol is adapted from methodologies used to study central neurochemical ultradian variability [1].

1. Objective: To quantify the intrinsic variability of monoamine metabolites (e.g., HVA, 5-HIAA) in cerebrospinal fluid (CSF) over time and assess the impact of an intervention.

2. Materials:

  • Living subjects (e.g., animal model or human patients)
  • Equipment for serial CSF sampling (e.g., lumbar catheter)
  • Pre-chilled microcentrifuge tubes
  • Access to a UPLC-MS/MS or HPLC-ECD system
  • Internal standards for analytes of interest

3. Methodology:

  • Sample Collection: Perform serial CSF sampling over a defined period (e.g., 24 hours), collecting samples at short, regular intervals (e.g., every 10 minutes). Record the exact time of each collection [1].
  • Sample Preparation: Immediately centrifuge each sample to pellet any debris. Aliquot the supernatant into fresh tubes and flash-freeze on dry ice. Store at -80°C until analysis.
  • Chemical Analysis: Thaw samples on ice. Analyze using a targeted LC-MS/MS method optimized for the metabolites of interest (e.g., HVA, 5-HIAA). Use a stable isotope-labeled internal standard for each analyte to correct for ionization efficiency variations.
  • Data Transformation & Analysis: Transform the raw concentration data into a time series. Analyze the variability using appropriate statistical methods, such as wavelet decomposition, to examine power (variability) across different frequency bands (e.g., from 20-minute to 160-minute cycles) [1]. Compare the power in these wavelets before and after an intervention (e.g., antidepressant treatment) using repeated measures ANOVA.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the serial sampling protocol, from setup to data interpretation.

A Experimental Setup B Serial Sample Collection A->B Define intervals C Sample Preparation & Storage B->C Immediate processing D LC-MS/MS Analysis C->D Batch run E Time-Series Data Transformation D->E Concentrations F Wavelet Decomposition & Statistical Analysis E->F Calculate power G Interpret Variability Changes F->G Assess impact

Systematic Troubleshooting Workflow

When you encounter unexpected variability, follow this logical troubleshooting path to identify the root cause.

Start High Assay Variability Detected QC Check Quality Control (Internal Standards, Controls) Start->QC Tech Review Technician Technique & Training QC->Tech QC FAILED Inst Inspect Instrument Performance Logs QC->Inst QC PASSED Sample Audit Sample Handling Protocol Tech->Sample No A1 Re-train on pipetting & protocols Tech->A1 Yes Inst->Sample No A2 Perform preventive maintenance & calibration Inst->A2 Yes A3 Revise SOPs for collection & storage Sample->A3 Yes A4 Re-optimize or validate assay conditions Sample->A4 No RootCause Root Cause Identified A1->RootCause A2->RootCause A3->RootCause A4->RootCause

References

BL-3912A vs 2C-D pharmacological profile differences

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structures

The key difference between these phenethylamine analogs lies in the substitution at the alpha carbon (the carbon adjacent to the amine group). This structural variation significantly influences their activity at the serotonin 5-HT₂A receptor, which is primary target for psychedelic effects [1] [2].

G Phenethylamine\nBackbone Phenethylamine Backbone 2C-D 2C-D Phenethylamine\nBackbone->2C-D R1, R4, R5 = H/OMe/Me DOM DOM Phenethylamine\nBackbone->DOM Alpha-position: α-methyl BL-3912A (Ariadne) BL-3912A (Ariadne) Phenethylamine\nBackbone->BL-3912A (Ariadne) Alpha-position: α-ethyl 2C-D->DOM + α-methyl DOM->BL-3912A (Ariadne) + 1 carbon (α-methyl → α-ethyl)

Pharmacological Profile: BL-3912A vs. DOM

The table below summarizes the key experimental data for BL-3912A and its potent hallucinogenic analog, DOM [1] [2].

Parameter BL-3912A (Ariadne) DOM
Primary Mechanism Serotonin 5-HT₂A receptor partial agonist (low efficacy) [1] Serotonin 5-HT₂A receptor full/high-efficacy agonist [1]
5-HT₂A Affinity (Kᵢ) ~120 nM [2] Higher than Ariadne (specific value not provided in results) [1]
Signaling Potency/Efficacy Lower signaling potency and efficacy in Gq, G₁₁, and β-arrestin2 pathways [1] Higher signaling potency and efficacy [1]
Selectivity Modest selectivity over 5-HT₁E/1F; low affinity for 5-HT₅,₆,₇, monoamine transporters, and other aminergic receptors [1] [2] Less selective than Ariadne (inference from higher 5-HT₂A efficacy) [1]
In Vivo Effect (Head Twitch Response in Mice) Markedly attenuated, consistent with low hallucinogenic potential [1] Pronounced, consistent with strong hallucinogenic effects [1]
Human Psychoactivity Non-hallucinogenic up to 300 mg. Produces mental alertness, well-being [1] [2] Potent hallucinogen. Active at 1-3 mg, psychedelic effects >3 mg [2]
Therapeutic Potential Parkinson's disease (reverses motor deficits), psychosis remission, pro-cognitive effects in early clinical trials [1] [2] Not developed for therapeutics due to hallucinogenic effects.

Key Experimental Data and Protocols

The definitive data on BL-3912A comes from a 2022 study that employed standard in vitro and in vivo pharmacological assays to characterize its mechanism [1].

In Vitro Signaling Assays
  • Purpose: To measure the compound's potency (how little is needed to cause an effect) and efficacy (how strong the maximum effect is) at activating the 5-HT₂A receptor through different signaling pathways.
  • Protocol: Cells (e.g., HEK293) engineered to express the human 5-HT₂A receptor were exposed to the compounds. Activation of Gq/11 proteins and recruitment of β-arrestin2 were measured using specialized biosensors or assays. Concentration-response curves were generated to calculate efficacy and potency [1].
  • Key Finding: BL-3912A showed lower signaling potency and efficacy than DOM across all pathways tested, identifying it as a low-efficacy partial agonist and providing a molecular basis for its lack of hallucinogenic effects [1].
In Vivo Behavioral Assay (Head Twitch Response)
  • Purpose: The head twitch response (HTR) in mice is a robust and widely accepted behavioral proxy for human hallucinogenic effects mediated by the 5-HT₂A receptor.
  • Protocol: Mice are administered the test compound, and the number of spontaneous head twitches is recorded over a set period, typically by a trained observer blinded to the treatment.
  • Key Finding: BL-3912A induced a markedly attenuated HTR compared to DOM, confirming its low potential to cause psychedelic effects in a live animal model [1].
Animal Model of Parkinson's Disease
  • Purpose: To test the therapeutic potential of BL-3912A for neurological conditions, as suggested by early human data.
  • Protocol: BL-3912A was administered to auxilin knock-out mice, a genetic model of severe Parkinson's disease. Motor function and deficits were then evaluated.
  • Key Finding: BL-3912A rescued severe motor deficits on par with L-DOPA, a standard Parkinson's medication, despite having no direct activity on dopamine receptors. This suggests its therapeutic effect is mediated through its serotonergic action [1].

The Signaling Efficacy Hypothesis

The collective data supports a compelling hypothesis for why BL-3912A is not a hallucinogen. The following diagram illustrates this proposed mechanism.

G High-Efficacy Agonist (DOM) High-Efficacy Agonist (DOM) Full 5-HT2A Receptor Signaling Full 5-HT2A Receptor Signaling High-Efficacy Agonist (DOM)->Full 5-HT2A Receptor Signaling Hallucinogenic Effects Hallucinogenic Effects Full 5-HT2A Receptor Signaling->Hallucinogenic Effects Low-Efficacy Agonist (BL-3912A) Low-Efficacy Agonist (BL-3912A) Sub-threshold / Altered 5-HT2A Signaling Sub-threshold / Altered 5-HT2A Signaling Low-Efficacy Agonist (BL-3912A)->Sub-threshold / Altered 5-HT2A Signaling Therapeutic (Non-Hallucinogenic) Effects Therapeutic (Non-Hallucinogenic) Effects Sub-threshold / Altered 5-HT2A Signaling->Therapeutic (Non-Hallucinogenic) Effects Alpha-ethyl substitution Alpha-ethyl substitution Alpha-ethyl substitution->Low-Efficacy Agonist (BL-3912A)

Finding More Information on 2C-D

As noted, direct comparative data for 2C-D is sparse in the available search results. To build a more complete guide, you may need to consult additional resources. I suggest you:

  • Search specialized pharmacological databases like IUPHAR/BPS Guide to PHARMACOLOGY or PubChem for binding data on 2C-D.
  • Look for original research articles and books by Alexander Shulgin, who first synthesized these compounds. His book "PiHKAL" contains chemical data and human experiential reports.

References

Dimoxamine vs LSD serotonergic effects contrast

Author: Smolecule Technical Support Team. Date: February 2026

The Serotonergic Effects of LSD

Lysergic acid diethylamide (LSD) is a classic serotonergic psychedelic whose primary mechanism of action is as a partial agonist at the serotonin 2A (5-HT2A) receptor [1] [2]. Its psychological and therapeutic potential is believed to stem predominantly from this activity.

The table below summarizes the key receptor interaction profile of LSD, which forms the basis of its effects.

Receptor Interaction / Affinity (Ki ± SD, μM) Functional Role
5-HT1A [1] 0.003 ± 0.0005 Role in subjective effects not fully defined; may contribute to overall experience.
5-HT2A [1] 0.004 ± 0.001 Primary target; necessary for psychedelic effects; activation induces altered states of consciousness [1] [3].
5-HT2C [1] 0.015 ± 0.003 Contributes to complex pharmacological profile.
Dopamine D2 [1] Data incomplete in sources Binds at submicromolar concentrations; contribution to discriminative stimulus effects in late phase of action [1].
α2A Adrenergic [1] 0.67 ± 0.18 Binds at submicromolar concentrations; contributes to broader neurophysiological profile [1].

Beyond its direct receptor actions, LSD produces significant changes in high-level brain dynamics. It has been shown to reduce integrity within major brain networks (like the Default Mode Network) while increasing connectivity between networks that are normally more separate [4]. It also increases global brain entropy, a measure of neural signal randomness that may be associated with more flexible and novel cognitive states [1].

Experimental Protocols for Studying Serotonergic Drugs

For research on serotonergic psychedelics like LSD, the following established methodologies are commonly employed.

Radioligand Receptor Binding Assays

This protocol is used to quantify a compound's affinity (strength of interaction) for specific receptors [5].

  • Purpose: To determine the affinity (Ki or Kd) of a test compound (e.g., LSD) at a target receptor (e.g., 5-HT2A).
  • Detailed Workflow:
    • Preparation: Cell membranes expressing the human receptor of interest are prepared.
    • Incubation: The test compound at varying concentrations is incubated with the membrane preparation and a fixed concentration of a radiolabeled ligand with known affinity for the receptor.
    • Separation: The mixture is filtered to separate receptor-bound radioligand from free radioligand.
    • Measurement: The amount of bound radioactivity is measured using a scintillation counter.
    • Data Analysis: A nonlinear dose-response inhibition curve is fitted. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is calculated and corrected to yield the inhibition constant (Ki) using the Cheng-Prusoff equation [5].

The following diagram illustrates this experimental workflow:

G start Prepare cell membranes expressing target receptor step1 Incubate with: - Radiolabeled ligand - Test compound (varying concentrations) start->step1 step2 Filter mixture to separate bound vs. free radioligand step1->step2 step3 Measure bound radioactivity using scintillation counter step2->step3 step4 Calculate IC50 and Ki (Cheng-Prusoff equation) step3->step4 end Affinity data for test compound step4->end

Behavioral & Subjective Effect Studies with Receptor Antagonism

This human neuropsychopharmacology approach establishes a causal link between a receptor and a drug's subjective effects [3].

  • Purpose: To confirm that a drug's psychological effects are mediated by a specific receptor (e.g., that LSD's effects require 5-HT2A activation).
  • Detailed Protocol:
    • Design: A double-blind, placebo-controlled, within-subjects crossover design is used.
    • Conditions: Healthy participants undergo at least three sessions:
      • Placebo + Placebo
      • LSD (e.g., 100 mcg orally) + Placebo
      • LSD + a selective receptor antagonist (e.g., 40 mg Ketanserin, a 5-HT2A antagonist)
    • Measures: Subjective effects are quantified using standardized rating scales like the Altered State of Consciousness (ASC) questionnaire. Cognitive effects can be assessed through analysis of mental imagery reports.
    • Analysis: Data are analyzed with repeated-measures ANOVA. A blockade of the LSD-induced effects in the antagonist condition demonstrates the receptor's necessity [3].
Neuroimaging of Brain Network Dynamics

This method visualizes the large-scale impact of a drug on brain function [1] [4].

  • Purpose: To assess how a drug alters functional connectivity within and between large-scale brain networks.
  • Detailed Protocol:
    • Design: A double-blind, placebo-controlled, crossover study.
    • Data Acquisition: Resting-state functional MRI (rs-fMRI) data are acquired from participants after drug administration (e.g., ~2.5 hours post-LSD) and placebo.
    • Preprocessing: Data undergoes slice-timing and motion correction, scrubbing, nuisance regression (e.g., white matter, CSF signals), and bandpass filtering.
    • Analysis:
      • Network Integrity (Within-network): Using tools like FSL's dual regression to calculate connectivity within predefined networks (e.g., Default Mode, Salience).
      • Network Segregation (Between-network): Assessing connectivity between different networks.
      • Global Connectivity: Metrics like degree centrality can identify hubs of altered brain communication.
    • Statistics: Repeated-measures ANOVA and post-hoc tests are used to compare conditions. Correlation with serotonin receptor density maps can also be performed [4].

Finding Information on Dimoxamine

The complete absence of "Dimoxamine" from the scientific literature in the search results suggests a few possibilities and paths forward:

  • Check the Compound Name: "Dimoxamine" may be an internal code name for a developmental drug candidate from a pharmaceutical company or research institution, which would not be publicly disclosed.
  • Search for Structural or Target Information: If you have additional context, such as the compound's chemical structure or its intended molecular target, searching with those terms might yield relevant information.
  • Consult Specialized Databases: Access to proprietary pharmaceutical and patent databases may be necessary to locate information on pre-approval drug candidates.

References

head-twitch response comparison Dimoxamine DOM animals

Author: Smolecule Technical Support Team. Date: February 2026

Head-Twitch Response and Behavioral Comparison

The head-twitch response (HTR) is a behavior in rodents used as a behavioral proxy for human psychedelic effects [1] [2]. The following table summarizes the available comparative data.

Compound HTR Induction Human Psychedelic Effects Key Behavioral Findings in Animals
Dimoxamine (Ariadne) Markedly attenuated/weak [3] Non-hallucinogenic [3] Produces antidepressant-like and stimulant effects (e.g., increased motivation, reversal of parkinsonism in models) [3]. Fully substitutes for MDMA in drug discrimination [3].
DOM Potent inducer [4] Potent psychedelic (active at 1-3 mg) [3] Used as a training drug in discrimination studies; its stimulus is mediated by the 5-HT2A receptor [1] [4].

Experimental Protocols for HTR Assessment

The HTR is typically assessed using standardized procedures in mice. The methodologies below represent common approaches relevant to characterizing compounds like Dimoxamine and DOM.

  • Manual HTR Observation: This traditional method involves a trained observer directly counting the number of head twitches in a rodent over a set period following drug administration. To reduce bias, sessions are often video-recorded for blind scoring by multiple observers [5] [2].
  • Automated HTR Detection: Modern approaches use a small magnet implanted on the mouse's head and a magnetometer coil. The head's movement during a twitch induces a voltage change in the coil. The resulting signal is processed to identify rhythmic oscillations characteristic of the HTR using specialized software, providing a high-throughput, objective, and semi-automated count [1] [5] [6].

The diagram below illustrates the workflow for this automated detection method.

Start Mouse with Head-Mounted Magnet A Administer Compound (e.g., DOI, DOM, Dimoxamine) Start->A B Place Mouse in Magnetometer Coil A->B C Head Twitch Occurs B->C D Magnetic Field Disturbance Generates Voltage Signal C->D E Signal Amplified and Recorded D->E F AI/Script Analyzes Signal for HTR Frequency Signature E->F G Automated HTR Count F->G

Mechanism of Action: 5-HT2A Receptor Signaling

The critical difference between Dimoxamine and DOM lies in their functional efficacy at the 5-HT2A receptor. Both are agonists, but Dimoxamine is a low-efficacy partial agonist, while DOM is a high-efficacy partial or full agonist [3] [4]. This means DOM more strongly activates downstream signaling pathways, leading to psychedelic effects and a robust HTR. The weaker activation by Dimoxamine is sufficient for some therapeutic-like effects but not for a strong HTR or hallucinations [3].

The diagram below illustrates the key signaling pathways downstream of the 5-HT2A receptor.

5 5 HT2A 5-HT2A Receptor Activated by Agonist Gq Gq Protein HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG CaRelease Calcium Release IP3->CaRelease HTR Head-Twitch Response (HTR) CaRelease->HTR Efficacy Agonist Efficacy (High: DOM vs. Low: Dimoxamine) Efficacy->5

Interpretation Guide for Researchers

  • Proxy, Not Perfect Predictor: The HTR is a well-validated but indirect model of human psychedelic effects. Its absence does not necessarily mean a compound is inactive, as Dimoxamine demonstrates [3] [2].
  • Efficacy is Central: Your data strongly suggests that functional selectivity and signaling efficacy at the 5-HT2A receptor are key determinants of whether a compound produces a strong HTR and psychedelic effects [3] [7].
  • Leverage Automated Methods: For high-throughput screening of novel compounds, automated HTR detection systems offer significant advantages in objectivity and efficiency over manual scoring [1] [6].

References

Experimental Protocols for 5-HT2A Receptor Validation

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the following assays are standard for characterizing compounds at the 5-HT2A receptor. The table below summarizes the core methodologies.

Assay Type Measured Parameter General Protocol Overview Commonly Used Ligands/Tools

| Radioligand Binding [1] [2] | Binding Affinity (Ki) | • Membranes from cells expressing the receptor (e.g., HEK-293) are incubated with a radioactive ligand and various concentrations of the test compound. • The reaction is filtered to separate bound from free radioligand. • Ki values are calculated from IC50 values using the Cheng-Prusoff equation. | Radioligands: • [³H]Ketanserin • [¹²⁵I]DOI

Reference Compounds: • 5-HT (Serotonin) | | Functional Assay (IP-One) [1] | Potency (EC50) & Efficacy (Emax) | • Cells expressing 5-HT2A receptors are stimulated with the test compound. • Accumulation of IP1 (a downstream metabolite of the PLC pathway) is measured using a homogenous time-resolved fluorescence (HTRF) assay. • Data is normalized to the maximum response of a full agonist (e.g., 5-HT). | Assay Kit: IP-One Tb HTRF kit by Cisbio. Reference Agonist: 5-HT | | Bioluminescence Resonance Energy Transfer (BRET) [3] [4] [5] | Gq Protein Activation & β-arrestin2 Recruitment | • Cells co-express the 5-HT2A receptor tagged with a luciferase (donor) and a G protein or β-arrestin subunit tagged with a fluorescent protein (acceptor). • Upon ligand binding and activation, the proximity between donor and acceptor increases, producing a BRET signal. | Used to profile classical psychedelics (LSD, psilocin) and novel biased agonists. |

Available Comparative Data

The following table summarizes the binding affinity (Ki) and functional activity data found in the search results for a selection of compounds. Please note this is not an exhaustive list.

Compound Name Binding Affinity (Ki) at 5-HT2A Functional Activity (EC50) at 5-HT2A Source/Context
25I-NBOH 0.13 nM (Competition against [¹²⁵I]DOI) [1] 0.28 nM (IP1 accumulation) [1] High-potency, psychedelic phenethylamine derivative.
25N-NBOMe 0.21 nM (Competition against [¹²⁵I]DOI) [1] 0.66 nM (IP1 accumulation) [1] High-potency, psychedelic phenethylamine derivative.
25D-NBOMe 0.29 nM (Competition against [¹²⁵I]DOI) [1] 0.41 nM (IP1 accumulation) [1] High-potency, psychedelic phenethylamine derivative.
25E-NBOMe 0.66 nM (Competition against [¹²⁵I]DOI) [1] 0.71 nM (IP1 accumulation) [1] High-potency, psychedelic phenethylamine derivative.
25H-NBOMe 4.60 nM (Competition against [¹²⁵I]DOI) [1] 9.40 nM (IP1 accumulation) [1] High-potency, psychedelic phenethylamine derivative.
LSD 2.1 nM (Competition against [¹²⁵I]DOI) [1] 3.4 nM (IP1 accumulation) [1] Classic psychedelic; reference compound.
Serotonin (5-HT) 3.3 nM (Competition against [¹²⁵I]DOI) [1] 5.0 nM (IP1 accumulation) [1] Endogenous ligand; reference compound.

Signaling Pathways & Experimental Workflow

A pivotal 2023 study used a series of novel, selective ligands to dissect which signaling pathways downstream of the 5-HT2A receptor are linked to psychedelic effects [3] [4]. The key finding was that activation of the Gq pathway is the primary driver of psychedelic potential, while β-arrestin2 recruitment was not predictive [3] [4]. The following diagram illustrates this central signaling relationship and the experimental logic used to establish it.

cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling cluster_behavior Behavioral Readout (Mouse) Ligand 5-HT2A Receptor Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq Primary Pathway Arrestin β-Arrestin2 Receptor->Arrestin Alternative Pathway PLC PLC Activation Gq->PLC Correlation Established DAG_IP3 DAG & IP3 Production PLC->DAG_IP3 Correlation Established Calcium Intracellular Ca²⁺ Release DAG_IP3->Calcium Correlation Established HTR Head-Twitch Response (HTR) (Predicts Psychedelic Potential) Calcium->HTR Correlation Established Disrupt Disrupt Gq-PLC (e.g., with inhibitor) Disrupt->Gq Attenuates HTR

References

functional selectivity 5-HT2A vs 5-HT2C Dimoxamine

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Ariadne (Dimoxamine)

The table below summarizes the available quantitative data on Ariadne's binding affinity (how tightly it binds to a receptor) and functional efficacy (the extent to which it activates the receptor) at key serotonin receptors [1].

Pharmacological Parameter 5-HT2A Receptor 5-HT2C Receptor 5-HT1A Receptor
Binding Affinity (Ki, nM) 120 Not Determined (ND) >10,000
Functional Agonist Efficacy (EC₅₀, nM) 39 – 1,300 120 – 582 656
Maximal Agonist Effect (Emax, % of 5-HT response) 80 – 91% 34 – 93% 68%

Ariadne demonstrates a binding affinity of 120 nM for the 5-HT2A receptor and does not bind significantly to 5-HT1A receptors [1]. Its functional efficacy shows it acts as a partial agonist at the 5-HT2A receptor. This means it activates the receptor less fully than a full agonist like serotonin itself, which is likely the reason it does not produce hallucinations [1].

Proposed Experimental Protocols for Profiling

To objectively compare a compound's functional selectivity, standard assays are used to measure its engagement with different signaling pathways. The following protocols are based on established methods in the field for characterizing 5-HT2 receptor ligands [2].

1. Gq Protein Signaling Assay

  • Objective: To measure the compound's efficacy and potency in activating the canonical Gq-protein pathway.
  • Workflow: This can be assessed using IP1 accumulation assays. Cells (e.g., HEK293) expressing the human 5-HT2A or 5-HT2C receptor are stimulated with the test compound. The accumulation of IP1, a downstream metabolite of the Gq-PLC pathway, is quantified using a homogeneous time-resolved fluorescence (HTRF) assay kit [2] [3].
  • Measurement: Concentration-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) values.

2. β-Arrestin2 Recruitment Assay

  • Objective: To quantify the compound's ability to recruit β-arrestin2, a protein involved in receptor desensitization and internalization.
  • Workflow: A Bioluminescence Resonance Energy Transfer (BRET) assay is employed. Cells expressing the 5-HT2 receptor tagged with a luciferase (energy donor) and β-arrestin2 tagged with a fluorescent protein (energy acceptor) are treated with the compound. Ligand-induced receptor-arrestin interaction brings the donor and acceptor close, producing a BRET signal [2].
  • Measurement: The BRET signal is measured over time and across different compound concentrations to determine efficacy and potency for this specific pathway.

3. In Vivo Behavioral Correlate: Head-Twitch Response (HTR)

  • Objective: To assess the psychedelic potential of a 5-HT2A agonist in mice.
  • Workflow: Mice are administered the test compound, and the number of head-twitches (a characteristic involuntary movement) is counted and scored by a blinded observer over a set period (e.g., 20-30 minutes post-injection) [4] [2].
  • Interpretation: A strong HTR is predictive of human psychedelic effects. The lack of a significant HTR for Ariadne, despite its 5-HT2A affinity, confirms its non-hallucinogenic nature in this model [1].

Mechanism of Functional Selectivity

The diagrams below illustrate the key signaling pathways and the proposed mechanism that differentiates psychedelic from non-psychedelic 5-HT2A agonists like Ariadne.

G cluster_pathways 5-HT2A Receptor Signaling Pathways Ligand Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates Arrestin β-arrestin2 Receptor->Arrestin Recruits PLC Phospholipase C (PLCβ) Gq->PLC Activates Internalization Desensitization Arrestin->Internalization Receptor Internalization OtherSig Non-Hallucinogenic Effects? Arrestin->OtherSig MAPK Signaling DAG_IP3 DAG & IP3 PLC->DAG_IP3 Produces DownstreamGq Downstream Effects DAG_IP3->DownstreamGq Calcium, PKC

G cluster_mechanism Proposed Mechanism for Non-Hallucinogenic Agonists Psychedelic Psychedelic Agonist (e.g., DOI) Receptor2 5-HT2A Receptor Psychedelic->Receptor2 NonPsychedelic Non-Psychedelic Agonist (e.g., Ariadne) NonPsychedelic->Receptor2 GqPath Strong Gq Activation Receptor2->GqPath WeakGqPath Weak/Partial Gq Activation Receptor2->WeakGqPath HTR Head-Twitch Response (Psychedelic Potential) GqPath->HTR Therapeutic Therapeutic Effects (e.g., Antidepressant) WeakGqPath->Therapeutic

The primary mechanism underlying Ariadne's lack of hallucinogenic effects is its low efficacy in activating the 5-HT2A-Gq pathway [2]. Research indicates that a threshold level of Gq activation is required to induce psychedelic-like effects (head-twitch response in mice). Ariadne, as a partial agonist, falls below this threshold [1] [2]. Furthermore, Ariadne's ability to increase dopamine in brain regions related to motivation and reward, potentially through 5-HT2A activation, may explain its observed antidepressant and anti-parkinsonian effects without causing hallucinations [1].

Conclusion for Researchers

Ariadne (Dimoxamine) serves as a historical and pharmacological precedent for a non-hallucinogenic 5-HT2A receptor partial agonist. Its functional selectivity profile is characterized by sub-threshold Gq activation, which uncouples therapeutic potential from psychedelic effects. For modern drug development, these findings highlight that targeting the 5-HT2A receptor with carefully tuned partial agonists or biased ligands (favoring specific pathways like β-arrestin) is a viable strategy for creating new psychiatric therapeutics without hallucinogenic side effects [2].

References

Docking Studies and Key Findings at the 5-HT2A Receptor

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the objectives and primary outcomes of various molecular docking studies targeting the 5-HT2A receptor.

Study Focus / Ligand Class Key Objective Main Docking Finding / Proposed Binding Mode Citation
Tetrahydropyridines (Bespoke Library) Discover novel agonists with non-psychedelic, antidepressant effects [1]. Docking of a 75-million compound library against a 5-HT2AR homology model identified new agonists (e.g., (R)-69). Cryo-EM later confirmed the predicted binding pose [1]. [1]
Synthetic Cathinones ("Bath Salts") Elucidate pharmacodynamic profiles & psychedelic effects at the receptor level [2]. Docking revealed interactions with key residues (e.g., Asp155^3.32, Ser159^3.36, Phe340^6.52, Tyr370^7.43), enabling 3D-QSAR model development [2]. [2]
Pimavanserin Derivatives Design novel inverse agonists for Parkinson's disease psychosis with improved safety [3]. Docking guided optimization, leading to compound P25a, which showed a 9.1-fold improvement in inverse agonist activity (IC50 = 5.5 nM) over pimavanserin [3]. [3]
Natural Products (Apigenin & Safranal) Evaluate binding for potential antidepressant/anxiolytic effects [4]. Apigenin showed superior binding affinity over safranal for both 5-HT1AR and 5-HT2AR in docking and MD simulations [4]. [4]
Biased Agonism Pathways Link specific receptor signaling pathways (Gq vs. β-arrestin) to psychedelic potential [5]. Study rationalized that 5-HT2A-Gq efficacy, not β-arrestin2 recruitment, predicts psychedelic effects, explaining why some agonists (e.g., lisuride) are non-psychedelic [5]. [5]

Detailed Experimental Protocols

Here is a deeper look into the methodologies employed in the cited studies.

  • Receptor Structure Preparation: Studies used different starting structures. Some utilized homology models built on templates like the 5-HT2BR/LSD complex (PDB: 5TVN) before high-resolution 5-HT2AR structures were available [1]. Others used experimental structures from the PDB (e.g., 6A93 for risperidone-bound, 8ZMG for pimavanserin-bound) or focused on the transmembrane domain for docking simulations [2] [3] [4].
  • Ligand Preparation: Small molecules were typically sketched in chemical drawing software, energy-minimized, and their 3D structures were converted into a suitable docking format [2].
  • Docking Software and Validation: Most studies used AutoDock Vina [2] [4]. A critical validation step involved re-docking a co-crystallized ligand (e.g., risperidone in 6A93) and confirming the software could reproduce the experimental pose with a low Root-Mean-Square Deviation (RMSD < 1.0 Å) [4].
  • Post-Docking Analysis: Docking poses were analyzed for key protein-ligand interactions (hydrogen bonds, ionic bonds, π-π stacking, hydrophobic contacts) with residues in the orthosteric binding site [2]. Promising complexes were often subjected to Molecular Dynamics (MD) simulations (e.g., 200 ns) to assess stability and binding free energies [3] [4].

Visualizing 5-HT2A Receptor Signaling Pathways

Molecular docking outcomes are often interpreted in the context of receptor signaling. The diagram below illustrates the key pathways linked to different functional outcomes.

G Ligand Ligand Binding Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq  Preferential Activation Arrestin β-Arrestin2 Receptor->Arrestin  Preferential Activation PLC PLC Activation Gq->PLC Leads to Antipsychotic Antipsychotic Effect Arrestin->Antipsychotic  Some evidence for         Downregulation Receptor Downregulation Arrestin->Downregulation  Leads to Psychedelic Psychedelic Effect (e.g., Head-Twitch Response) PLC->Psychedelic Associated with

Interpretation of Key Findings

The collective data from these studies highlights several important trends in 5-HT2A receptor docking:

  • Critical Residues for Docking: Successful docking poses consistently show interactions with a set of conserved residues in the orthosteric binding site. The ionic interaction between the ligand's protonated amine and Asp155^3.32 is a near-universal feature. Other key residues often involved are Ser159^3.36, Val366^6.51, Phe340^6.52 (the "toggle switch"), and Tyr370^7.43 [2] [5].
  • Ligand-Specific Conformations: Docking and MD simulations show that different ligands (agonists vs. inverse agonists) stabilize distinct receptor conformations. These changes are especially evident in the movement of transmembrane helix 6 (TM6) and the status of the "ionic lock" and "NPxxY" motif, which are crucial for signal transduction [6].
  • Beyond the Orthosteric Site: The receptor's conformation and function are influenced by its membrane environment. Studies have shown that ligand binding can induce different patterns of membrane deformation and involve cholesterol molecules, which can have implications for receptor function and oligomerization [6].
  • From Docking to Drug Design: Docking is a powerful tool for rational drug design. It enables the optimization of lead compounds for improved potency and selectivity, as seen with the pimavanserin derivatives [3], and helps explain complex phenomena like functional selectivity (biased agonism) [5].

References

×

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.157228913 g/mol

Monoisotopic Mass

223.157228913 g/mol

Heavy Atom Count

16

UNII

GCX99AS3NZ

Dates

Last modified: 08-10-2024

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